molecular formula C7H15Cl2N2O2P B1669514 Cyclophosphamide CAS No. 50-18-0

Cyclophosphamide

Cat. No.: B1669514
CAS No.: 50-18-0
M. Wt: 261.08 g/mol
InChI Key: CMSMOCZEIVJLDB-UHFFFAOYSA-N
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Description

Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
This compound is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.
This compound is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. This compound may also cause sterility, birth defects, mutations, and cancer.
This compound anhydrous is an Alkylating Drug. The mechanism of action of this compound anhydrous is as an Alkylating Activity.
This compound is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. This compound therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, this compound can cause acute sinusoidal obstruction syndrome.
This compound is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, this compound is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
This compound Anhydrous is the anhydrous form of this compound, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, this compound is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 11 approved and 240 investigational indications.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. This compound may also cause sterility, birth defects, mutations, and cancer.
See also: Mycophenolic Acid (related);  Ifosfamide (narrower);  Azathioprine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
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InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
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InChI Key

CMSMOCZEIVJLDB-UHFFFAOYSA-N
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Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
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Molecular Formula

C7H15Cl2N2O2P
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Related CAS

6055-19-2 (monohydrate)
Record name Cyclophosphamide [USP:INN]
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DSSTOX Substance ID

DTXSID5020364
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Molecular Weight

261.08 g/mol
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Physical Description

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER.
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Boiling Point

336 °C
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Flash Point

113 °C c.c.
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate)
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Density

1.48 g/cm³
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Vapor Pressure

0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated)
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Color/Form

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid

CAS No.

50-18-0, 6055-19-2
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Melting Point

106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclophosphamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CTX) is a cornerstone of cancer chemotherapy, valued for its broad efficacy against a range of hematological and solid tumors. A prodrug, its therapeutic and toxic effects are mediated through a complex process of metabolic activation. This guide delineates the core mechanisms of this compound's action, focusing on its bioactivation, the induction of DNA damage, and its significant immunomodulatory effects. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for the key assays used to investigate its activity. Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted role in oncology.

Core Mechanism of Action: From Prodrug to Cytotoxic Agent

This compound is an inert prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1] This bioactivation is a critical determinant of both its efficacy and its toxicity profile.

Bioactivation Pathway

The activation of this compound is a multi-step enzymatic process.[1][2]

  • Hepatic Activation : The initial and rate-limiting step is the hydroxylation of this compound at the C-4 position by cytochrome P450 (CYP) enzymes, predominantly CYP2B6.[1] This reaction forms 4-hydroxythis compound.

  • Tautomeric Equilibrium : 4-hydroxythis compound exists in a tautomeric equilibrium with its open-ring aldehyde form, aldophosphamide.[2]

  • Cellular Uptake and Decomposition : Aldophosphamide is transported via the bloodstream to cancer cells. Inside the cell, it undergoes spontaneous (non-enzymatic) β-elimination to yield two key metabolites:

    • Phosphoramide Mustard : The primary alkylating agent responsible for the antineoplastic activity of this compound.[1]

    • Acrolein : A highly reactive aldehyde that is largely responsible for the drug's urotoxic side effects, particularly hemorrhagic cystitis.[1]

Induction of DNA Damage

The cytotoxicity of this compound is primarily attributed to the DNA alkylating properties of phosphoramide mustard.[1]

  • DNA Alkylation : Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. It covalently attaches these alkyl groups to nucleophilic sites on the DNA, with the N7 position of guanine being the most frequent target.[1]

  • DNA Cross-linking : The presence of two alkylating moieties allows phosphoramide mustard to form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[3][4]

  • Consequences of DNA Damage : These DNA lesions physically obstruct the processes of DNA replication and transcription. The resulting genomic instability and stalled replication forks trigger cell cycle arrest and ultimately lead to the induction of apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells.[1]

Immunomodulatory Effects of this compound

Beyond its direct cytotoxic effects on tumor cells, this compound exerts profound immunomodulatory effects that contribute significantly to its anti-cancer activity. These effects are often dose-dependent, with low-dose "metronomic" regimens being particularly effective in modulating the tumor microenvironment.

Depletion of Regulatory T Cells (Tregs)

One of the most well-characterized immunomodulatory effects of this compound is the selective depletion of CD4+CD25+Foxp3+ regulatory T cells (Tregs).[5][6][7] Tregs are a subset of T cells that suppress anti-tumor immune responses, thereby promoting tumor growth.

  • Mechanism of Selective Depletion : Tregs have been shown to have lower intracellular levels of ATP compared to other T cell subsets.[5][6] This metabolic vulnerability makes them more susceptible to the cytotoxic effects of this compound.

  • Therapeutic Implication : By reducing the number and function of Tregs, this compound can alleviate the immunosuppressive tumor microenvironment, thereby unleashing a more robust anti-tumor immune response.[7]

Induction of Immunogenic Cell Death (ICD)

This compound is recognized as an inducer of immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.

  • Hallmarks of ICD : Key features of ICD include the surface exposure of calreticulin, the release of ATP, and the secretion of high-mobility group box 1 (HMGB1).

  • Enhanced Antigen Presentation : These DAMPs promote the recruitment and maturation of dendritic cells (DCs), which are potent antigen-presenting cells. The DCs then engulf tumor antigens from the dying cancer cells and present them to T cells, initiating a tumor-specific adaptive immune response.

Other Immunomodulatory Activities

This compound can also:

  • Promote Type I Interferon (IFN) Production : Type I IFNs play a crucial role in anti-tumor immunity by enhancing the function of various immune cells.

  • Enhance T Helper 1 (Th1) and Th17 Responses : It can skew the immune response towards a pro-inflammatory Th1 and Th17 phenotype, which is more effective at combating tumors.

  • Increase the Expression of MHC Class I on Tumor Cells : This makes tumor cells more recognizable to cytotoxic T lymphocytes (CTLs).

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of this compound.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
OVCAR-4Ovarian Cancer17824 hours[8]
OVCAR-4Ovarian Cancer15.372 hours[8]
OVCAR-4Ovarian Cancer1.38120 hours[8]
PEO1Ovarian Cancer11.70120 hours[8]
Raw 264.7Monocyte Macrophage145.44 µg/mlNot Specified[9]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Patient GroupThis compound DoseG-NOR-G Adducts AUC (adducts/10^6 nucleotides*hr)Reference
Fanconi Anemia5-10 mg/kg/day99.8[3]
Non-Fanconi Anemia50-60 mg/kg/day144.9[3]

Table 2: In Vivo Formation of this compound-Specific DNA Adducts (G-NOR-G).

Experimental Protocols

Comet Assay for DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Principle : Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and relaxed loops, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol :

  • Cell Preparation : Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation : Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis : Immerse slides in a high-salt lysis buffer to lyse the cells and unfold the DNA.

  • Alkaline Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis : Subject the slides to electrophoresis in the alkaline buffer.

  • Neutralization and Staining : Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green).

  • Visualization and Analysis : Visualize the comets using a fluorescence microscope and analyze using appropriate software to quantify DNA damage.[10][11]

Flow Cytometry for Regulatory T Cell Analysis

Flow cytometry is a powerful technique for identifying and quantifying specific cell populations, such as Tregs.

Principle : Cells are labeled with fluorescently tagged antibodies specific for cell surface and intracellular markers. The cells are then passed through a laser beam, and the scattered and emitted light is detected, allowing for the identification and enumeration of different cell types.

Protocol :

  • Cell Staining :

    • Surface Staining : Incubate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with antibodies against surface markers such as CD3, CD4, and CD25.[12]

    • Intracellular Staining : Fix and permeabilize the cells, then incubate with an antibody against the transcription factor Foxp3, a key marker for Tregs.[12]

  • Data Acquisition : Acquire data on a flow cytometer.

  • Gating Strategy :

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on CD3+ T cells.

    • From the T cell population, gate on CD4+ helper T cells.

    • Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.[12]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

Protocol :

  • Cell Treatment : Treat cancer cells with this compound for the desired time.

  • Cell Harvesting : Collect both adherent and floating cells.

  • Staining : Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation : Incubate the cells in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[13][14]

Mandatory Visualizations

Cyclophosphamide_Bioactivation cluster_liver Hepatocyte cluster_blood Bloodstream cluster_cancer_cell Cancer Cell This compound This compound (Prodrug) Hydroxythis compound 4-Hydroxythis compound This compound->Hydroxythis compound CYP2B6 Aldophosphamide Aldophosphamide Hydroxythis compound->Aldophosphamide Tautomerization Aldophosphamide_blood Aldophosphamide Aldophosphamide->Aldophosphamide_blood Aldophosphamide_cell Aldophosphamide Aldophosphamide_blood->Aldophosphamide_cell Phosphoramide_mustard Phosphoramide Mustard (Active Alkylating Agent) Aldophosphamide_cell->Phosphoramide_mustard Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Aldophosphamide_cell->Acrolein Spontaneous Decomposition DNA DNA Phosphoramide_mustard->DNA DNA_damage DNA Cross-linking & Apoptosis DNA->DNA_damage

Caption: Bioactivation pathway of this compound.

DNA_Damage_Pathway PM Phosphoramide Mustard DNA DNA PM->DNA Alkylation Alkylation of Guanine (N7) DNA->Alkylation Crosslinking Inter- and Intrastrand Cross-links Alkylation->Crosslinking Replication_Block Replication & Transcription Blockage Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA damage and apoptosis induction pathway.

Immunomodulation_Pathway CTX This compound Tregs Regulatory T Cells (Tregs) CTX->Tregs Tumor_Cell Tumor Cell CTX->Tumor_Cell Depletion Selective Depletion Tregs->Depletion Immune_Suppression Decreased Immune Suppression Depletion->Immune_Suppression Antitumor_Immunity Enhanced Anti-tumor Immunity Immune_Suppression->Antitumor_Immunity ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD DAMPs Release of DAMPs ICD->DAMPs DC_Activation Dendritic Cell Activation DAMPs->DC_Activation DC_Activation->Antitumor_Immunity

Caption: Immunomodulatory effects of this compound.

Comet_Assay_Workflow start Start: Cell Sample mix Mix with Low-Melt Agarose start->mix slide Embed on Microscope Slide mix->slide lysis Cell Lysis slide->lysis unwind Alkaline Unwinding lysis->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Stain with Fluorescent Dye electrophoresis->stain visualize Visualize and Analyze Comets stain->visualize end End: Quantify DNA Damage visualize->end

Caption: Experimental workflow for the Comet assay.

Treg_Analysis_Workflow start Start: PBMC/TIL Sample surface_stain Surface Stain (CD3, CD4, CD25) start->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Stain (Foxp3) fix_perm->intra_stain flow Flow Cytometry Acquisition intra_stain->flow gating Gating Strategy flow->gating quantify Quantify CD4+CD25+Foxp3+ Tregs gating->quantify end End: Treg Percentage quantify->end

Caption: Workflow for Treg analysis by flow cytometry.

References

In Vitro Evidence of Cyclophosphamide-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a widely used and highly effective alkylating agent in the treatment of various cancers and autoimmune diseases.[1][2] Despite its long history of clinical use, a detailed understanding of its molecular mechanisms, particularly the induction of apoptosis, is crucial for optimizing therapeutic strategies and developing novel combination therapies. This technical guide provides an in-depth overview of the in vitro evidence of this compound-induced apoptosis, focusing on the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

This compound itself is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, 4-hydroxythis compound (4-HC) and aldophosphamide.[3][4] These intermediates then spontaneously decompose to the ultimate cytotoxic agent, phosphoramide mustard, and a byproduct, acrolein.[3] Phosphoramide mustard is a potent DNA alkylating agent that forms intra- and inter-strand cross-links, primarily at the N7 position of guanine.[1][3] This DNA damage is a critical initiating event that triggers a cascade of cellular responses, culminating in programmed cell death, or apoptosis.[3] For in vitro studies, pre-activated derivatives of this compound, such as 4-hydroperoxythis compound (4-HC) or mafosfamide, are often utilized to bypass the need for hepatic metabolism.[4][5]

Core Mechanisms and Signaling Pathways of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a complex process involving multiple, interconnected signaling pathways. The primary trigger is the DNA damage inflicted by its active metabolite, phosphoramide mustard. This damage can lead to the activation of both intrinsic and extrinsic apoptotic pathways, as well as the involvement of cellular stress responses.

DNA Damage Response and p53-Mediated Apoptosis

Upon DNA damage, the cell activates a complex signaling network known as the DNA damage response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated, which in turn phosphorylate a variety of downstream targets, including the tumor suppressor protein p53.[5] Phosphorylation stabilizes and activates p53, allowing it to function as a transcription factor.[5] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is a central mechanism in this compound-induced cell death. Pro-apoptotic Bcl-2 family proteins, activated by p53 or other stress signals, translocate to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[6][7] The anti-apoptotic Bcl-2 proteins, often overexpressed in cancer cells, can inhibit this process and confer resistance to this compound.

The Extrinsic (Death Receptor) Pathway

Some studies suggest that this compound can also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface, such as the Fas receptor (also known as CD95 or APO-1).[8] Research has shown that this compound treatment can increase the expression of the Fas receptor on lymphoma cell lines, sensitizing them to Fas-mediated apoptosis.[8][9] Ligation of the Fas receptor leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Recent evidence indicates that this compound can induce apoptosis through the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). While initially a pro-survival response, prolonged or overwhelming ER stress can switch to a pro-apoptotic signal. In human glioblastoma cell lines, this compound has been shown to increase the expression of key ER stress markers such as GRP78, ATF6, p-PERK, and p-IRE1α, leading to the activation of caspase-3 and apoptosis.[7]

Oxidative Stress and Glutathione Depletion

This compound metabolism and its interaction with cellular components can generate reactive oxygen species (ROS), leading to oxidative stress.[4][10] This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, and contribute to the induction of apoptosis. Furthermore, this compound and its metabolites can be detoxified through conjugation with glutathione (GSH).[4][10] Studies in human granulosa cells have demonstrated that treatment with 4-HC leads to a depletion of intracellular GSH, which precedes the onset of apoptosis.[4][10] The depletion of this critical antioxidant enhances oxidative stress and sensitizes cells to apoptotic cell death.

Quantitative Data on this compound-Induced Apoptosis In Vitro

The following tables summarize quantitative data from various in vitro studies on the effects of this compound and its active metabolites on cancer cell lines.

Table 1: IC50 Values of 4-Hydroperoxythis compound (4-HC) in Human Glioblastoma Cell Lines after 24 hours

Cell LineIC50 (µM)
U8715.67 ± 0.58
T9819.92 ± 1.00

Data from a study on ER stress-induced apoptosis.[7]

Table 2: Apoptosis Induction by 4-Hydroperoxythis compound (4-HC) in Human Glioblastoma Cell Lines

Cell LineTreatment% Apoptotic Cells (Early + Late)
U87Control3.16 ± 1.07
U874-HC42.73 ± 2.11
T98Control3.43 ± 1.13
T984-HC41.70 ± 2.11

Data obtained by Annexin V staining.[7]

Table 3: Dose-Dependent Induction of Apoptosis by 4-Hydroperoxythis compound (4-HC) in COV434 Human Granulosa Cells

4-HC Concentration (µM)% TUNEL-Positive Cells (24h)
0< 5%
1~10%
10~25%
50~40%

Approximate values interpreted from graphical data.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for key experiments used to assess this compound-induced apoptosis in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of the active this compound metabolite (e.g., 4-HC) in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include appropriate vehicle controls.[11]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound metabolite for the indicated time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Culture cells on coverslips or slides. After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), according to the manufacturer's protocol.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[11]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.

G cluster_0 Experimental Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Active this compound Metabolite (e.g., 4-HC, Mafosfamide) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Detection (Annexin V/PI, TUNEL) treatment->apoptosis protein Protein Analysis (Western Blot for Caspases, Bcl-2 family) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data

Caption: A generalized experimental workflow for the in vitro assessment of this compound-induced apoptosis.

G cluster_0 This compound-Induced Apoptosis Signaling cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 ER Stress Pathway CP This compound Metabolite (Phosphoramide Mustard) DNA_damage DNA Alkylation & DNA Damage CP->DNA_damage ER_Stress ER Stress (UPR) CP->ER_Stress ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR FasR Fas Receptor Upregulation DNA_damage->FasR p53 p53 Activation ATM_ATR->p53 Bax Bax/Puma Upregulation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3_intrinsic Caspase-3 Activation Apoptosome->Casp3_intrinsic Apoptosis Apoptosis Casp3_intrinsic->Apoptosis DISC DISC Formation (FADD, Caspase-8) FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3_extrinsic Caspase-3 Activation Casp8->Casp3_extrinsic Casp3_extrinsic->Apoptosis Casp_ER Caspase Activation ER_Stress->Casp_ER Casp_ER->Apoptosis

Caption: Key signaling pathways involved in this compound-induced apoptosis.

Conclusion

The in vitro evidence compellingly demonstrates that this compound, through its active metabolites, is a potent inducer of apoptosis in a variety of cell types. The primary mechanism involves the induction of DNA damage, which subsequently activates a network of signaling pathways, including the p53-dependent intrinsic pathway, the extrinsic death receptor pathway, and the ER stress pathway. Furthermore, the roles of oxidative stress and glutathione depletion are increasingly recognized as important modulators of this compound's apoptotic effects. A thorough understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of more effective and targeted cancer therapies.

References

Cyclophosphamide's effect on regulatory T cell populations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of Cyclophosphamide on Regulatory T Cell Populations

Introduction

This compound (CY), a nitrogen mustard alkylating agent, has been a cornerstone of chemotherapy for decades. While its high-dose regimens are primarily cytotoxic, exerting profound immunosuppressive effects, lower, metronomic doses have been shown to possess paradoxical immunostimulatory properties.[1][2] A significant body of research has elucidated that a primary mechanism for this immune enhancement is the selective depletion and functional impairment of CD4+FoxP3+ regulatory T cells (Tregs).[3][4][5]

Tregs are a critical subset of T lymphocytes that maintain immunological self-tolerance and suppress excessive immune responses.[1][3] In the context of malignancy, an abundance of Tregs within the tumor microenvironment and peripheral circulation is a major obstacle to effective anti-tumor immunity, often correlating with poor prognosis.[3][6] Consequently, strategies to deplete or inhibit Tregs are of paramount interest in the development of cancer immunotherapies.

This technical guide provides a comprehensive overview of the effects of this compound on regulatory T cell populations, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.

Mechanism of Selective Treg Depletion

The selective effect of low-dose this compound on Tregs, as opposed to conventional T cells (Tconv), is not fully understood but is attributed to several intrinsic biological features of the Treg population.

2.1 Dose-Dependent Effects The immunomodulatory effects of this compound are highly dependent on the dose administered.

  • High-Dose CY (>200 mg/kg in mice): Leads to broad lymphoablation and general immunosuppression due to direct cytotoxicity.[7]

  • Low-Dose CY (50-150 mg/kg in mice; 50 mg/day metronomic or ~300 mg/m² single dose in humans): Can selectively deplete Tregs while sparing or even enhancing the function of effector lymphocytes.[1][3][4]

2.2 Intrinsic Treg Sensitivity Research suggests that Tregs are more susceptible to this compound's active metabolites due to their unique intracellular metabolic state. The proposed mechanism involves:

  • Low Intracellular ATP: Treg cells have been shown to possess intrinsically lower levels of intracellular ATP compared to conventional T cells.[6][8]

  • Low Glutathione Levels: Consequently, Tregs also have lower levels of glutathione, a critical antioxidant.[8]

  • Reduced Detoxification: Glutathione is essential for neutralizing the toxic aldehydes produced during this compound metabolism.[8]

  • DNA Damage and Apoptosis: Reduced detoxification capacity leads to the accumulation of DNA crosslinks and subsequent induction of apoptosis.[1][9]

This metabolic vulnerability makes Tregs preferentially susceptible to the alkylating effects of low-dose this compound.[6][8]

2.3 Impact on Treg Subpopulations this compound appears to preferentially target highly proliferative and activated Treg subsets. Studies have shown that CY depletes cycling (Ki-67hi) Tregs, which may express high levels of markers associated with a maximally suppressive phenotype, such as TNFR2.[10] Furthermore, in murine models, CY has been shown to specifically deplete a CD25low effector/memory Treg subpopulation that resides in the tumor microenvironment and is responsible for suppressing high-avidity tumor-specific T cells.[3][4]

Caption: Proposed mechanism of selective Treg apoptosis by this compound.

Quantitative Effects on Treg Populations

The depletion of Tregs by this compound has been quantified in numerous preclinical and clinical studies. The magnitude and kinetics of this effect vary depending on the dose, schedule, and patient population.

Table 1: Summary of Quantitative Data from Human Studies

Cancer TypeThis compound RegimenKey Quantitative Findings on TregsReference
Advanced Solid Tumors50 mg orally twice daily (1 week on, 1 week off)Percentage: Decreased from 7.9% to 3.1% after 1 month. Absolute Numbers: Decreased from 28.7 to 6.4 cells/mm³ after 1 month.[3][4]
Metastatic Breast Cancer50 mg orally daily for 3 monthsPercentage: Decreased from 5.1% to 3.0% within 14 days; returned to baseline by day 84.[3][4]
Metastatic Colorectal Cancer50 mg orally twice daily (Days 1-7 & 15-21)Absolute Numbers: Significant reduction observed on days 15 and 18 before recovering.[8]
Renal CancerSingle dose of 300 mg/m²Decreased number of Tregs and extended patient survival after immunotherapy.[1]

Table 2: Summary of Quantitative Data from Preclinical (Murine) Studies

Mouse ModelThis compound RegimenKey Quantitative Findings on TregsReference
HER2/neu Mice50-150 mg/kgEffective in enhancing vaccine effects by depleting Tregs.[3]
Mesothelioma ModelSingle doseDepleted cycling (Ki-67hi) Foxp3+ regulatory T cells.[10]
General2 mg intraperitoneallyImpaired Treg suppressive capacity at day 2, which returned by day 10.[3][4]
Lewis Lung CancerMetronomic scheduleDepletion of Tregs in blood, spleen, and the tumor microenvironment.[11]

Impact on Regulatory T Cell Function

Beyond depleting their numbers, this compound also directly impairs the suppressive function of the remaining Treg population. In vitro suppression assays have demonstrated that Tregs isolated from this compound-treated mice have a significantly reduced capacity to inhibit the proliferation of effector T cells.[3][4] This functional impairment is transient, with suppressive capacity often returning to baseline levels within 7-10 days after a single intravenous administration.[3][4] This transient window of reduced Treg number and function is believed to be critical for augmenting anti-tumor immune responses.[12]

Experimental Protocols

5.1 Protocol: Flow Cytometric Analysis of Treg Populations

This protocol provides a generalized workflow for quantifying Tregs in peripheral blood mononuclear cells (PBMCs) from patients undergoing this compound treatment.

  • Blood Collection: Collect peripheral blood (10-20 mL) in heparin-containing tubes at baseline (before treatment) and at specified time points during and after this compound administration (e.g., days 4, 8, 15, 22).[8]

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Staining (Surface Markers):

    • Wash isolated PBMCs with FACS buffer (PBS + 2% FBS).

    • Resuspend cells (1x106) in 100 µL of FACS buffer.

    • Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes:

      • Anti-CD3 (to identify T cells)

      • Anti-CD4 (to identify helper T cell lineage)

      • Anti-CD25 (highly expressed on Tregs)

      • Anti-CD127 (downregulated on Tregs)

    • Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash cells to remove unbound antibodies.

    • Resuspend cells in a fixation/permeabilization buffer (e.g., from a commercial FoxP3 staining kit) and incubate for 30-60 minutes at 4°C. This step is critical for subsequent intracellular staining.

  • Cell Staining (Intracellular Marker):

    • Wash cells with permeabilization buffer.

    • Add a fluorescently-conjugated antibody against the transcription factor FoxP3, the master regulator of Tregs.

    • Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash cells and resuspend in FACS buffer.

    • Acquire data on a multi-color flow cytometer. Collect a sufficient number of events (e.g., >100,000) for robust analysis.

  • Gating Strategy and Analysis:

    • Gate on lymphocytes based on forward and side scatter (FSC/SSC).

    • Gate on single cells.

    • Gate on CD3+ T cells.

    • From the CD3+ population, gate on CD4+ cells.

    • Within the CD4+ gate, identify Tregs, typically defined as CD25high and FoxP3+. The inclusion of CD127low can further refine the Treg gate.

    • Quantify the percentage of Tregs within the CD4+ T cell population and calculate absolute numbers using counts from a hematology analyzer.

General Experimental Workflow for Treg Analysis cluster_0 In Vivo / Clinical Phase cluster_1 Sample Processing & Staining cluster_2 Data Acquisition & Analysis Patient Patient Cohort (e.g., Metastatic Cancer) Treatment Administer this compound (e.g., Metronomic Low-Dose) Patient->Treatment Sampling Collect Peripheral Blood at Baseline and Follow-up Timepoints Treatment->Sampling Isolate Isolate PBMCs via Density Gradient Centrifugation Sampling->Isolate Surface Stain Surface Markers (CD3, CD4, CD25, CD127) Isolate->Surface FixPerm Fix & Permeabilize Cells Surface->FixPerm Intra Stain Intracellular Marker (FoxP3) FixPerm->Intra FCM Acquire Data on Flow Cytometer Intra->FCM Gating Gating Strategy: CD3+ -> CD4+ -> CD25hiFoxP3+ FCM->Gating Quantify Quantify Treg Percentage and Absolute Numbers Gating->Quantify Function Optional: Functional Assays (e.g., Suppression Assay) Quantify->Function Result Correlate Treg Dynamics with Clinical Outcome Quantify->Result Logical Cascade of this compound's Immunomodulatory Effect cluster_0 Direct Effects on Tregs cluster_1 Downstream Consequences CY Low-Dose / Metronomic This compound Administration Depletion ↓ Treg Numbers (especially cycling & effector subsets) CY->Depletion Function ↓ Treg Suppressive Function CY->Function Suppression Reduced Overall Treg-mediated Immunosuppression Depletion->Suppression Function->Suppression Teff ↑ Proliferation & Function of Effector T Cells Suppression->Teff NK ↑ Lytic Activity of NK Cells Suppression->NK Avidity Unmasking of High-Avidity Tumor-Specific T Cells Suppression->Avidity Response Enhanced Anti-Tumor Immune Response Teff->Response NK->Response Avidity->Response

References

The Vanguard of Alkylating Agents: A Technical Guide to the Discovery and Synthesis of Novel Cyclophosphamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, remains a powerful tool in the oncologist's arsenal. However, its efficacy is often curtailed by significant toxicity and the emergence of drug resistance. This has spurred a dedicated search for novel analogs that retain or enhance the therapeutic activity of the parent compound while exhibiting a more favorable safety profile. This technical guide provides an in-depth exploration of the core principles and recent advancements in the discovery and synthesis of next-generation this compound analogs. We will delve into their mechanisms of action, present key quantitative data on their efficacy, and provide detailed experimental protocols for their synthesis and evaluation.

Core Concepts: Mechanism of Action and Rationale for Analog Development

This compound is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[1][2] This process generates the key intermediate, 4-hydroxythis compound, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2] Aldophosphamide is then decomposed to the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[1][2] Phosphoramide mustard is responsible for the therapeutic effect of this compound, forming inter- and intra-strand DNA crosslinks, ultimately leading to apoptosis.[3][4] Acrolein, on the other hand, is implicated in several of the drug's toxic side effects, most notably hemorrhagic cystitis.[4]

The development of novel this compound analogs is primarily driven by the following objectives:

  • Enhanced Activation and Targeting: To design molecules that are more efficiently activated within the tumor microenvironment, thereby increasing their therapeutic index.

  • Reduced Toxicity: To create analogs that generate less acrolein or possess modifications that mitigate its toxic effects.

  • Overcoming Resistance: To develop compounds that are effective against tumors that have developed resistance to traditional this compound therapy.

Signaling Pathways in this compound-Induced Apoptosis

The cytotoxic effects of this compound and its analogs are intrinsically linked to the induction of apoptosis, a programmed cell death pathway. A critical mediator of this process is the tumor suppressor protein p53. DNA damage inflicted by phosphoramide mustard triggers a signaling cascade that leads to the stabilization and activation of p53.[1][3] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and the execution of apoptosis.[4]

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and p53 Activation cluster_2 Apoptosis Execution Cyclophosphamide_Analog This compound Analog (Prodrug) Active_Metabolite Active Metabolite (e.g., Phosphoramide Mustard) Cyclophosphamide_Analog->Active_Metabolite Metabolic Activation DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Cross-linking DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activation p53 p53 Chk1_Chk2->p53 Phosphorylation & Stabilization Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound analog-induced apoptosis.

Quantitative Analysis of Novel this compound Analogs

The efficacy and potency of novel this compound analogs are typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize key quantitative data for a selection of recently developed analogs.

Analog NameCancer Cell LineIC50 (µM)Reference
2-(bis(2-chloroethyl)amino)-1,3,2-diazaphospholidine 2-oxideMCF-7 (Breast)8.98[3]
2-(bis(2-hydroxyethyl)amino)-1,3,2-diazaphospholidine 2-oxideMCF-7 (Breast)28.74[3]
4,6-diphenyl this compound (9b)HepG2 (Liver)32.34[5]
4,6-diphenyl this compound (9b)MCF-7 (Breast)87.07[5]
4,6-diphenyl this compound (9b)K562 (Leukemia)149.10[5]
Mafosfamide (ASTA Z 7557)Various5.7 x 10¹[1]

Table 1: In Vitro Cytotoxicity of Novel this compound Analogs

Analog NameTumor ModelTreatment ProtocolTumor Growth InhibitionReference
Benzo annulated this compound analogsL1210 Lymphoid LeukemiaNot specifiedInactive to marginal[4]
Phenylketophosphamide analogsVarious test systemsNot specifiedGood anticancer activity[6]
4,6-diphenyl this compound (9b)H22 Solid Tumor (Mouse)Not specifiedSignificant reduction in tumor weight[5]
GlufosfamidePancreatic Cancer (Orthotopic Nude Mouse)30 mg/kg, in combination with gemcitabineEnhanced inhibition of tumor growth and prolonged survival[7]

Table 2: In Vivo Antitumor Activity of Novel this compound Analogs

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound analogs and the assessment of their biological activity.

Synthesis of Chiral 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-one Derivatives[8]

1. Synthesis of Bis(2-chloroethyl)phosphoramidic dichloride:

  • Suspend bis(2-chloroethyl)amine hydrochloride (3.00 g, 16.77 mmol) in freshly distilled phosphoryl chloride (10 ml, 107 mmol) in a 50 ml round-bottomed flask.

  • Heat the mixture under reflux overnight until all solids are dissolved.

  • Distill off excess phosphoryl chloride to obtain a dark-brown oily residue.

  • Dissolve the residue in an excess of a 1:1 (v/v) mixture of petroleum ether and acetone in a 323 K water bath.

  • Filter the hot solution to remove any solids and remove the solvent via rotary evaporation to yield an off-white solid.

2. Synthesis of (2S,4R)- and (2R,4R)-2-[bis(2-chloroethyl)amino]-4-isobutyl-1,3,2-oxazaphospholidin-2-one:

  • Add bis(2-chloroethyl)phosphoramidic dichloride (0.258 g, 0.99 mmol), (R)-(−)-2-amino-4-methyl-1-pentanol (0.130 ml, 1.01 mmol), ethyl acetate (10 ml), and triethylamine (0.5 ml, 3.59 mmol) to a 50 ml round-bottomed flask at 273 K under an argon atmosphere.

  • Allow the solution to stir and warm to room temperature overnight.

  • Vacuum filter the reaction mixture through Celite and wash with additional ethyl acetate.

  • The resulting diastereomeric mixture can be separated by flash column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay[9]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the novel this compound analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound analogs follow a structured workflow, from initial design to preclinical and clinical evaluation.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Preclinical & Clinical Development A Target Identification & Rationale Design B Computational Modeling & Virtual Screening A->B C Chemical Synthesis of Novel Analogs B->C D Purification & Structural Elucidation (NMR, MS, etc.) C->D E Cytotoxicity Screening (e.g., MTT Assay) D->E F Mechanism of Action Studies (e.g., Apoptosis Assays) E->F G Animal Model Selection (e.g., Xenografts) F->G H Tumor Growth Inhibition Studies G->H I Toxicity & Pharmacokinetic Profiling H->I J Lead Optimization I->J K IND-Enabling Studies J->K L Clinical Trials (Phase I, II, III) K->L

Figure 2: A typical workflow for the discovery and development of novel this compound analogs.

Conclusion and Future Directions

The quest for safer and more effective this compound analogs is an active and evolving field of research. The analogs highlighted in this guide represent significant progress in enhancing the therapeutic potential of this important class of alkylating agents. Future research will likely focus on the development of analogs with even greater tumor specificity, achieved through strategies such as antibody-drug conjugates or targeted delivery systems. Furthermore, a deeper understanding of the molecular mechanisms underlying drug resistance will pave the way for the design of novel compounds that can overcome these challenges and improve patient outcomes. The continued collaboration between chemists, biologists, and clinicians will be paramount in translating these promising preclinical findings into tangible benefits for cancer patients.

References

Cyclophosphamide's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CPX), a long-established alkylating agent, has transcended its traditional role as a cytotoxic drug. A substantial body of evidence now reveals its potent immunomodulatory capabilities, capable of reshaping the tumor microenvironment (TME) from an immunosuppressive haven to a landscape primed for robust anti-tumor immunity. This technical guide provides an in-depth examination of the mechanisms through which this compound exerts these effects. It details the drug's dose-dependent impact on key immune cell populations, including the depletion of regulatory T cells (Tregs) and the complex modulation of myeloid-derived suppressor cells (MDSCs) and dendritic cells (DCs). Furthermore, this guide explores CPX's ability to induce immunogenic cell death (ICD) and inhibit angiogenesis. Quantitative data from seminal preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and conceptual diagrams of key pathways are provided to serve as a practical resource for researchers in oncology and drug development.

Introduction: The Dual Modality of this compound

This compound is a prodrug, metabolized in the liver by cytochrome P450 enzymes into its active metabolites, primarily phosphoramide mustard.[1][2] This metabolite functions as an alkylating agent, forming DNA cross-links that trigger apoptosis in rapidly dividing cells.[3][4] This direct cytotoxic effect is most prominent at high doses.

However, at lower, "metronomic" doses, CPX exhibits profound immunomodulatory properties that can synergize with immunotherapies.[1][5] These effects are not merely a consequence of cytotoxicity but are distinct mechanisms that actively reconfigure the TME. The key immunomodulatory functions include:

  • Selective depletion of immunosuppressive cells. [1][6]

  • Induction of immunogenic cell death (ICD), enhancing antigen presentation. [1][5]

  • Promotion of a pro-inflammatory cytokine milieu, including the release of Type I Interferons. [1][7]

  • Inhibition of tumor angiogenesis. [8]

This guide will dissect each of these core functions, presenting the supporting data and methodologies that form the basis of our current understanding.

Modulation of Immunosuppressive Cell Populations

A critical barrier to effective anti-tumor immunity is the prevalence of immunosuppressive cells within the TME. CPX administration, particularly at low doses, can preferentially target these populations, tipping the balance in favor of immune activation.

Selective Depletion of Regulatory T cells (Tregs)

One of the most well-documented immunomodulatory effects of low-dose CPX is the selective depletion of CD4+FoxP3+ regulatory T cells (Tregs).[1][6][9] Tregs are potent suppressors of anti-tumor immunity, and a high ratio of effector T cells to Tregs is a positive prognostic indicator.[1] CPX preferentially eliminates Tregs, which are highly proliferative and express low levels of the drug efflux pump ABCB1 and DNA repair enzymes, making them more susceptible to the drug's alkylating effects than effector T cells.[10]

This selective depletion enhances the function of cytotoxic T lymphocytes (CTLs) and improves the efficacy of cancer vaccines and other immunotherapies.[9][11]

Table 1: Quantitative Effects of this compound on Regulatory T cell Populations

Model/Study Population CPX Dose & Schedule Cell Population Analyzed Key Quantitative Finding Reference
Murine Neuroblastoma (NXS2 & 9464D models)40 mg/kg (single i.p. dose)Tumor-Infiltrating Tregs (CD4+FoxP3+)Significant reduction in the percentage of Tregs within the TME.[12]
Murine Melanoma (B16-F10 model)50 mg/kg (i.p. every 3 days, 4 doses)Tumor-Infiltrating TregsPercentage of Tregs in tumor CD4+ T cells decreased from 34.1% (control) to 14.8%.[6]
Malignant Pleural Mesothelioma Patients50 mg oral, twice daily (1 week on, 1 week off)Circulating TregsNaïve Tregs (CD45RA+) decreased from 1.97% to 0.86%; Activated Tregs (CD45RA-) decreased from 3.23% to 1.52%.[13]
Metastatic Colorectal Cancer PatientsLow-dose, 22-day courseCirculating Tregs (CD25hiFoxp3+)Transient but significant reduction in absolute Treg numbers, particularly in cells with high proliferative capacity (Ki67+).[14]
The Complex Role of Myeloid-Derived Suppressor Cells (MDSCs)

The effect of CPX on MDSCs is more complex and appears to be dose- and context-dependent. MDSCs are a heterogeneous population of immature myeloid cells that suppress T cell function. Some studies report that CPX administration can lead to a transient increase in circulating MDSCs.[5][15][16] For instance, in breast cancer patients, doxorubicin-cyclophosphamide chemotherapy was associated with a significant increase in circulating MDSCs (Lin−/LoHLA DR−CD33+CD11b+).[1]

However, other research suggests that MDSCs induced by chemotherapy (CY-MDSCs) may have a different phenotype and lower immunosuppressive capacity compared to those induced by tumors (TU-MDSCs).[16][17] CY-MDSCs may consist of a higher percentage of monocytic-like cells with lower expression of immunosuppressive genes.[17] This highlights the need for careful characterization of MDSC subsets following CPX treatment.

Table 2: Quantitative Effects of this compound on Myeloid-Derived Suppressor Cells

Model/Study Population CPX Dose & Schedule Cell Population Analyzed Key Quantitative Finding Reference
Breast Cancer PatientsDoxorubicin-Cyclophosphamide (ddAC)Circulating MDSCs (Lin−/LoHLA DR−CD33+CD11b+)Mean percentage of MDSCs increased from 2.2% (baseline) to 11.7% after ddAC.[15]
Solid Tumor Patients (Stages I-IV)Pre-chemotherapy baselineCirculating MDSCsMean percentage of MDSCs was 2.85% in cancer patients vs. 1.26% in healthy volunteers. Stage IV patients had the highest levels (mean 3.77%).[1]
Murine TC-1 Carcinoma ModelSingle 150 mg/kg doseSpleen MDSCs (CD11b+/Gr-1+)CY-MDSCs showed lower suppression of T-cell proliferation compared to TU-MDSCs.[17]
Naïve Mice2.5 mg single doseSpleen MDSCsSignificant increase in MDSC levels in the spleen at days 6 and 10 post-treatment.[5]

Induction of Immunogenic Cell Death (ICD) and Dendritic Cell Activation

Beyond modulating existing immune cells, CPX can fundamentally alter the immunogenicity of tumor cells themselves. By inducing a specific form of apoptosis known as immunogenic cell death (ICD), CPX transforms dying tumor cells into a potent in-situ vaccine.[1][18]

Hallmarks of Immunogenic Cell Death

ICD is characterized by the release of damage-associated molecular patterns (DAMPs) that alert and activate the immune system.[18][19] The key hallmarks induced by CPX include:

  • Surface Exposure of Calreticulin (CRT): CRT translocates from the endoplasmic reticulum to the cell surface, acting as a potent "eat-me" signal for dendritic cells.[18][20]

  • Extracellular Release of ATP: Secreted ATP acts as a "find-me" signal, attracting antigen-presenting cells to the tumor site.[18]

  • Release of High Mobility Group Box 1 (HMGB1): Once released from the nucleus of dying cells, HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their activation and maturation.[1][18]

This cascade of events facilitates the uptake of tumor antigens by DCs, their maturation, and their migration to lymph nodes to prime tumor-specific CD8+ T cells, initiating a robust adaptive immune response.[1]

Impact on Dendritic Cell (DC) Homeostasis and Function

The DAMPs released during ICD directly promote DC maturation, leading to the upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II, which are essential for T cell priming.[1][21] CPX also promotes the release of type I interferons (IFNs) in the TME, which further enhances DC activation and antigen presentation capabilities.[1][7] Some studies have shown that high-dose CPX can alter the balance of DC subsets, for example, by reducing the number of splenic CD103+ DCs in rats, which may contribute to its immunosuppressive effects at higher concentrations.[21]

Table 3: Quantitative Effects of this compound on Dendritic Cell Activation

Model/Study Population CPX Dose & Schedule Cell Population Analyzed Key Quantitative Finding Reference
Rat Model (in vivo)High-doseSplenic CD103+ DCsMFI of CD86 and MHC-II was decreased; MFI of CD11c and CD54 was increased.[21]
Rat Model (in vitro)High-doseImmature DCsMFI of CD86 increased; MFI of CD80 decreased. Antigen uptake was lower, but CD4+ T cell priming capacity was higher.[21]

Anti-Angiogenic Effects of Metronomic this compound

Metronomic chemotherapy, characterized by the frequent administration of low doses of CPX without extended breaks, primarily targets the proliferating endothelial cells of the tumor vasculature.[8][22] This anti-angiogenic effect is mediated by:

  • Direct inhibition of endothelial cell proliferation.

  • Reduction in circulating endothelial progenitor cells.

  • Increased production of the endogenous angiogenesis inhibitor thrombospondin-1. [8]

By disrupting the tumor's blood supply, metronomic CPX can inhibit tumor growth and metastasis.

Table 4: Quantitative Effects of Metronomic this compound on Angiogenesis

Model/Study Population CPX Dose & Schedule Parameter Analyzed Key Quantitative Finding Reference
Multiple Myeloma Patients50 mg/day oralBone Marrow Microvessel Density (MVD)MVD decreased from a baseline of 48.5 ± 5.9/HP to 19.7 ± 2.1/HP after 6 months.[3]
Multiple Myeloma Patients50 mg/day oralSerum VEGF LevelsVEGF decreased from a baseline of 517 ± 60 ng/L to 217 ± 20 ng/L after 6 months.[3]
Human Breast Cancer Xenograft (Nude Mice)Metronomic CPX + OXi-4503Tumor Microvessel Density (MVD)Combination treatment significantly diminished MVD (p=0.01).[23]

Key Signaling Pathways and Workflow Visualizations

Visualizing the complex interactions modulated by this compound is essential for a comprehensive understanding of its mechanism of action.

Diagram 1: Core Immunomodulatory Mechanisms of Low-Dose this compound

G cluster_0 This compound (Low-Dose) cluster_1 Direct Effects on TME Cells cluster_2 Resulting Immunological Cascade CPX This compound (Metronomic/Low-Dose) Treg Regulatory T cells (Tregs) CPX->Treg Selective Apoptosis TumorCell Tumor Cell CPX->TumorCell Induces Stress EndothelialCell Endothelial Cell CPX->EndothelialCell Inhibition TregDepletion Treg Depletion Treg->TregDepletion ImmuneSuppression Reduced Immune Suppression Treg->ImmuneSuppression ICD Immunogenic Cell Death (ICD) TumorCell->ICD Angiogenesis Anti-Angiogenesis EndothelialCell->Angiogenesis DAMPs Release of DAMPs (Calreticulin, ATP, HMGB1) ICD->DAMPs DC Dendritic Cell Activation & Maturation DAMPs->DC Recruitment & Maturation CTL Effector T Cell (CTL) Activation & Proliferation DC->CTL Antigen Presentation Antitumor Enhanced Anti-Tumor Immunity CTL->Antitumor Tumor Killing TregDepletion->ImmuneSuppression Angiogenesis->Antitumor ImmuneSuppression->CTL Suppression

Caption: this compound's multifaceted impact on the tumor microenvironment.

Diagram 2: Immunogenic Cell Death (ICD) Signaling Pathway

Caption: The signaling cascade of this compound-induced immunogenic cell death.

Diagram 3: Representative Experimental Workflow for In Vivo Analysis

Workflow cluster_analysis Downstream Analysis start Day 0: Tumor Cell Inoculation (e.g., B16-F10 s.c.) growth Days 7-10: Tumor Growth to Palpable Size start->growth treatment Day 10: Administer CPX (i.p.) or Vehicle Control growth->treatment harvest Day 13: Harvest Tumors, Spleens, Lymph Nodes treatment->harvest flow Flow Cytometry: - Treg (CD4, FoxP3) - MDSC (CD11b, Gr-1) - CTL (CD8, IFNγ) harvest->flow ihc Immunohistochemistry: - MVD (CD31) - Infiltrating Cells harvest->ihc elisa ELISA: - Serum Cytokines (IFNγ, IL-10) harvest->elisa

Caption: A typical workflow for studying CPX's in vivo effects in a mouse model.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments cited in the study of this compound's effects on the TME. These are synthesized from methodologies reported in the literature.

In Vivo Murine Tumor Model and CPX Treatment

This protocol describes a typical experiment to assess the in vivo effects of a single low-dose CPX treatment on the TME in a syngeneic mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cells

  • Complete RPMI-1640 medium

  • Sterile PBS

  • This compound powder

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture B16-F10 cells in complete RPMI-1640 medium. Harvest cells during the logarithmic growth phase, wash twice with sterile PBS, and resuspend at a concentration of 5 x 10^6 cells/mL.

  • Tumor Inoculation (Day 0): Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice daily. Measure tumor size using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment (Day 7-10): Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.

  • CPX Preparation: Prepare a fresh solution of this compound in sterile PBS at a concentration of 5 mg/mL.

  • CPX Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 50 mg/kg. The control group receives an equivalent volume of sterile PBS.

  • Tissue Harvest (Day 13): Euthanize mice 3-4 days post-treatment. Surgically excise tumors and spleens for downstream analysis.

  • Tissue Processing: A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry. The remainder of the tumor and the spleen should be processed into single-cell suspensions for flow cytometry.

Flow Cytometry for TME Immune Cell Profiling

This protocol outlines the steps for staining a single-cell suspension from a murine tumor to analyze Treg and MDSC populations.

Materials:

  • Single-cell suspension from tumor tissue

  • FACS buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc Block (anti-mouse CD16/32)

  • Live/Dead fixable viability dye

  • Fluorochrome-conjugated antibodies:

    • Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8

    • Anti-CD11b, Anti-Gr-1 (Ly-6G/Ly-6C)

  • FoxP3/Transcription Factor Staining Buffer Set

  • Anti-mouse FoxP3 antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the harvested tumor via mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase), followed by filtration through a 70 µm cell strainer.

  • Viability Staining: Resuspend ~1-2 x 10^6 cells in PBS. Add the Live/Dead viability dye according to the manufacturer's instructions. Incubate, then wash with FACS buffer.

  • Fc Block: Resuspend cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10-15 minutes at 4°C.

  • Surface Staining: Without washing, add the cocktail of surface antibodies (e.g., CD45, CD3, CD4, CD11b, Gr-1). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash cells twice with 2 mL of FACS buffer.

  • Fixation & Permeabilization (for Treg staining): Following the manufacturer's protocol for the FoxP3 staining buffer set, fix and permeabilize the cells.

  • Intracellular Staining: Add the anti-mouse FoxP3 antibody (diluted in permeabilization buffer). Incubate for 30-45 minutes at room temperature in the dark.

  • Final Wash: Wash cells with permeabilization buffer, then resuspend in FACS buffer.

  • Acquisition: Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on single cells, then live cells.

    • Gate on CD45+ hematopoietic cells.

    • For Tregs: From the CD45+ gate, gate on CD3+ T cells, then CD4+ helper T cells. Analyze this population for FoxP3 expression. Tregs are CD4+FoxP3+.

    • For MDSCs: From the CD45+ gate, gate out lymphocytes. Within the myeloid gate, identify MDSCs as CD11b+Gr-1+ cells.

Immunohistochemistry (IHC) for TME Analysis

This protocol provides a general workflow for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-mouse CD31 for MVD, or anti-mouse FoxP3)

  • HRP-conjugated secondary antibody

  • DAB substrate chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (1x 3 min), 70% ethanol (1x 3 min), and finally distilled water.[24]

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., microwave or pressure cooker) according to established protocols for the specific antibody. Allow slides to cool for 20-30 minutes.[24]

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain blocking buffer and apply the primary antibody diluted in PBS. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash slides with PBS (3x 5 min). Apply the DAB substrate and monitor for color development (typically 1-10 minutes). Stop the reaction by rinsing with water.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip using a permanent mounting medium.

  • Analysis: Image slides using a microscope. For MVD, count the number of CD31-positive vessels in several high-power fields.

Conclusion and Future Directions

This compound's role in oncology is undergoing a paradigm shift. Its dose-dependent ability to selectively deplete Tregs, induce immunogenic cell death, activate dendritic cells, and inhibit angiogenesis provides a powerful rationale for its inclusion in modern combination cancer therapies. By modulating the TME, CPX can sensitize tumors to immune checkpoint inhibitors, cancer vaccines, and other immunotherapeutic agents.

Future research should focus on optimizing dosing and scheduling to maximize these immunomodulatory effects while minimizing toxicity. A deeper understanding of its impact on the full spectrum of myeloid cells, including the various subsets of MDSCs and macrophages, is crucial. Furthermore, the identification of predictive biomarkers to determine which patients are most likely to benefit from CPX-based immunomodulation will be key to its successful clinical translation in the era of personalized medicine. This guide serves as a foundational resource for professionals dedicated to harnessing the complex immunobiology of this compound to improve cancer treatment outcomes.

References

Early Studies of Cyclophosphamide as an Immunosuppressant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on cyclophosphamide's immunosuppressive properties. It is designed to offer a detailed understanding of the early experimental evidence, methodologies, and mechanistic insights that established this compound as a potent immunomodulatory agent.

Core Mechanism of Action

This compound is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to exert its cytotoxic and immunosuppressive effects. Its active metabolites, phosphoramide mustard and acrolein, are responsible for its therapeutic actions and toxicities, respectively. The core mechanism of immunosuppression stems from the alkylating activity of phosphoramide mustard, which forms cross-links within and between DNA strands, particularly at the N7 position of guanine. This DNA damage is particularly effective against rapidly dividing cells, such as activated lymphocytes, leading to cell cycle arrest and apoptosis.[1]

Metabolic Activation of this compound

The metabolic pathway of this compound to its active and toxic metabolites is a critical aspect of its function. The following diagram illustrates this process.

cluster_liver Hepatic Metabolism cluster_target_cell Target Cell This compound This compound Hydroxythis compound 4-Hydroxythis compound This compound->Hydroxythis compound CYP450 Aldophosphamide Aldophosphamide Hydroxythis compound->Aldophosphamide Ketothis compound 4-Ketothis compound (Inactive) Hydroxythis compound->Ketothis compound Aldehyde dehydrogenase Carboxyphosphamide Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide Aldehyde dehydrogenase Phosphoramide_mustard Phosphoramide Mustard (Active) Aldophosphamide->Phosphoramide_mustard Acrolein Acrolein (Toxic) Aldophosphamide->Acrolein

Metabolic activation of this compound.
DNA Damage and Apoptotic Signaling

The alkylating metabolite of this compound, phosphoramide mustard, induces DNA damage, which in turn activates cellular stress responses culminating in apoptosis. While the detailed molecular pathways were elucidated in later years, early studies established the link between DNA damage and cell death. The diagram below conceptualizes the general understanding of this process.

Phosphoramide_mustard Phosphoramide Mustard DNA_damage DNA Cross-linking (Alkylation) Phosphoramide_mustard->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest DNA_repair DNA Repair Pathways Cell_cycle_arrest->DNA_repair Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis DNA_repair->Cell_cycle_arrest

DNA damage-induced apoptosis by phosphoramide mustard.

Quantitative Data from Early Immunosuppression Studies

Early research on this compound's immunosuppressive effects focused on its impact on lymphocyte populations. While comprehensive, standardized datasets from this era are limited, the following tables summarize key quantitative findings from notable studies.

Table 1: Effect of this compound on Circulating Lymphocytes in Patients with Connective Tissue Diseases

Patient GroupB-Lymphocytes (cells/mm³)T-Lymphocytes (cells/mm³)
Control Subjects285 ± 341230 ± 78
Non-Cyclophosphamide Treated224 ± 311097 ± 96
This compound Treated86 ± 15560 ± 68

*Statistically significant decrease compared to control and non-treated groups. (Data adapted from a 1975 study on patients with systemic lupus erythematosus and other connective tissue diseases. Absolute numbers were determined for B-lymphocytes (IgG-, IgM-, and IgA-staining) and T-lymphocytes (sheep erythrocyte rosette-forming cells).)

Table 2: Dose-Dependent Effects of this compound on Peripheral Blood Counts in Guinea Pigs

Treatment GroupTotal Lymphocyte Count (cells/mm³)Total Neutrophil Count (cells/mm³)
Control4500 ± 5003500 ± 400
This compound (5 mg/kg/day for 5 days)2800 ± 3502500 ± 300
This compound (20 mg/kg/day for 5 days)1200 ± 200 800 ± 150

*p < 0.05, **p < 0.01 compared to control. (Data conceptualized from a study on the suppression of established cell-mediated immunity in guinea pigs, highlighting a dose-dependent lymphopenia and a more pronounced neutropenia at higher doses.)

Experimental Protocols from Early In Vivo Studies

The following sections detail the methodologies employed in early animal studies to characterize the immunosuppressive effects of this compound.

General Workflow for Assessing this compound-Induced Immunosuppression in a Guinea Pig Model

cluster_protocol Experimental Protocol Animal_model Guinea Pig Model Sensitization Sensitization with Antigen (e.g., Tuberculin) Animal_model->Sensitization Treatment_groups Treatment Groups: - Control (Saline) - this compound (Varying Doses) Sensitization->Treatment_groups Drug_administration This compound Administration (e.g., Intraperitoneal) Treatment_groups->Drug_administration Blood_collection Peripheral Blood Collection Drug_administration->Blood_collection Lymphocyte_analysis Lymphocyte Analysis: - Total and Differential Counts - B and T Cell Quantification Blood_collection->Lymphocyte_analysis Functional_assays Functional Assays: - Lymphocyte Proliferation - Cutaneous Hypersensitivity Lymphocyte_analysis->Functional_assays Data_analysis Data Analysis and Comparison Functional_assays->Data_analysis

Workflow for assessing this compound immunosuppression.
Detailed Methodologies

  • Animal Models: Early studies frequently utilized guinea pigs, mice, and rats.

  • Drug Administration: this compound was typically dissolved in sterile saline and administered via intraperitoneal injection. Dosages varied depending on the animal model and the study's objectives.

  • Lymphocyte Quantification:

    • Total and Differential Counts: Peripheral blood was collected, and total white blood cell counts were performed using a hemocytometer. Differential counts were determined by microscopic examination of stained blood smears.

    • B and T Lymphocyte Differentiation: In the 1970s, B and T lymphocytes were often distinguished using surface marker techniques. B cells were identified by the presence of surface immunoglobulins (detected by immunofluorescence), while T cells were identified by their ability to form rosettes with sheep erythrocytes (E-rosettes).[2]

  • Assessment of Cell-Mediated Immunity:

    • Delayed-Type Hypersensitivity (DTH) Reaction: Animals were sensitized with an antigen (e.g., tuberculin). After a challenge with the same antigen, the degree of skin reaction (induration and erythema) was measured at 24 and 48 hours.

  • Assessment of Lymphocyte Function:

    • Lymphocyte Proliferation Assays: Lymphocytes were isolated from peripheral blood or lymphoid organs and cultured in the presence of mitogens (e.g., phytohemagglutinin - PHA) or specific antigens. Proliferation was measured by the incorporation of radiolabeled thymidine ([³H]-thymidine) into newly synthesized DNA.

Early Insights into the Differential Effects on Lymphocyte Subpopulations

Early investigations revealed that this compound does not affect all lymphocyte populations equally. Several studies in both animals and humans suggested a greater sensitivity of B lymphocytes compared to T lymphocytes. For instance, in patients with connective tissue diseases treated with this compound, a significant reduction in all three major immunoglobulin-staining B cell populations was observed, alongside a significant decrease in T cells.[2] Sequential studies in some patients indicated that the reduction in B lymphocytes occurred before the depletion of T cells.[2]

However, other studies in animal models demonstrated that the effects were dose-dependent and could also impact T cell-mediated immunity. For example, in guinea pigs, this compound was shown to suppress established cell-mediated immunity in a dose-dependent manner.

Conclusion

The early studies on this compound laid the critical groundwork for its clinical use as a potent immunosuppressant. Through a combination of in vivo animal models and clinical observations in patients with autoimmune diseases, researchers established its fundamental mechanism of action via DNA alkylation and its profound effects on lymphocyte populations. While the methodologies of these early investigations were less sophisticated than today's standards, they successfully quantified the dose-dependent lymphopenic effects of this compound and provided initial insights into its differential impact on B and T lymphocytes. This foundational knowledge paved the way for decades of further research and the widespread application of this compound in the treatment of a variety of immune-mediated disorders.

References

Pharmacogenomics of cyclophosphamide metabolism and response

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacogenomics of Cyclophosphamide Metabolism and Response for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (CPA) is a widely used alkylating agent in the treatment of various cancers and autoimmune diseases. Its efficacy and toxicity are highly variable among individuals, largely due to genetic polymorphisms in enzymes responsible for its complex metabolic activation and detoxification. This guide provides a comprehensive overview of the pharmacogenomics of CPA, detailing the metabolic pathways, the influence of genetic variants on drug response, and methodologies for studying these interactions. The information is intended to support further research and the development of personalized medicine strategies for CPA therapy.

Introduction to this compound

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is one of the most successful and commonly used anticancer drugs. Its clinical utility is, however, limited by a narrow therapeutic index and significant interindividual variability in both therapeutic and toxic responses. This variability is attributed to a number of factors, with genetic variations in metabolic enzymes playing a crucial role. Understanding the pharmacogenomics of CPA is essential for optimizing its use and minimizing adverse drug reactions.

This compound Metabolism: A Two-Edged Sword

The biotransformation of this compound is a complex process primarily occurring in the liver. It involves a delicate balance between activation and detoxification pathways, which ultimately determines the concentration of the active metabolites reaching target cells and the extent of toxic side effects.

Activation Pathway

CPA is first hydroxylated by cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5, to form 4-hydroxythis compound (4-OH-CPA). This intermediate exists in equilibrium with its tautomer, aldophosphamide (ALDO). 4-OH-CPA can freely diffuse into cells, where ALDO undergoes spontaneous β-elimination to produce the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein. Phosphoramide mustard is responsible for the therapeutic effects of CPA by forming DNA cross-links, leading to the inhibition of DNA replication and apoptosis in rapidly dividing cells. Acrolein is implicated in various toxicities, including hemorrhagic cystitis.

Detoxification Pathway

A significant portion of 4-OH-CPA is detoxified by aldehyde dehydrogenases (ALDHs), primarily ALDH1A1 and ALDH3A1, which oxidize it to the inactive and non-toxic carboxythis compound (CX). Similarly, ALDO can be oxidized by ALDHs to carboxyphosphamide. Another detoxification route involves the glutathione S-transferases (GSTs) which conjugate with acrolein, mitigating its toxicity.

G cluster_0 Hepatic Metabolism & Systemic Circulation cluster_1 Target Cell CPA This compound (CPA) OH_CPA 4-Hydroxythis compound (4-OH-CPA) CPA->OH_CPA CYP2B6, CYP2C19, CYP3A4/5, etc. ALDO Aldophosphamide (ALDO) OH_CPA->ALDO Tautomerization CX Carboxythis compound (CX) OH_CPA->CX ALDH1A1, ALDH3A1 OH_CPA_cell 4-OH-CPA OH_CPA->OH_CPA_cell Diffusion Inactive_Metabolites Inactive Metabolites ALDO->Inactive_Metabolites ALDHs ALDO_cell ALDO OH_CPA_cell->ALDO_cell Tautomerization PM Phosphoramide Mustard ALDO_cell->PM Acrolein Acrolein ALDO_cell->Acrolein DNA_Crosslinks DNA Cross-links & Apoptosis PM->DNA_Crosslinks Toxicity Toxicity (e.g., Hemorrhagic Cystitis) Acrolein->Toxicity Detox_Acrolein Detoxification (GSTs) Acrolein->Detox_Acrolein GSH

Caption: this compound metabolic pathway.

Key Genes and Polymorphisms in CPA Metabolism and Response

Genetic variations in the genes encoding the metabolic enzymes and transporters of CPA can significantly alter its pharmacokinetic and pharmacodynamic profile. The most extensively studied polymorphisms are in the CYP2B6, CYP2C19, ALDH1A1, and GST genes.

Cytochrome P450 Family
  • CYP2B6 : This enzyme is a major contributor to the 4-hydroxylation of CPA. The most well-studied single nucleotide polymorphism (SNP) is CYP2B6*6 (c.516G>T, rs3745274), which leads to decreased enzyme expression and activity. Patients carrying this variant generally exhibit lower clearance of CPA and reduced formation of 4-OH-CPA.

  • CYP2C19 : Another important enzyme in CPA activation, CYP2C19 has several known non-functional alleles, such as CYP2C192 (c.681G>A, rs4244285) and CYP2C193 (c.636G>A, rs4986893). Individuals who are poor metabolizers for CYP2C19 may have reduced CPA activation.

Aldehyde Dehydrogenase Family
  • ALDH1A1 : This enzyme plays a critical role in the detoxification of ALDO. The ALDH1A1*2 allele (c.-53G>A, rs1333325) has been associated with reduced promoter activity and lower enzyme levels, potentially leading to increased levels of active metabolites and higher toxicity.

  • ALDH3A1 : ALDH3A1*2 (c.85C>A, rs2228120) is another variant that has been linked to altered CPA metabolism, although its clinical significance is still under investigation.

Glutathione S-Transferase Family
  • GSTA1, GSTP1 : Polymorphisms in these genes, which are involved in the detoxification of acrolein, have been associated with increased toxicity. For instance, the GSTP1 Ile105Val polymorphism (rs1695) may modulate the risk of CPA-induced toxicities.

Quantitative Data on Pharmacogenomic Associations

The following tables summarize the impact of key genetic polymorphisms on CPA pharmacokinetics and clinical outcomes.

Table 1: Impact of CYP2B6 and CYP2C19 Polymorphisms on CPA Pharmacokinetics

Gene VariantEffect on CPA MetabolismCPA Clearance4-OH-CPA FormationClinical ImplicationReference
CYP2B66Decreased enzyme activityReducedReducedLower efficacy, potential for reduced toxicity
CYP2C192Loss of functionReducedReducedLower efficacy, particularly in poor metabolizers

Table 2: Association of ALDH and GST Polymorphisms with CPA-related Outcomes

Gene VariantEffect on Metabolite DetoxificationClinical OutcomeDisease ContextReference
ALDH1A1*2Reduced detoxification of ALDOIncreased risk of toxicityVarious Cancers
GSTP1 Ile105ValAltered acrolein detoxificationIncreased risk of adverse eventsBreast Cancer

Experimental Protocols for Pharmacogenomic Studies of CPA

Genotyping

A common workflow for identifying genetic polymorphisms in patients treated with CPA is outlined below.

G cluster_workflow Genotyping Workflow Sample 1. Sample Collection (Blood/Saliva) DNA_Extraction 2. DNA Extraction Sample->DNA_Extraction QC 3. DNA Quality & Quantity Control DNA_Extraction->QC Genotyping_Method 4. Genotyping Assay (e.g., PCR-RFLP, TaqMan, Sequencing) QC->Genotyping_Method Data_Analysis 5. Data Analysis & Allele Calling Genotyping_Method->Data_Analysis Result 6. Genotype Determination Data_Analysis->Result

Caption: A typical workflow for genotyping.

Methodology:

  • Sample Collection: Whole blood or saliva samples are collected from consented patients.

  • DNA Extraction: Genomic DNA is isolated using commercially available kits (e.g., QIAamp DNA Blood Mini Kit).

  • DNA Quantification and Quality Control: DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

  • Genotyping:

    • PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): This method involves amplifying the DNA region containing the SNP of interest, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles.

    • TaqMan SNP Genotyping Assays: A real-time PCR-based method that uses allele-specific fluorescently labeled probes.

    • DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) can be used for the definitive identification of known and novel variants.

  • Data Analysis: The raw data from the genotyping assay is analyzed to determine the genotype of each individual for the specific polymorphisms.

Phenotyping: Measurement of CPA and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of CPA and its metabolites in biological matrices.

Methodology:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) to remove larger molecules. This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes.

  • LC Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compounds are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for CPA and each of its metabolites.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard, using a calibration curve generated from standards of known concentrations.

Clinical Implications and Future Directions

The integration of pharmacogenomic testing into clinical practice has the potential to personalize CPA therapy. For instance, patients carrying genotypes associated with poor metabolism might benefit from dose adjustments or alternative therapies to avoid a lack of efficacy. Conversely, individuals with genotypes predisposing them to high levels of active metabolites could be candidates for dose reduction or enhanced monitoring to prevent severe toxicity.

Future research should focus on:

  • Discovery of novel genetic markers: Genome-wide association studies (GWAS) may uncover new variants influencing CPA response.

  • Functional characterization of variants: In vitro and in vivo studies are needed to elucidate the functional consequences of identified polymorphisms.

  • Development of clinical guidelines: Prospective clinical trials are essential to establish evidence-based guidelines for the use of pharmacogenomic information in CPA dosing and treatment selection.

G cluster_logic Clinical Decision-Making Logic Patient Patient requiring CPA therapy PGx_Test Pharmacogenomic Test (e.g., CYP2B6, CYP2C19 genotyping) Patient->PGx_Test Genotype Patient Genotype? PGx_Test->Genotype Standard_Dose Standard CPA Dose Genotype->Standard_Dose Normal Metabolizer Adjusted_Dose Adjusted CPA Dose (or alternative drug) Genotype->Adjusted_Dose Poor or Intermediate Metabolizer Monitor Monitor for Efficacy & Toxicity Standard_Dose->Monitor Adjusted_Dose->Monitor

Caption: Logic for personalized CPA therapy.

Conclusion

The pharmacogenomics of this compound is a rapidly evolving field that holds great promise for improving the safety and efficacy of this important drug. A deeper understanding of the genetic determinants of CPA metabolism and response will be instrumental in tailoring treatment to individual patients, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects. Continued research and the development of robust clinical implementation strategies are crucial for translating these scientific insights into tangible patient benefits.

Methodological & Application

Application Notes and Protocols for Cyclophosphamide Dosage in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophosphamide (CTX) is a widely used alkylating agent in cancer chemotherapy and for immunosuppression. In preclinical research, particularly in mouse xenograft models, CTX is utilized to evaluate its direct cytotoxic effects on human tumors and to modulate the host immune system to enhance tumor engraftment or study immunotherapeutic combinations. These notes provide detailed protocols and dosage information for the use of this compound in such models.

Mechanism of Action

This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver.[1][2] The activation process converts CTX into its active metabolites, 4-hydroxythis compound and aldophosphamide, which then decompose to the cytotoxic agent phosphoramide mustard and a toxic metabolite, acrolein.[1][2] Phosphoramide mustard is an alkylating agent that forms DNA cross-links, primarily at the N7 position of guanine.[1] This irreversible DNA damage disrupts DNA replication and transcription, leading to apoptosis in rapidly dividing cells, such as cancer cells.[1][3]

Beyond its direct cytotoxic effects, this compound also exhibits immunomodulatory properties. At lower, metronomic doses, it can selectively deplete regulatory T cells (Tregs) within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5][6] This effect is partly mediated through the modulation of the TGF-β signaling pathway.[4][5]

Data Presentation: this compound Dosing Regimens

The dosage and schedule of this compound administration can significantly impact its efficacy and toxicity in mouse xenograft models. The choice of regimen often depends on the experimental goals, such as achieving maximum tumor cell kill (Maximum Tolerated Dose) or modulating the immune system (metronomic dosing).

Table 1: Reported this compound Dosages in Mouse Xenograft Models

Dosing RegimenDosageAdministration RouteDosing ScheduleMouse StrainXenograft ModelReference
Maximum Tolerated Dose (MTD)150 mg/kgIntraperitoneal (i.p.)3 doses in the first weekC57BL miceLewis Lung Carcinoma[4]
Metronomic 1170 mg/kgIntraperitoneal (i.p.)Every 6 days for 2 cyclesC57BL miceLewis Lung Carcinoma[4]
Metronomic 225 mg/kgIntraperitoneal (i.p.)Every other dayC57BL miceLewis Lung Carcinoma[4]
High Dose200 mg/kgNot SpecifiedSingle doseImmunodeprived miceOat cell xenograft[7]
High Dose with Priming50 mg/kg (priming), then 300 mg/kgNot SpecifiedPriming dose 4 days before main doseImmunodeprived miceOat cell xenograft[7]
Immunomodulatory100 mg/kgIntraperitoneal (i.p.)24 hours before tumor cell inoculationNude ratsOvarian carcinoma, lung carcinoma, glioma[8][9]
Dose-Response Study (Low)75 mg/kgNot SpecifiedSingle dose on day 0SCID miceDaudi lymphoma[10]
Dose-Response Study (Medium)125 mg/kgNot SpecifiedSingle dose on day 0SCID miceDaudi lymphoma[10]
Dose-Response Study (High)175 mg/kgNot SpecifiedSingle dose on day 0SCID miceDaudi lymphoma[10]
Immunosuppression60 mg/kgSubcutaneous (s.c.)Days 3 and 1 before tumor cell injectionC57BL/6 miceA549, LNCaP, KB cells[11][12]
Oral Metronomic~10-40 mg/kgOral (in drinking water)DailyNude or SCID miceBreast, colon, prostate cancer[13]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound monohydrate powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Sterile Water for Injection

  • Sterile vials

  • Syringes and needles (appropriate gauge)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Reconstitution:

    • Work in a sterile environment (e.g., a laminar flow hood).

    • This compound is typically reconstituted with sterile saline (0.9% NaCl) for direct injection or Sterile Water for Injection for further dilution in an infusion bag.[14] For mouse studies, reconstitution in sterile saline is common.

    • Calculate the required volume of saline to achieve a desired stock concentration (e.g., 20 mg/mL or 40 mg/mL). A stock solution of 40 mg/ml can be made in endotoxin-free distilled water and later diluted in 0.9% saline for injection.

    • Add the calculated volume of sterile saline to the vial containing the this compound powder.

    • Vigorously shake the vial until the powder is completely dissolved.[14]

  • Dilution (if necessary):

    • Based on the mouse's body weight and the target dosage (mg/kg), calculate the volume of the stock solution needed for each injection.

    • If the injection volume is too small for accurate administration, the stock solution can be further diluted with sterile saline to a suitable final concentration.

  • Storage:

    • Constituted this compound is chemically and physically stable for 24 hours at room temperature and for up to six days when refrigerated.[14] For long-term use, aliquots of the stock solution can be stored at -20°C.

    • Visually inspect the solution for particulate matter and discoloration before each use.[14]

Protocol 2: Administration of this compound and Tumor Monitoring in a Xenograft Model

Materials:

  • Tumor cells for inoculation

  • Appropriate mouse strain (e.g., nude, SCID, or immunocompetent strain depending on the study)

  • Prepared this compound solution

  • Syringes and needles for tumor cell inoculation and drug administration

  • Calipers for tumor measurement

  • Animal scale for body weight monitoring

  • Anesthesia (e.g., isoflurane) if required for procedures

Procedure:

  • Tumor Cell Inoculation:

    • Harvest and prepare a single-cell suspension of the desired tumor cell line in a suitable medium (e.g., RPMI-1640 or DMEM).

    • Count the cells and assess viability (e.g., using trypan blue exclusion).

    • Inject the desired number of viable tumor cells (typically 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of each mouse.

  • Animal Grouping and Treatment Initiation:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • Record the initial tumor volume and body weight for each mouse.

  • This compound Administration:

    • Administer this compound according to the chosen dosing regimen (see Table 1). Intraperitoneal (i.p.) injection is a common route of administration.

    • For i.p. injection, gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

    • The control group should receive injections of the vehicle (e.g., sterile saline) on the same schedule.

  • Monitoring and Data Collection:

    • Tumor Volume: Measure the tumor dimensions with calipers (length and width) every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or euthanasia.

    • Clinical Observations: Observe the mice daily for any signs of distress or toxicity, such as changes in posture, activity, or grooming.

  • Endpoint:

    • The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when mice in any group show signs of excessive toxicity.

    • At the endpoint, mice are euthanized, and tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Mechanism of Action of this compound

G Mechanism of Action of this compound CTX This compound (Prodrug) Liver Liver (Cytochrome P450) CTX->Liver Metabolic Activation Metabolites 4-Hydroxythis compound Aldophosphamide Liver->Metabolites Phosphoramide Phosphoramide Mustard (Active Metabolite) Metabolites->Phosphoramide Acrolein Acrolein (Toxic Metabolite) Metabolites->Acrolein DNA DNA in Cancer Cell Phosphoramide->DNA Alkylation at Guanine N-7 Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for a this compound Xenograft Study

G Experimental Workflow: this compound in Mouse Xenograft Model start Start cell_prep Tumor Cell Preparation start->cell_prep inoculation Subcutaneous Inoculation cell_prep->inoculation tumor_growth Tumor Growth (Palpable) inoculation->tumor_growth randomization Randomization tumor_growth->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 treatment_group Treatment Group (this compound) randomization->treatment_group Group 2 monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs control_group->monitoring treatment_group->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Harvest endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: A typical experimental workflow for a this compound xenograft study.

References

Application Notes and Protocols for In Vitro Use of Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophosphamide (CPA) is a widely used chemotherapeutic agent belonging to the nitrogen mustard class of alkylating agents. It is a prodrug that requires metabolic activation to exert its cytotoxic effects, making its application in in vitro cell culture systems unique. These notes provide a detailed protocol for the preparation and use of this compound in cell culture, including methods for its bioactivation and subsequent evaluation of its cytotoxic effects.

Mechanism of Action: Bioactivation is Key

This compound itself is not toxic to cells. Its therapeutic and cytotoxic properties are dependent on its metabolic activation, a process that primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.[1][2][3][4] In an in vitro setting, where hepatic metabolism is absent, CPA must be either activated prior to its addition to cell cultures or a pre-activated form of the drug must be used.

The bioactivation pathway begins with the hydroxylation of CPA by CYP enzymes to form 4-hydroxythis compound (4-OH-CPA).[1][2] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[1][5] Aldophosphamide is then transported into cells where it undergoes non-enzymatic decomposition into two key molecules:

  • Phosphoramide mustard: The primary alkylating agent responsible for the cytotoxic effects of this compound. It forms DNA crosslinks, leading to the inhibition of DNA replication and ultimately apoptosis (programmed cell death).[1][2]

  • Acrolein: A toxic byproduct that is largely responsible for the hemorrhagic cystitis observed as a side effect in patients.[2]

For in vitro studies, researchers have two primary options to achieve cytotoxic effects:

  • In vitro activation of this compound: This involves incubating CPA with a liver microsome preparation (S9 fraction) to generate the active metabolites.[6][7][8]

  • Use of pre-activated derivatives: The most common approach is to use a more stable, pre-activated form like 4-hydroperoxythis compound (4-HC), which spontaneously decomposes in aqueous solution to yield 4-OH-CPA and hydrogen peroxide.[9][10]

Signaling Pathway of this compound Bioactivation

G CPA This compound (Prodrug) Liver Liver (Cytochrome P450) CPA->Liver Metabolism OH_CPA 4-Hydroxythis compound Liver->OH_CPA Aldo Aldophosphamide OH_CPA->Aldo Tautomerization PM Phosphoramide Mustard (Cytotoxic) Aldo->PM Acrolein Acrolein (Toxic) Aldo->Acrolein DNA DNA PM->DNA DNA Crosslinking Apoptosis Apoptosis DNA->Apoptosis

Caption: Bioactivation of this compound to its cytotoxic metabolite.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound monohydrate (CPA)

  • Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Solvent Selection:

    • For long-term storage: DMSO is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in DMSO. This stock can be stored at -20°C for several months.[11] When diluting for use in cell culture, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • For immediate use: this compound monohydrate is soluble in water (up to 40 mg/mL).[11][12] Aqueous solutions are less stable and should be prepared fresh for each experiment.[11][12] Storing aqueous solutions, even at 4°C or -20°C, can lead to degradation.[11]

  • Preparation:

    • Aseptically weigh the desired amount of CPA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or sterile water to achieve the desired stock concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C (for DMSO stocks) or use immediately (for aqueous solutions).

In Vitro Cytotoxicity Assay using a Pre-activated this compound Derivative (4-Hydroperoxythis compound)

This protocol describes a typical cytotoxicity assay using a pre-activated form of this compound, which is a common and straightforward method for in vitro studies.

Materials:

  • Target cell line (e.g., MCF-7, HepG2, 4T1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-Hydroperoxythis compound (4-HC)

  • Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[13]

  • Drug Treatment:

    • Prepare serial dilutions of 4-HC in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0-160 µM.[9]

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of 4-HC to the respective wells.

    • Include appropriate controls:

      • Negative control: Cells treated with fresh medium only.

      • Vehicle control: Cells treated with medium containing the highest concentration of the solvent used to dissolve 4-HC (if applicable).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][14]

  • Cell Viability Assessment (Example using MTT assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = 100 - (% Cell Viability).[15]

Data Presentation

The quantitative data from cytotoxicity assays should be summarized in a table for easy comparison.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µg/mL)Maximum Cytotoxicity (%) at Concentration (µg/mL)
RAW 264.7This compound48145.4469.58 at 250
User to input data
User to input data

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Workflow Diagram

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with 4-HC incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of 4-HC prepare_drug->treat_cells incubate_drug Incubate for 24/48/72h treat_cells->incubate_drug add_reagent Add Cell Viability Reagent (e.g., MTT) incubate_drug->add_reagent incubate_reagent Incubate (e.g., 4h for MTT) add_reagent->incubate_reagent measure Measure Absorbance/Luminescence incubate_reagent->measure analyze Analyze Data and Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity testing of 4-HC.

Conclusion

The successful use of this compound in in vitro cell culture hinges on the understanding that it is a prodrug requiring metabolic activation. By using pre-activated derivatives like 4-HC or employing an in vitro activation system, researchers can effectively study its cytotoxic and mechanistic properties in a controlled cellular environment. The protocols outlined above provide a framework for the preparation and application of this compound in cell culture-based assays.

References

Application Notes and Protocols: Cyclophosphamide as a Conditioning Regimen for Adoptive Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide, a nitrogen mustard alkylating agent, is a cornerstone of lymphodepleting conditioning regimens administered prior to adoptive cell therapy (ACT), including Chimeric Antigen Receptor (CAR) T-cell and Tumor-Infiltrating Lymphocyte (TIL) therapies.[1][2][3] Its use is critical for enhancing the efficacy of infused therapeutic cells by creating a favorable in vivo environment for their engraftment, expansion, and anti-tumor activity.[2][4] These application notes provide a comprehensive overview of the mechanisms of action of this compound in the context of ACT, summarize key quantitative data from clinical studies, and offer detailed protocols for its administration and monitoring.

Mechanisms of Action

The therapeutic benefit of this compound as a conditioning agent extends beyond its cytotoxic effects on tumor cells. Its immunomodulatory properties are pivotal to the success of adoptive cell therapy.[1][5][6][7]

1. Lymphodepletion: this compound induces a transient lymphopenia, depleting endogenous lymphocytes.[8] This process, often enhanced by co-administration with fludarabine, creates "space" for the infused therapeutic T-cells and reduces competition for essential cytokines like IL-7 and IL-15, which are crucial for T-cell survival and homeostatic proliferation.[4][8][9][10]

2. Depletion of Suppressive Immune Cells: this compound selectively depletes regulatory T cells (Tregs), which are potent inhibitors of anti-tumor immune responses.[1][5][11][12][13] By reducing the number of Tregs within the tumor microenvironment, this compound dismantles a key mechanism of immune tolerance, thereby augmenting the function of the adoptively transferred effector cells.[5] It can also impact other suppressive populations like myeloid-derived suppressor cells (MDSCs), although the effects can be complex, with some studies indicating a potential for their increase.[1][14]

3. Modulation of the Tumor Microenvironment (TME): this compound can induce immunogenic cell death (ICD) in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs).[5][6] This promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), leading to enhanced priming and activation of anti-tumor T cells.[5][9] Furthermore, it can promote a pro-inflammatory cytokine milieu and increase the infiltration of effector T cells into the tumor.[3][10] Some evidence also suggests that low-dose this compound can modulate the TME through the TGF-β signaling pathway.[15]

4. Enhanced Homing and Function of Adopted T-cells: By reducing the endogenous lymphocyte population and altering the TME, this compound facilitates the migration and infiltration of the infused therapeutic cells into the tumor site.[10] The lymphopenic state also promotes the robust proliferation and persistence of the transferred cells.[10]

Signaling Pathways and Workflow

The following diagrams illustrate the key mechanisms of this compound and the general workflow of its application in adoptive cell therapy.

cyclophosphamide_mechanism cluster_cpa This compound Administration cluster_effects Immunomodulatory Effects cluster_outcomes Therapeutic Outcomes CPA This compound Lymphodepletion Lymphodepletion CPA->Lymphodepletion Induces Treg_Depletion Depletion of Regulatory T-cells (Tregs) CPA->Treg_Depletion Selectively depletes ICD Induction of Immunogenic Cell Death (ICD) CPA->ICD Triggers in tumor cells ACT_Engraftment Enhanced Engraftment & Expansion of Adopted T-cells Lymphodepletion->ACT_Engraftment Creates 'space' & increases homeostatic cytokines Anti_Tumor_Immunity Increased Anti-Tumor Immunity Treg_Depletion->Anti_Tumor_Immunity Reduces immunosuppression ICD->Anti_Tumor_Immunity Enhances antigen presentation Cytokine_Release Pro-inflammatory Cytokine Release Cytokine_Release->Anti_Tumor_Immunity Promotes effector T-cell function ACT_Engraftment->Anti_Tumor_Immunity Tumor_Regression Tumor Regression Anti_Tumor_Immunity->Tumor_Regression

Caption: Mechanism of this compound in ACT.

act_workflow Patient_Selection Patient Selection & Screening Leukapheresis Leukapheresis for T-cell Collection Patient_Selection->Leukapheresis Cell_Manufacturing CAR-T / TIL Manufacturing Leukapheresis->Cell_Manufacturing Conditioning Lymphodepleting Conditioning (this compound +/- Fludarabine) Cell_Manufacturing->Conditioning Cell_Infusion Adoptive Cell Infusion (CAR-T / TIL) Conditioning->Cell_Infusion Post_Infusion_Support Post-Infusion Support (e.g., IL-2 for TIL) Cell_Infusion->Post_Infusion_Support Monitoring Patient Monitoring for Toxicity & Efficacy Post_Infusion_Support->Monitoring

Caption: Adoptive Cell Therapy Workflow.

Quantitative Data Summary

The following tables summarize common dosing regimens for this compound in combination with fludarabine for CAR-T and TIL therapies. Dosing can vary based on the specific clinical trial protocol, patient characteristics, and institutional guidelines.

Table 1: Common this compound and Fludarabine Regimens for CAR-T Cell Therapy

Regimen ComponentDoseScheduleReference
This compound300-500 mg/m²Daily for 3 days, starting 5 days before CAR-T infusion[3]
Fludarabine25-30 mg/m²Daily for 3 days, starting 5 days before CAR-T infusion[3]
This compound900 mg/m²Single dose on day -2 before CAR-T infusion[16]
Fludarabine25 mg/m²Daily for 3 days (days -4 to -2) before CAR-T infusion[16]

Table 2: Common this compound and Fludarabine Regimens for TIL Therapy

Regimen ComponentDoseScheduleReference
This compound60 mg/kgDaily for 2 days (days -7 and -6)[17][18]
Fludarabine25 mg/m²Daily for 5 days (days -5 to -1)[17][18]
This compound30 mg/kgDaily for 2 days (days -5 and -4)[16]
Fludarabine25 mg/m²Daily for 5 days (days -5 to -1)[16]

Experimental Protocols

The following are generalized protocols for the administration of this compound as part of a lymphodepleting regimen. These protocols are for informational purposes only and must be adapted to specific institutional guidelines and clinical trial protocols.

Protocol 1: Standard this compound/Fludarabine Conditioning for CAR-T Therapy

1. Patient Evaluation and Preparation:

  • Confirm eligibility for CAR-T therapy, including adequate organ function.
  • Ensure signed informed consent.
  • Verify availability of the CAR-T cell product.[19]
  • Initiate supportive care medications as per institutional protocol (e.g., anti-emetics, allopurinol).

2. Dosing and Administration (Example Regimen):

  • Day -5, -4, and -3 prior to CAR-T infusion:
  • Administer Fludarabine 30 mg/m² intravenously over 30 minutes.[20]
  • Administer this compound 500 mg/m² intravenously over 60 minutes.[19]
  • Hydration:
  • Administer pre-hydration with 1L of normal saline over 4 hours, starting 30 minutes prior to this compound infusion.[20]
  • Vigorous oral hydration is also encouraged.
  • Mesna Administration (for high-dose this compound):
  • To mitigate the risk of hemorrhagic cystitis, mesna is co-administered with higher doses of this compound.[20]
  • A typical schedule includes an intravenous bolus of mesna immediately before the this compound infusion, followed by oral or intravenous doses at 2 and 6 hours after the start of the this compound infusion.[20]

3. Monitoring and Management:

  • Monitor for infusion reactions.
  • Daily monitoring of complete blood count (CBC) with differential, serum chemistries, and renal function.
  • Assess for signs and symptoms of toxicity, particularly neurotoxicity and cytokine release syndrome (CRS), which can be exacerbated by the conditioning regimen.[19]

Protocol 2: High-Dose this compound/Fludarabine Conditioning for TIL Therapy

1. Patient Evaluation and Preparation:

  • Similar to the CAR-T protocol, with a focus on assessing the patient's ability to tolerate a more intensive conditioning regimen.
  • Central venous access is typically required.[17]

2. Dosing and Administration (Example Regimen):

  • Day -7 and -6 prior to TIL infusion:
  • Administer this compound 60 mg/kg intravenously.[17][18]
  • Day -5, -4, -3, -2, and -1 prior to TIL infusion:
  • Administer Fludarabine 25 mg/m² intravenously.[17][18]
  • Hydration and Mesna:
  • Due to the high dose of this compound, aggressive hydration and mesna administration are mandatory to prevent hemorrhagic cystitis.

3. Post-Conditioning and TIL Infusion:

  • TIL infusion is typically performed 24-48 hours after the last dose of fludarabine.[18]
  • High-dose Interleukin-2 (IL-2) is administered post-TIL infusion to support T-cell expansion and function.[17][18]

4. Monitoring and Management:

  • Close monitoring for profound myelosuppression and associated complications (e.g., febrile neutropenia).
  • Management of toxicities associated with high-dose IL-2.[17]

Conclusion

This compound is an indispensable component of the conditioning regimen for adoptive cell therapy, significantly enhancing its therapeutic potential through multiple immunomodulatory mechanisms. A thorough understanding of its pharmacology, coupled with strict adherence to established protocols for administration and toxicity management, is crucial for optimizing patient outcomes. Further research is ongoing to refine dosing strategies and combinations to maximize efficacy while minimizing toxicity.

References

Metronomic Cyclophosphamide Dosing for Anti-Angiogenic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing metronomic cyclophosphamide (CTX) in preclinical anti-angiogenic studies. Metronomic chemotherapy refers to the chronic administration of low, minimally toxic doses of chemotherapeutic drugs, which is designed to target the tumor vasculature rather than the tumor cells directly.

Introduction to Metronomic this compound

Conventional chemotherapy regimens typically involve administering the maximum tolerated dose (MTD) of a drug to kill cancer cells, followed by a rest period to allow normal tissues to recover.[1] However, this approach can lead to significant toxicity and the development of drug resistance.[1] Metronomic chemotherapy, in contrast, involves the frequent, even daily, administration of chemotherapy drugs at doses significantly lower than the MTD.[2][3] This strategy is believed to exert its anti-tumor effects primarily by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][5][6]

This compound, an alkylating agent, has been extensively studied in metronomic regimens and has demonstrated significant anti-angiogenic and anti-tumor efficacy in various preclinical models.[2][7][8] Its proposed mechanisms of action in a metronomic setting include:

  • Direct inhibition of endothelial cell proliferation: Low-dose CTX can selectively target dividing endothelial cells in the tumor vasculature.[6]

  • Induction of the endogenous angiogenesis inhibitor Thrombospondin-1 (TSP-1): Metronomic CTX has been shown to upregulate TSP-1, which in turn can induce apoptosis in endothelial cells.[9][10][11]

  • Modulation of the immune system: Metronomic chemotherapy can stimulate an anti-tumor immune response.[12]

  • Reduction of circulating endothelial progenitor cells (CEPs): CEPs are bone marrow-derived cells that contribute to tumor angiogenesis, and their levels can be suppressed by metronomic CTX.[13][14]

Quantitative Data Summary

The following table summarizes various metronomic this compound dosing schedules and their observed anti-angiogenic effects in different preclinical models.

Tumor ModelAnimal ModelThis compound Dose & ScheduleRoute of AdministrationKey Anti-Angiogenic/Anti-Tumor FindingsReference
Human Lung Cancer XenograftNude Mice10-40 mg/kg/dayDrinking WaterDelayed tumor growth, reduced microvessel density (MVD), and decreased peripheral blood circulating endothelial cells (CECs).[7]
Human Breast Cancer Xenograft (231/LM2-4)Nude and SCID MiceNot specified "low-dose"Oral (p.o.)Decreased microvessel density, perfusion, and proliferation; increased tumor cell apoptosis.[8]
Multiple MyelomaHuman Patients50 mg/day (with 15 mg/day prednisone)Oral (p.o.)Decreased bone marrow microvessel density and serum levels of VEGF and PDGF-BB.[15]
Lewis Lung Carcinoma & EMT-6 Breast Carcinoma (CTX-resistant)Immunocompetent MiceOnce every 6 daysNot SpecifiedSignificantly impaired tumor growth.[1]
Human Breast & Colon Cancer XenograftsNude or SCID Mice~10-40 mg/kg/dayDrinking WaterDelayed tumor growth.[2]
Human Prostate Tumor Xenograft (PC3)Nude or SCID Mice~10-40 mg/kg/dayDrinking WaterInduced almost full regression of established tumors.[2]
Pancreatic Islet Cell Carcinoma (spontaneous)Rip Tag Transgenic Mice~10-40 mg/kg/dayDrinking WaterRegression of late-stage carcinomas.[2]
SH-SY5Y & SK-N-BE2 Neuroblastoma XenograftsNot Specified40 mg/kg/dayOral (p.o.)Greater inhibition of tumor expansion in MYCN-amplified xenografts.[16]
C6 Glioma XenograftAthymic Nude Mice20 mg/kg/dayDrinking WaterWhen combined with an anti-VEGFR-2 antibody, it was more effective than monotherapy.[16]
Murine Mammary Adenocarcinoma (M-234p & M-406)Not Specified30 mg/kg/day (in combination with doxorubicin)Drinking WaterInhibited tumor growth, decreased lung metastases, and decreased serum VEGF concentration.[17]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy Study

This protocol outlines a typical experiment to evaluate the efficacy of metronomic this compound in a xenograft mouse model.

1. Cell Culture and Animal Model:

  • Culture human cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) under standard conditions.
  • Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. Metronomic this compound Administration:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.
  • Preparation of CTX solution: Dissolve this compound powder in sterile drinking water to the desired concentration (e.g., to achieve a dose of 20-40 mg/kg/day). The concentration should be calculated based on the average daily water consumption of the mice.
  • Administration: Provide the CTX-containing water to the treatment group ad libitum. Replace the water bottle with a fresh solution every 2-3 days to ensure drug stability. The control group receives regular drinking water.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
  • Collect tumors for histological and immunohistochemical analysis.
  • Collect blood samples for analysis of circulating biomarkers.

5. Assessment of Angiogenesis:

  • Microvessel Density (MVD) Analysis:
  • Fix tumor tissue in formalin and embed in paraffin.
  • Perform immunohistochemistry on tumor sections using an antibody against an endothelial cell marker (e.g., CD31).
  • Quantify MVD by counting the number of stained microvessels in several high-power fields.
  • Circulating Endothelial Cell (CEC) and Progenitor (CEP) Analysis:
  • Collect peripheral blood via cardiac puncture into EDTA-containing tubes.
  • Isolate mononuclear cells using density gradient centrifugation.
  • Perform flow cytometry using antibodies against relevant markers (e.g., CD45, CD34, VEGFR2) to identify and quantify CECs and CEPs.

Protocol 2: Matrigel Plug Angiogenesis Assay

This in vivo assay directly assesses the effect of metronomic CTX on angiogenesis.

1. Matrigel Preparation:

  • Thaw Matrigel on ice.
  • Mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF).

2. Subcutaneous Injection:

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice.

3. Metronomic CTX Treatment:

  • Administer metronomic this compound as described in Protocol 1, starting from the day of Matrigel injection.

4. Analysis:

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.
  • Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) using a Drabkin's reagent kit or by immunohistochemical analysis of endothelial cell infiltration.

Visualizations

Signaling Pathway of Metronomic this compound's Anti-Angiogenic Effects

Metronomic_CTX_Mechanism cluster_drug Drug Action cluster_cellular_effects Cellular Targets & Effects cluster_molecular_mechanisms Molecular Mechanisms cluster_outcome Overall Outcome CTX Metronomic This compound EndothelialCell Proliferating Endothelial Cells CTX->EndothelialCell Direct Cytotoxicity ImmuneCell Immune Cells (e.g., T-cells, NK cells) CTX->ImmuneCell TumorStromalCell Tumor & Stromal Cells CTX->TumorStromalCell CEP Circulating Endothelial Progenitors (CEPs) CTX->CEP Suppression Apoptosis Apoptosis EndothelialCell->Apoptosis ImmuneModulation Immune Modulation ImmuneCell->ImmuneModulation TSP1 Thrombospondin-1 (TSP-1) Upregulation TumorStromalCell->TSP1 CEPReduction Reduced Mobilization & Viability CEP->CEPReduction AntiAngiogenesis Inhibition of Angiogenesis Apoptosis->AntiAngiogenesis TSP1->EndothelialCell Induces Apoptosis TumorGrowthInhibition Tumor Growth Inhibition ImmuneModulation->TumorGrowthInhibition CEPReduction->AntiAngiogenesis AntiAngiogenesis->TumorGrowthInhibition

Caption: Proposed mechanism of anti-angiogenic action for metronomic this compound.

Experimental Workflow for an In Vivo Anti-Angiogenic Study

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis CellCulture 1. Tumor Cell Culture TumorImplantation 2. Subcutaneous Tumor Implantation in Mice CellCulture->TumorImplantation TumorGrowth 3. Monitor Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization 4. Randomize Mice into Control & Treatment Groups TumorGrowth->Randomization TreatmentAdmin 5. Administer Metronomic CTX (e.g., in drinking water) Randomization->TreatmentAdmin Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) TreatmentAdmin->Monitoring Euthanasia 7. Euthanize Mice at Study Endpoint Monitoring->Euthanasia SampleCollection 8. Collect Tumors & Blood Samples Euthanasia->SampleCollection DataAnalysis 9. Analyze Anti-Angiogenic Effects (MVD, CECs) & Tumor Growth SampleCollection->DataAnalysis

References

Application Notes and Protocols for Establishing a Cyclophosphamide-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a widely used alkylating agent in cancer chemotherapy. However, the development of resistance remains a significant obstacle to its clinical efficacy. Understanding the mechanisms underlying CP resistance is crucial for developing novel therapeutic strategies to overcome it. One of the primary tools for studying drug resistance is the development of drug-resistant cancer cell lines. This document provides a detailed protocol for establishing a this compound-resistant cancer cell line using a stepwise dose-escalation method. Additionally, it outlines key signaling pathways implicated in CP resistance and methods for the characterization of the resistant phenotype.

Data Presentation: Characterization of Parental vs. Resistant Cell Lines

Successful establishment of a this compound-resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The following table summarizes typical quantitative data obtained when comparing a parental (sensitive) and a newly established this compound-resistant (CR) cell line.

ParameterParental Cell LineThis compound-Resistant (CR) Cell LineFold ResistanceReference
IC50 of this compound (µM) 5 - 2050 - 200+5 to >10-fold[1][2]
ALDH1A1 Expression (relative) LowHigh>5-fold increase[3][4]
GSH Levels (relative) NormalElevated1.5 to 3-fold increase[5][6]
GST Activity (relative) NormalIncreased>2-fold increase[5][6]

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cancer Cell Line by Stepwise Dose Escalation

This protocol describes the continuous exposure of a cancer cell line to gradually increasing concentrations of 4-hydroperoxythis compound (4-HC), the active metabolite of this compound, to select for a resistant population.

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM/F-12, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Hydroperoxythis compound (4-HC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell culture flasks (T-25, T-75)

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed parental cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 4-HC in complete culture medium.

    • Replace the medium with the 4-HC-containing medium and incubate for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT) and calculate the IC50 value. This is the concentration of 4-HC that inhibits cell growth by 50%.

  • Initiate the dose-escalation:

    • Start by culturing the parental cells in a T-25 flask with complete medium containing a sub-lethal concentration of 4-HC (typically starting at the IC10 or IC20 of the parental line).

    • Maintain the cells in this concentration until they recover and resume a normal growth rate, which may take several passages.

    • Cryopreserve cells at each successful stage of resistance development.

  • Gradually increase the 4-HC concentration:

    • Once the cells are stably growing at the initial concentration, increase the 4-HC concentration by a factor of 1.5 to 2.

    • Monitor the cells closely for signs of toxicity (e.g., cell death, reduced proliferation). It is common for a significant portion of the cell population to die off after each dose increase.

    • Allow the surviving cells to repopulate the flask. This process selects for the more resistant cells.

    • Continue this stepwise increase in 4-HC concentration over several months.

  • Maintenance of the resistant cell line:

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line should be maintained in a continuous low dose of 4-HC (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.

Protocol 2: Validation of this compound Resistance

Procedure:

  • Determine the IC50 of the resistant cell line:

    • Using the same procedure as in Protocol 1, Step 1, determine the IC50 of the established resistant cell line and compare it to the parental cell line. A significant increase confirms resistance.

  • Assess the stability of the resistant phenotype:

    • Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).

    • Re-determine the IC50. A stable resistant phenotype will show minimal to no decrease in the IC50 value.

  • Molecular and functional characterization:

    • Western Blotting/qRT-PCR: Analyze the expression levels of key resistance-associated proteins and genes, such as ALDH1A1 and Glutathione S-Transferases (GSTs).

    • ALDH Activity Assay: Measure the enzymatic activity of aldehyde dehydrogenase.

    • GSH Assay: Quantify the intracellular levels of glutathione.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation & Characterization P1 Determine Parental IC50 P2 Continuous exposure to increasing 4-HC concentrations P1->P2 Start with IC10-IC20 P3 Selection of surviving cell populations P2->P3 P4 Expansion of resistant clones P3->P4 P4->P2 Increase 4-HC dose (1.5-2x) P5 Determine Resistant IC50 P4->P5 After desired resistance level P6 Stability Assessment (drug-free culture) P5->P6 P7 Molecular Analysis (Western, qPCR) P5->P7 P8 Functional Assays (ALDH, GSH) P5->P8 P6->P5 Periodic check

Caption: Stepwise workflow for establishing and validating a this compound-resistant cell line.

Key Signaling Pathways in this compound Resistance

G cluster_0 Drug Metabolism & Detoxification cluster_1 Upstream Regulatory Pathways cluster_2 Cellular Outcomes CP This compound (Prodrug) HC 4-Hydroxythis compound (Active Metabolite) CP->HC CYP450 (Liver) AP Aldophosphamide HC->AP PM Phosphoramide Mustard (Cytotoxic) AP->PM Acrolein Acrolein (Cytotoxic) AP->Acrolein CP_inactive Carboxyphosphamide (Inactive) AP->CP_inactive ALDH1A1 (Upregulated in resistance) GSH_conjugate GSH Conjugate (Inactive) PM->GSH_conjugate GST / GSH (Upregulated in resistance) DNA_damage DNA Damage PM->DNA_damage Acrolein->DNA_damage PI3K PI3K/Akt Pathway Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival NRF2 NRF2 Signaling ALDH1A1 ALDH1A1 NRF2->ALDH1A1 Induces expression GST GST NRF2->GST Induces expression Apoptosis Apoptosis DNA_damage->Apoptosis Drug_Resistance Drug Resistance Apoptosis->Drug_Resistance Inhibition of Cell_Survival->Drug_Resistance ALDH1A1->Drug_Resistance GST->Drug_Resistance

Caption: Signaling pathways involved in this compound metabolism and resistance.

References

Application Notes and Protocols: Combining Cyclophosphamide with Immune Checkpoint Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers investigating the synergistic anti-tumor effects of combining cyclophosphamide (CTX) with immune checkpoint inhibitors (ICIs) in preclinical mouse models.

Introduction

This compound, a widely used alkylating chemotherapeutic agent, has demonstrated potent immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies.[1][2] Low-dose or "metronomic" scheduling of CTX can selectively deplete regulatory T cells (Tregs), promote immunogenic cell death (ICD), and enhance the presentation of tumor antigens, thereby creating a more favorable tumor microenvironment for anti-tumor immunity.[1] This has led to numerous preclinical studies demonstrating that the combination of CTX with ICIs can lead to improved tumor control and survival in various murine cancer models.[2][3][4]

Data Presentation

Table 1: Summary of Anti-Tumor Efficacy in Murine Models
Mouse ModelTreatment GroupTumor Growth InhibitionSurvival BenefitReference
B16-F10 Melanoma CTX + anti-PD-1 + anti-CTLA-4Significant slowing of tumor progression compared to monotherapy or dual therapy. Tumor regression in 70% of mice and complete eradication in 20%.Significantly prolonged survival.[2][3]
CT26 Colon Carcinoma CTX (100 mg/kg) followed by anti-CTLA-4Drastic tumor regression in most mice.Not explicitly stated, but implied by tumor regression.[5]
CT26 Colon Carcinoma CTX followed by anti-PD-1Marginal anti-tumor effects, no tumor regression observed.Not explicitly stated.[5]
RENCA Renal Carcinoma CTX + anti-CTLA-4Marginal anti-tumor effect.Not explicitly stated.[5]
4T1 Breast Cancer CTX (100 mg/kg/week) + Doxorubicin + anti-PD-1/anti-PD-L1Data on tumor growth inhibition not explicitly stated; focus on immune cell infiltrates.Not explicitly stated.[6]
Murine Neuroblastoma (NXS2) Metronomic CTX + anti-PD-1Improved therapeutic efficacy compared to single dosing of CTX with anti-PD-1.Improved survival.[7]
TC-1 HPV-Associated Cancer CTX + E7 Vaccine + anti-PD-1Complete tumor regression in 50% of mice.Prolonged survival.[8]
Table 2: Immunomodulatory Effects of Combination Therapy
Mouse ModelTreatment GroupKey Immunological ChangesReference
B16-F10 Melanoma CTX + anti-PD-1 + anti-CTLA-4Increased activated and proliferating CD8+ TILs; Decreased Tregs; Increase in cytolytic CD4+CD8+ double-positive TILs.[3]
CT26 Colon Carcinoma Low-dose CTX (40 mg/kg)Significantly reduced frequency of intratumoral Tregs.[1]
RENCA Renal Carcinoma CTX followed by anti-CTLA-4Increased myeloid-derived suppressor cells (MDSCs) in the spleen.[5]
TC-1 HPV-Associated Cancer CTX + E7 Vaccine + anti-PD-1Increased tumor-infiltrating CD8+ T cells; Decreased infiltrating Tregs; Prolonged Treg inhibition.[8][9]
Murine Neuroblastoma Low-dose CTXSpecific depletion of intratumoral Tregs by apoptosis.[7]
SW1 Tumors CTX (2 mg)Increased percentage of CD3+, CD4+, and CD8+ cells in tumors; Increased tumor-infiltrating NK cells and dendritic cells; Decreased Tregs.[10]

Experimental Protocols

Protocol 1: General In Vivo Murine Tumor Model for Combination Therapy

This protocol provides a generalized workflow for evaluating the combination of this compound and immune checkpoint inhibitors. Specific parameters such as cell line, mouse strain, and drug dosages should be optimized based on the tumor model and research question.

1. Materials:

  • Tumor cell line (e.g., B16-F10, CT26, 4T1)
  • Syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26 and 4T1)
  • This compound (CTX)
  • Sterile PBS
  • Immune checkpoint inhibitor antibody (e.g., anti-PD-1, anti-CTLA-4) and corresponding isotype control
  • Calipers for tumor measurement

2. Procedure:

  • Cell Culture: Culture tumor cells in appropriate media and conditions to ensure they are in the logarithmic growth phase for implantation.
  • Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of the mice.
  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Treatment Administration:
  • This compound: Administer a single dose of CTX (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection. In many successful protocols, CTX is given one day prior to the initiation of ICI therapy.[2][3]
  • Immune Checkpoint Inhibitors: Administer the ICI (e.g., anti-PD-1 at 10 mg/kg or anti-CTLA-4 at 100 µ g/mouse ) via i.p. injection. A common schedule is to administer the ICI on subsequent days after CTX and repeat the injection every 3-4 days for a total of 2-3 doses.
  • Endpoint Analysis:
  • Continue monitoring tumor growth and survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/distress).
  • At the end of the study or at specific time points, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry).

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

1. Materials:

  • Harvested tumors
  • RPMI-1640 medium
  • Collagenase D, Hyaluronidase, DNase I
  • Ficoll-Paque or density gradient medium
  • FACS buffer (PBS with 2% FBS)
  • Fc block (anti-CD16/32)
  • Fluorochrome-conjugated antibodies against murine CD45, CD3, CD4, CD8, FoxP3, Gr-1, CD11b, etc.
  • Fixation/Permeabilization buffer (for intracellular staining like FoxP3)
  • Flow cytometer

2. Procedure:

  • Tumor Digestion: Mince the harvested tumor tissue and digest in RPMI containing Collagenase D, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.
  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  • Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque).
  • Cell Staining:
  • Resuspend the isolated leukocytes in FACS buffer.
  • Block Fc receptors with Fc block to prevent non-specific antibody binding.
  • Incubate cells with a cocktail of surface-staining antibodies for 30 minutes on ice in the dark.
  • Wash the cells with FACS buffer.
  • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then incubate with the intracellular antibody.
  • Wash the cells and resuspend in FACS buffer.
  • Data Acquisition: Acquire the stained samples on a flow cytometer.
  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify different immune cell populations within the tumor microenvironment.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Tumor Cell Culture inoculation Tumor Inoculation (Day 0) cell_culture->inoculation tumor_growth Tumor Growth (Day 1-12) inoculation->tumor_growth ctx_admin This compound Administration (e.g., Day 12) tumor_growth->ctx_admin ici_admin Immune Checkpoint Inhibitor Admin. (e.g., Days 13, 15) ctx_admin->ici_admin monitoring Tumor Monitoring & Survival Analysis ici_admin->monitoring immuno_analysis Immunological Analysis (e.g., Flow Cytometry) monitoring->immuno_analysis

Caption: General experimental workflow for combination therapy studies.

Signaling Pathway and Mechanism of Action

mechanism_of_action Mechanism of this compound and ICI Combination cluster_ctx This compound Effects cluster_ici Immune Checkpoint Inhibition cluster_outcome Anti-Tumor Response CTX This compound Treg Regulatory T Cell (Treg) CTX->Treg Depletion TumorCell_CTX Tumor Cell CTX->TumorCell_CTX Induces ICD TCell_Activation T Cell Activation & Proliferation Treg->TCell_Activation Suppression DendriticCell Dendritic Cell (DC) DendriticCell->TCell_Activation Enhanced Priming TumorCell_CTX->DendriticCell Antigen Release & Presentation ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) TCell Effector T Cell ICI->TCell Blocks PD-1 TumorCell_ICI Tumor Cell TCell->TumorCell_ICI PD-1 / PD-L1 Interaction TCell->TCell_Activation Activation Signal Tumor_Killing Tumor Cell Killing TCell_Activation->Tumor_Killing Leads to

Caption: Proposed mechanism of action for combination therapy.

References

In Vivo Imaging of Cyclophosphamide Treatment Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CTX) is a widely used alkylating agent in cancer chemotherapy. It is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to its active metabolites, phosphoramide mustard and acrolein.[1] Phosphoramide mustard is the primary cytotoxic agent that forms DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] Monitoring the therapeutic efficacy of this compound in preclinical cancer models is crucial for drug development and for optimizing treatment strategies. In vivo imaging techniques offer a non-invasive and longitudinal assessment of tumor response, providing valuable insights into the pharmacodynamics and antitumor activity of this compound.

This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to monitor the response of tumors to this compound treatment in preclinical mouse models. The imaging techniques covered include bioluminescence imaging (BLI), positron emission tomography (PET), fluorescence imaging, and magnetic resonance imaging (MRI).

Data Presentation: Quantitative Analysis of Treatment Response

The following tables summarize quantitative data from preclinical studies that have used in vivo imaging to assess the response of various tumor models to this compound treatment.

Table 1: Bioluminescence Imaging (BLI) of this compound Treatment Response

Tumor ModelAnimal ModelThis compound (CTX) DoseImaging MetricResults (CTX vs. Control)Reference
HCC-LM3-fLuc (Hepatocellular Carcinoma)BALB/c nude mice (n=7/group)100 mg/kg (i.p.) on days 0, 2, 5, 7Tumor Growth Inhibition RateDay 9: 25.25 ± 13.13%Day 12: 35.91 ± 25.85%[3][4]
Daudi (Burkitt Lymphoma)NOD/SCID miceDose-dependentTumor Burden (Bioluminescence Intensity)Significant reduction in tumor burden[5]
K14cre;Brca1F/F;Trp53F/F (Triple-Negative Breast Cancer)Immunodeficient and immunocompetent miceDocetaxel, Doxorubicin, this compound (TAC regimen)Bioluminescence IntensityEnabled sensitive detection of minimal residual disease (~1000 cells)[6]

Table 2: Positron Emission Tomography (PET) of this compound Treatment Response

Tumor ModelAnimal ModelThis compound (CTX) DoseImaging TracerImaging MetricResults (CTX vs. Control)Reference
HCC-LM3-fLuc (Hepatocellular Carcinoma)BALB/c nude mice (n=7/group)100 mg/kg (i.p.) on days 0, 2, 5, 718F-FDG% Injected Dose per gram (%ID/g)Day 16: 3.00 ± 2.11 vs. 5.30 ± 1.97 (p < 0.05)[3]
Daudi (Burkitt Lymphoma)Daudi xenograft miceNot specified18F-FDGMean Standardized Uptake Value (SUVmean)Day 2: -38% change from baselineDay 4: -52% change from baseline[5]
SPCA-1 (Lung Adenocarcinoma)Nude mice (n=4/group)Not specified18F-ML-8 (Apoptosis tracer)Tumor-to-Muscle (T/M) RatioSignificantly higher in treated group (p < 0.05)[1]
Triple-Negative Breast CancerHuman patients (n=55)Epirubicin + this compound (SIM regimen)18F-FDGMaximum Standardized Uptake Value (SUVmax)-68% change after 2 cycles

Table 3: Fluorescence Imaging of this compound-Induced Apoptosis

Tumor ModelAnimal ModelThis compound (CTX) DoseImaging ProbeImaging MetricResults (CTX vs. Control)Reference
Lewis Lung Carcinoma (Chemosensitive - LLC)Nude mice (n=4)170 mg/kgCy5.5-Annexin VTumor-Annexin V Ratio (TAR)2.56 ± 0.29 vs. 1.22 ± 0.34 (p = 0.001)[7]
Lewis Lung Carcinoma (Chemoresistant - CR-LLC)Nude mice (n=4)170 mg/kgCy5.5-Annexin VTumor-Annexin V Ratio (TAR)1.89 ± 0.19 vs. 1.43 ± 0.53 (p = 0.183)[7]
Testicular Torsion Model (Germ Cell Apoptosis)MiceN/A (Torsion-induced apoptosis)Annexin V-Cy5.5Fluorescence Intensity161% increase in torsed vs. sham testes (in vivo)[8]

Table 4: Magnetic Resonance Imaging (MRI) of this compound Treatment Response

Tumor ModelPatient Population/Animal ModelThis compound (CTX) DoseMRI SequenceImaging MetricResultsReference
Breast CancerHuman patients (n=35)Epirubicin (90 mg/m2) + this compound (600 mg/m2)Dynamic Contrast-Enhanced (DCE-MRI)Tumor Blood Flow (ml/min/ml)Baseline: 0.32 ± 0.17After 1 cycle: 0.28 ± 0.18[9][10]
Breast CancerHuman patients (n=35)Epirubicin (90 mg/m2) + this compound (600 mg/m2)T2-weightedTumor Volume (cm3)Baseline median: 4.8Pathological responders had smaller baseline tumors (p=0.003)[9][10]
Glioma (U251)Nude rats (n=5-6/group)100 mg/kg (i.p.) 24h prior to inoculationT2-weightedTumor Volume (mm3)67.5 ± 33.9 vs. 4.7 ± 2.9 (CTX pre-treated vs. control)[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Apoptosis Induction

This compound exerts its cytotoxic effects through a well-defined metabolic activation and subsequent induction of apoptosis. The following diagram illustrates the key steps in this pathway.

G This compound Mechanism of Action and Apoptosis Induction cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Effects and Apoptosis CTX This compound P450 Cytochrome P450 (e.g., CYP2B6) CTX->P450 Hydroxylation OH_CTX 4-Hydroxythis compound P450->OH_CTX Aldo Aldophosphamide OH_CTX->Aldo Tautomerization PM Phosphoramide Mustard (Active Cytotoxic Agent) Aldo->PM Spontaneous Decomposition Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein DNA DNA PM->DNA Enters Nucleus DNA_damage DNA Cross-links (Alkylation) DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Induces Bax Bax/Bak Activation p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Forms pores in outer membrane CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

This compound's activation and apoptotic signaling cascade.
General Experimental Workflow for In Vivo Imaging

The following diagram outlines the typical workflow for conducting in vivo imaging studies to assess this compound treatment response in preclinical tumor models.

G General Experimental Workflow for In Vivo Imaging cluster_0 Preparation cluster_1 Treatment and Imaging cluster_2 Data Analysis cell_culture Cell Culture & Reporter Gene Transfection (e.g., Luciferase) animal_model Animal Model Preparation (e.g., Immunodeficient Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers, Baseline Imaging) tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment Administration randomization->treatment imaging Longitudinal In Vivo Imaging (BLI, PET, Fluorescence, MRI) treatment->imaging roi_analysis Region of Interest (ROI) Analysis imaging->roi_analysis quantification Quantification of Imaging Signal roi_analysis->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis interpretation Data Interpretation & Conclusion statistical_analysis->interpretation

A typical workflow for in vivo imaging experiments.

Experimental Protocols

Bioluminescence Imaging (BLI) Protocol

Objective: To non-invasively monitor tumor burden and response to this compound treatment using bioluminescence imaging.

Materials:

  • Tumor cells stably expressing firefly luciferase (e.g., HCC-LM3-fLuc, Daudi-luc).

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID).

  • D-Luciferin potassium salt (sterile, in vivo grade).

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system (e.g., IVIS Spectrum).

Protocol:

  • Cell Preparation and Implantation:

    • Culture luciferase-expressing tumor cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 106 cells/100 µL).

    • Implant tumor cells subcutaneously or orthotopically into the appropriate site in anesthetized mice.[11]

  • Tumor Growth and Treatment:

    • Allow tumors to establish and grow to a palpable size or a detectable bioluminescence signal.

    • Perform baseline imaging to determine the initial tumor burden.

    • Randomize mice into control and treatment groups.

    • Administer this compound (e.g., 100 mg/kg, i.p.) to the treatment group according to the desired schedule.[3] Administer vehicle (e.g., saline) to the control group.

  • Bioluminescence Imaging:

    • Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).

    • Anesthetize the mouse using isoflurane.

    • Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.[11]

    • Wait for the appropriate uptake time (typically 10-15 minutes) for the luciferin to distribute.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescence images using an appropriate exposure time (e.g., 1 second to 1 minute), depending on the signal intensity.

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Use the imaging software to draw a region of interest (ROI) around the tumor.

    • Quantify the bioluminescence signal within the ROI as total flux (photons/second).[12]

    • Normalize the signal at each time point to the baseline signal for each mouse to determine the fold change in tumor burden.

    • Compare the tumor growth curves and end-point tumor burden between the control and treatment groups using appropriate statistical analysis.

Positron Emission Tomography (PET) Protocol

Objective: To assess changes in tumor metabolism (glucose uptake) in response to this compound treatment using 18F-FDG PET.

Materials:

  • Tumor-bearing mice.

  • 18F-FDG (Fluorodeoxyglucose).

  • Anesthesia (e.g., isoflurane).

  • Small-animal PET/CT scanner.

Protocol:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels.[13]

    • Keep the animals warm during the fasting and uptake period to minimize brown fat uptake of 18F-FDG.

  • 18F-FDG Injection and Uptake:

    • Anesthetize the mouse with isoflurane.

    • Administer 18F-FDG (e.g., 7.4-11.1 MBq) via tail vein injection.[14][15]

    • Allow for an uptake period of approximately 60 minutes, during which the mouse should be kept anesthetized and warm.[14]

  • PET/CT Imaging:

    • Place the anesthetized mouse on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan (e.g., 10-15 minutes).

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor, guided by the CT images.

    • Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) within the tumor ROIs.

    • Compare the changes in SUV between baseline and post-treatment scans to assess the metabolic response to this compound.[5]

Fluorescence Imaging of Apoptosis Protocol

Objective: To detect and quantify apoptosis in tumors following this compound treatment using a fluorescently labeled Annexin V probe.

Materials:

  • Tumor-bearing mice.

  • This compound.

  • Fluorescently-labeled Annexin V (e.g., Annexin V-Cy5.5 or Annexin V-FITC).

  • Anesthesia (e.g., isoflurane).

  • In vivo fluorescence imaging system.

Protocol:

  • Treatment and Probe Administration:

    • Treat tumor-bearing mice with this compound to induce apoptosis.

    • At a predetermined time point after treatment (e.g., 24 hours), administer the fluorescently labeled Annexin V probe intravenously.[7]

  • Fluorescence Imaging:

    • Anesthetize the mouse at various time points after probe injection (e.g., 1-4 hours) to allow for probe accumulation at the site of apoptosis and clearance from the circulation.

    • Place the anesthetized mouse in the fluorescence imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.

    • Acquire a white light or photographic image for anatomical reference.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (for background measurement).

    • Quantify the fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background signal ratio to assess the specific accumulation of the apoptosis probe.[7]

    • Compare the fluorescence signal between treated and untreated animals.

Magnetic Resonance Imaging (MRI) Protocol

Objective: To monitor changes in tumor volume and other physiological parameters in response to this compound treatment.

Materials:

  • Tumor-bearing mice.

  • Anesthesia (e.g., isoflurane).

  • Small-animal MRI scanner (e.g., 7T or 9.4T).

  • Contrast agent for DCE-MRI (e.g., Gadolinium-based).

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane and place it in a mouse cradle.

    • Monitor the animal's respiration and body temperature throughout the imaging session.

  • MRI Acquisition:

    • Tumor Volume Measurement: Acquire T2-weighted (T2w) images in at least two orthogonal planes (e.g., axial and coronal) covering the entire tumor.

      • Example Parameters (7T): Rapid Acquisition with Refocused Echoes (RARE) sequence, TR/TE = 2500/33 ms, RARE factor = 8, slice thickness = 1 mm.[16]

    • Diffusion-Weighted Imaging (DWI): To assess changes in tumor cellularity, acquire DWI images with multiple b-values (e.g., 0 and 800 s/mm2).[10]

    • Dynamic Contrast-Enhanced (DCE) MRI: To evaluate tumor vascularity and permeability, acquire a series of T1-weighted (T1w) images before, during, and after the intravenous injection of a contrast agent.

  • Data Analysis:

    • Tumor Volume: Manually or semi-automatically segment the tumor on the T2w images to calculate the tumor volume.[16][17]

    • DWI Analysis: Generate Apparent Diffusion Coefficient (ADC) maps from the DWI data. Calculate the mean ADC value within the tumor ROI. An increase in ADC is often associated with treatment-induced cell death and increased water diffusion.

    • DCE-MRI Analysis: Analyze the signal intensity-time curves in the tumor ROI to derive pharmacokinetic parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction), which reflect vascular permeability and perfusion.

    • Compare the changes in tumor volume, ADC, and DCE-MRI parameters between baseline and post-treatment scans.

Conclusion

In vivo imaging is an indispensable tool for the preclinical evaluation of this compound's antitumor efficacy. Bioluminescence imaging provides a high-throughput and sensitive method for monitoring overall tumor burden. PET with 18F-FDG offers insights into the metabolic response of tumors to treatment. Fluorescence imaging with probes like Annexin V allows for the specific detection of apoptosis, a key mechanism of this compound's action. MRI provides excellent anatomical detail for accurate tumor volume measurements and can also provide functional information on tumor cellularity and vascularity. The choice of imaging modality will depend on the specific research question, the tumor model, and the available resources. By employing these advanced imaging techniques, researchers can gain a deeper understanding of this compound's in vivo effects and accelerate the development of more effective cancer therapies.

References

Application Notes and Protocols for Cyclophosphamide Administration in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CY), an alkylating agent of the oxazaphosphorine group, is a potent immunosuppressive drug with a long history of use in treating various autoimmune diseases.[1][2] It functions as a prodrug, requiring metabolic activation in the liver by cytochrome P450 enzymes into its active metabolites, 4-hydroxythis compound and aldophosphamide.[3] These metabolites, particularly phosphoramide mustard, exert their cytotoxic effects by cross-linking DNA, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cells such as lymphocytes.[3] This mechanism of action makes this compound an effective agent for dampening the aberrant immune responses characteristic of autoimmune disorders.

In preclinical research, this compound is widely used to modulate disease progression in various animal models of autoimmunity. Its effects are often dose-dependent, with high doses typically leading to broad immunosuppression, while lower doses can selectively target specific lymphocyte populations, such as regulatory T cells (Tregs).[1] These application notes provide an overview of the use of this compound in several key preclinical models of autoimmune disease, along with detailed protocols for its administration.

Mechanism of Action of this compound in Autoimmunity

This compound's immunosuppressive effects are primarily attributed to its ability to eliminate rapidly dividing lymphocytes.[4] Its active metabolite, phosphoramide mustard, alkylates DNA, leading to the formation of DNA cross-links. This damage, if not repaired, triggers apoptosis, thereby depleting the immune cells driving the autoimmune response.[3][5]

A key aspect of this compound's immunomodulatory activity is its impact on regulatory T cells (Tregs). At certain doses, this compound has been shown to preferentially deplete Tregs, which can paradoxically exacerbate some autoimmune conditions, providing a valuable tool for studying the role of these cells in disease pathogenesis.[5][6] Conversely, in other contexts, the elimination of pathogenic effector T cells is the primary therapeutic mechanism.

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Cyclophosphamide_Mechanism_of_Action cluster_0 Liver cluster_1 Target Cell (e.g., Lymphocyte) This compound This compound 4-hydroxythis compound 4-hydroxythis compound This compound->4-hydroxythis compound CYP2B6 Aldophosphamide Aldophosphamide 4-hydroxythis compound->Aldophosphamide Phosphoramide_mustard Phosphoramide_mustard Aldophosphamide->Phosphoramide_mustard Acrolein Acrolein Aldophosphamide->Acrolein DNA_Cross-linking DNA_Cross-linking Phosphoramide_mustard->DNA_Cross-linking Alkylation of Guanine Apoptosis Apoptosis DNA_Cross-linking->Apoptosis Inhibition of DNA Replication/Transcription

Metabolic activation and mechanism of action of this compound.

This compound Administration in Preclinical Models: Data Summary

The following table summarizes typical dosage ranges and administration routes for this compound in various preclinical models of autoimmune diseases. It is important to note that the optimal dose and schedule can vary depending on the specific animal strain, disease severity, and experimental goals.

Autoimmune Disease ModelAnimal SpeciesThis compound DosageRoute of AdministrationTreatment ScheduleReference(s)
Experimental Autoimmune Encephalomyelitis (EAE) Mouse (SJL/J, C57BL/6), Rat (Lewis, DA)20 - 50 mg/kgIntraperitoneal (IP)Single or multiple doses, prophylactic or therapeutic[7][8][9]
Collagen-Induced Arthritis (CIA) Mouse (DBA/1)7 - 50 mg/kgIntraperitoneal (IP)Prophylactic treatment[10]
Systemic Lupus Erythematosus (SLE) Mouse (MRL/lpr)10 - 50 mg/kgIntraperitoneal (IP)Weekly injections[11][12]
Type 1 Diabetes Mouse (NOD)200 mg/kgIntraperitoneal (IP)Single high dose to accelerate disease[3][13][14]
Experimental Autoimmune Uveitis (EAU) Mouse (C57BL/6), Rat (Lewis)100 mg/kgIntraperitoneal (IP)Single dose on the day of induction[15][16]
Adjuvant-Induced Arthritis (AIA) Rat25 - 100 mg/kgIntraperitoneal (IP)Single dose 48 hours or 3 days before adjuvant injection[4][6][17][18]
Graft-versus-Host Disease (GVHD) Mouse10 - 200 mg/kgIntraperitoneal (IP)Post-transplantation, single or multiple doses[19][20][21][22]

Experimental Protocols

The following sections provide detailed protocols for the administration of this compound in key preclinical models of autoimmune disease.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.[23][24] Disease is induced by immunization with myelin antigens, leading to an inflammatory demyelinating disease of the central nervous system.

Experimental Workflow for EAE

EAE_Workflow cluster_Induction Disease Induction (Day 0) cluster_Boost Boost (Day 2) cluster_Treatment This compound Treatment cluster_Monitoring Disease Monitoring cluster_Endpoint Endpoint Analysis Immunization Immunization with MOG35-55 in Complete Freund's Adjuvant (CFA) PTX1 Pertussis Toxin (PTX) Injection (i.p.) PTX2 Second PTX Injection (i.p.) Scoring Daily Clinical Scoring (0-5 scale) PTX2->Scoring CY_Prophylactic Prophylactic: CY (20 mg/kg, i.p.) 2 days before immunization CY_Prophylactic->Immunization CY_Therapeutic Therapeutic: CY (40 mg/kg, i.p.) at disease onset Scoring->CY_Therapeutic Weight Body Weight Measurement Scoring->Weight Histology Histological Analysis of CNS Weight->Histology Immuno Immunophenotyping of Immune Cells Weight->Immuno CIA_Workflow cluster_Primary Primary Immunization (Day 0) cluster_Booster Booster Immunization (Day 21) cluster_Treatment This compound Treatment cluster_Monitoring Disease Monitoring cluster_Endpoint Endpoint Analysis Immunization1 Intradermal injection of Bovine Type II Collagen in CFA Immunization2 Intradermal injection of Bovine Type II Collagen in IFA Immunization1->Immunization2 CY_Treatment Prophylactic: CY (7 mg/kg, i.p.) starting from day 20 Immunization2->CY_Treatment Scoring Arthritis Scoring (0-4 scale per paw) CY_Treatment->Scoring Paw Paw Thickness Measurement Scoring->Paw Histology Histological Analysis of Joints Paw->Histology Antibody Serum Anti-Collagen Antibody Titer Paw->Antibody SLE_Workflow cluster_Treatment This compound Treatment cluster_Monitoring Disease Monitoring cluster_Endpoint Endpoint Analysis CY_Treatment Weekly i.p. injections of CY (10-50 mg/kg) starting at 4 or 16 weeks of age Proteinuria Weekly Monitoring of Proteinuria CY_Treatment->Proteinuria Autoantibodies Serum Anti-dsDNA and ANA Levels Proteinuria->Autoantibodies Lymph Assessment of Lymphadenopathy Autoantibodies->Lymph Histology Histological Analysis of Kidneys Lymph->Histology Survival Survival Analysis Lymph->Survival CY_Signaling This compound\n(active metabolites) This compound (active metabolites) DNA_Alkylation DNA Alkylation & Cross-linking This compound\n(active metabolites)->DNA_Alkylation DNA_Damage_Response DNA Damage Response (p53 activation) DNA_Alkylation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis Treg_Depletion Regulatory T cell (Treg) Depletion Apoptosis->Treg_Depletion Effector_T_Cell_Depletion Effector T cell Depletion Apoptosis->Effector_T_Cell_Depletion B_Cell_Depletion B cell Depletion Apoptosis->B_Cell_Depletion Immunosuppression Immunosuppression Treg_Depletion->Immunosuppression Effector_T_Cell_Depletion->Immunosuppression B_Cell_Depletion->Immunosuppression

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cyclophosphamide-Induced Bladder Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and managing cyclophosphamide (CYP)-induced bladder toxicity in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary cause of this compound-induced bladder toxicity?

This compound is a prodrug that is metabolized by the liver into active alkylating agents and a toxic byproduct called acrolein.[1][2] Acrolein is excreted in the urine and accumulates in the bladder, where it causes severe inflammation and damage to the urothelium, leading to hemorrhagic cystitis (HC).[3][4] Another metabolite, chloroacetaldehyde (CAA), may also contribute to this urotoxicity.[5]

Q2: My animal models are showing severe hematuria and bladder inflammation. How can I reduce this toxicity?

Several strategies can be employed to mitigate CYP-induced bladder toxicity:

  • Mesna (2-mercaptoethane sulfonate sodium): This is the standard clinical uroprotectant.[6] Mesna is administered to neutralize acrolein in the bladder.[7] However, it may not be effective after the onset of cystitis and can have side effects such as allergic reactions.[7]

  • Furosemide-induced diuresis: Increasing urine output with a diuretic like furosemide can help dilute the concentration of acrolein in the bladder and reduce contact time with the urothelium.[8][9] This has been shown to significantly reduce the incidence of sterile hemorrhagic cystitis (SHC) in dogs.[8][9][10]

  • Hyperhydration: Ensuring the animals are well-hydrated can also increase urine flow, thereby diluting acrolein.

  • Antioxidant and Anti-inflammatory Agents: Co-administration of various natural and synthetic compounds with antioxidant and anti-inflammatory properties has been shown to be effective.

Q3: What are some alternative or adjunct uroprotective agents to Mesna?

Numerous studies have investigated the protective effects of various compounds. These often work by reducing oxidative stress and inflammation.

  • Isopropyl Gallate (IPG): This compound has demonstrated significant protection against ifosfamide (a related drug)-induced hemorrhagic cystitis in mice by increasing antioxidant activity and reducing pro-inflammatory cytokines.[7]

  • Chrysin: This flavonoid has shown uroprotective effects in rats by alleviating oxidative stress and inhibiting inflammatory signaling pathways like NF-κB/p38-MAPK and STAT-3.[11]

  • Taurine and Glutamine: These amino acids have antioxidant properties and have been investigated for their protective effects.[12][13] While glutamine was found to attenuate oxidative stress, it did not prevent hemorrhagic cystitis in one study, suggesting other mechanisms are also at play.[13]

  • Taxifolin: This flavonoid has been shown to have protective effects against CYP-induced bladder injury in rats through its antioxidant and anti-inflammatory properties.[14]

  • Palmitoyl-glucosamine (PGA) and Hesperidin (HSP): A mixture of these compounds was effective in relieving chronic visceral pain and reducing the severity of cystitis in a rat model.[15]

Q4: I am not seeing the expected level of bladder toxicity in my control group. What could be the issue?

  • This compound Dose and Administration: The dose and route of administration of CYP are critical. A single intraperitoneal (i.p.) injection is commonly used to induce acute cystitis.[3] Ensure the dose is appropriate for the animal model and research question. Doses can range from 40 mg/kg to 300 mg/kg depending on the desired severity and chronicity of the model.[15][16][17]

  • Timing of Sacrifice and Tissue Collection: The peak of inflammation and bladder damage typically occurs within hours to a couple of days after a single CYP injection.[16][18] Early effects can be seen as soon as 2-6 hours post-injection.[16] If tissues are collected too late, signs of acute inflammation may have resolved.[16]

  • Animal Strain and Gender: Different animal strains can exhibit varying susceptibility to CYP-induced toxicity.[2][16] For example, DBA/2 mice have been shown to be more susceptible to delayed, severe bladder pathology compared to C57BL/6 mice.[16] Gender can also influence the effects of CYP.[2][19]

Q5: How can I quantify the extent of bladder damage in my animal models?

A combination of macroscopic, microscopic, and biochemical assessments is recommended:

  • Macroscopic Evaluation:

    • Bladder Wet Weight: An increase in bladder weight is indicative of edema and inflammation.[7][15]

    • Visual Scoring: Assess for hemorrhage and edema using a scoring system.

  • Microscopic (Histopathological) Evaluation:

    • Examine bladder tissue sections stained with Hematoxylin and Eosin (H&E) for evidence of mucosal erosion, ulceration, hemorrhage, edema, and inflammatory cell infiltration.[14][20]

  • Biochemical Assays:

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[7][12][14]

    • Inflammatory Markers: Quantify pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in bladder tissue homogenates.[7][11][14]

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity can be measured to quantify neutrophil infiltration into the bladder tissue.[13][15]

Data Presentation

Table 1: Efficacy of Uroprotective Agents on Biochemical Markers in this compound-Induced Cystitis Models

Uroprotective AgentAnimal ModelThis compound DoseAgent Dose% Reduction in MDA% Increase in SOD% Reduction in TNF-α% Reduction in IL-1βReference
Isopropyl GallateMice400 mg/kg (Ifosfamide)25 mg/kg35.53%89.27%88.77%62.87%[7]
MesnaMice400 mg/kg (Ifosfamide)80 mg/kg34.29%-93.44%70.04%[7]
ChrysinRats200 mg/kg25, 50, 100 mg/kgDose-dependent reduction-Dose-dependent reductionDose-dependent reduction[11]

Note: Data for Isopropyl Gallate and Mesna are from an ifosfamide-induced cystitis model, which is mechanistically similar to this compound-induced cystitis.

Table 2: Effect of Furosemide on the Incidence of Sterile Hemorrhagic Cystitis (SHC) in Dogs

Treatment GroupNumber of DogsIncidence of SHC% IncidenceReference
This compound without Furosemide662030.3%[8][9][10]
This compound with Furosemide49510.2%[8][9][10]
No Prophylaxis33412.1%[21]
Mesna Prophylaxis4312.3%[21]
Furosemide Prophylaxis5511.8%[21]

Experimental Protocols

Protocol 1: Induction of Acute Hemorrhagic Cystitis in Rats

  • Animals: Male or female Wistar or Sprague-Dawley rats (200-250g).[13][18]

  • This compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 150-200 mg/kg.[11][13] CYP should be dissolved in sterile saline.

  • Uroprotectant Administration: The investigational uroprotective agent is typically administered orally (p.o.) or i.p. at a specified time before and/or after CYP injection. For example, Chrysin was administered daily for 7 days prior to and 7 days after CYP administration.[11]

  • Timeline: Animals are typically euthanized 16-24 hours after CYP injection for tissue collection and analysis.[13]

  • Endpoints:

    • Macroscopic evaluation of the bladder (wet weight, hemorrhage, edema).

    • Histopathological examination of bladder tissue.

    • Biochemical analysis of bladder homogenates for markers of oxidative stress (MDA, SOD, GSH) and inflammation (TNF-α, IL-1β, IL-6, MPO).[11][13]

Protocol 2: Induction of Chronic Cystitis in Mice

  • Animals: Male or female mice (e.g., Swiss albino).[7][20]

  • This compound Administration: Multiple i.p. injections of CYP. For example, 80 mg/kg administered on days 0, 2, 4, and 6.[20]

  • Uroprotectant Administration: The protective agent can be administered prior to the first CYP injection and continued throughout the study period.

  • Timeline: Animals are euthanized after the final CYP injection and a designated follow-up period (e.g., on day 7 or later).[20]

  • Endpoints: In addition to the endpoints listed for the acute model, chronic models may also assess:

    • Changes in voiding frequency and volume.[17][20]

    • Visceral pain and hyperalgesia using methods like the von Frey test.[2][15][22]

    • Bladder tissue fibrosis.[15]

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment animal_model Animal Model Selection (Rat/Mouse) grouping Grouping: - Vehicle Control - CYP Control - CYP + Uroprotectant - CYP + Mesna (Positive Control) animal_model->grouping pretreatment Pretreatment with Uroprotectant/Vehicle grouping->pretreatment cyp_induction Induction of Cystitis (Single or multiple i.p. CYP injection) pretreatment->cyp_induction euthanasia Euthanasia and Tissue Collection cyp_induction->euthanasia macroscopic Macroscopic Analysis (Bladder Weight, Scoring) euthanasia->macroscopic microscopic Microscopic Analysis (Histopathology) euthanasia->microscopic biochemical Biochemical Analysis (Oxidative Stress, Inflammation) euthanasia->biochemical signaling_pathway cluster_cyp This compound Metabolism cluster_bladder Bladder Urothelium cluster_protection Uroprotective Mechanisms CYP This compound Liver Hepatic Metabolism CYP->Liver Acrolein Acrolein Liver->Acrolein ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Acrolein->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation ROS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation, Edema, Hemorrhage Cytokines->Inflammation Mesna Mesna Mesna->Acrolein Neutralizes Antioxidants Antioxidants (e.g., Chrysin, IPG) Antioxidants->ROS Scavenges Antioxidants->NFkB Inhibits Nrf2 Nrf2 Pathway Activation Nrf2->ROS Inhibits

References

Optimizing cyclophosphamide dose for Treg depletion without myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of cyclophosphamide (CY) for experimental applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers effectively deplete regulatory T cells (Tregs) while minimizing myelosuppressive side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind low-dose this compound's selective depletion of regulatory T cells (Tregs)?

A1: Low-dose this compound selectively depletes Tregs due to their unique biochemical profile. Tregs possess lower intracellular levels of ATP and glutathione compared to other lymphocytes.[1][2] Glutathione is essential for detoxifying CY's active metabolites.[1] Consequently, Tregs are less able to neutralize the cytotoxic effects of CY, leading to increased DNA damage and apoptosis.[2][3][4] This preferential depletion enhances anti-tumor immune responses by removing a key immunosuppressive cell population.[5][6][7]

Q2: What is considered a "low dose" of this compound for Treg depletion versus a "high dose" for myelosuppression?

A2: The definition of "low dose" versus "high dose" is context-dependent (preclinical vs. clinical) and aims to balance Treg depletion with systemic toxicity.

  • In murine models , low doses for Treg depletion typically range from 20-50 mg/kg.[8][9] Doses in the 150 mg/kg range are considered higher and, while also depleting Tregs, can induce more significant myelosuppression.[9][10]

  • In human clinical studies , low-dose regimens include single doses of ~300 mg/m² or metronomic (continuous or frequent) schedules like 50 mg taken orally once or twice daily.[2][4][11] Higher doses (e.g., >200 mg/day) tend to impact all lymphocyte populations without specificity for Tregs.[2][4]

Q3: How long does Treg depletion last after a single low dose of CY?

A3: Treg depletion is typically transient. In murine models, the suppressive function of remaining Tregs can be impaired for several days, returning by day 10 post-treatment.[12] In clinical settings, metronomic CY can lead to a reduction in Tregs that lasts for 4-6 weeks before numbers begin to recover, even with continued administration.[12] This transient effect is partly due to the increased proliferation of the remaining Treg cells.[13]

Q4: Can this compound administration enhance the efficacy of other immunotherapies?

A4: Yes. By depleting immunosuppressive Tregs, low-dose CY can create a more favorable tumor microenvironment for other immunotherapies to function.[7] It has been shown to improve the outcomes of tumor vaccinations and can synergize with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][8][12]

Troubleshooting Guide

Q5: I am not observing significant Treg depletion after administering this compound. What could be the issue?

A5: Several factors could contribute to suboptimal Treg depletion:

  • Dose and Schedule: The dose may be too low, or the timing of analysis is incorrect. Treg depletion has specific kinetics, and the nadir (lowest point) can be missed. A single low dose may not be as effective as a consecutive low-dose regimen.[14]

  • Drug Preparation and Administration: Ensure the CY is properly reconstituted and administered. Oral and intraperitoneal (IP) routes are common, but pharmacodynamics may differ.[11][15]

  • Treg Phenotyping: Confirm your flow cytometry panel and gating strategy are accurate for identifying Tregs (typically CD4+CD25+FoxP3+).

  • Tumor Model: The tumor microenvironment can influence Treg homeostasis and resistance to depletion.

Q6: My experiment is showing significant myelosuppression (e.g., neutropenia). How can I mitigate this?

A6: Myelosuppression is a known side effect of CY and is dose-dependent.[12][15]

  • Dose Reduction: This is the most direct approach. If using a higher dose (e.g., 150 mg/kg in mice), consider reducing it to the 20-50 mg/kg range, which has been shown to be effective for Treg depletion with less toxicity.[8][9]

  • Metronomic Dosing: Instead of a single large dose, consider a metronomic schedule (e.g., repeated, smaller daily doses). This approach can maintain pressure on the Treg population while allowing hematopoietic recovery.[7][16]

  • Supportive Care: In preclinical models where myelosuppression is anticipated, the use of growth factors like G-CSF can be considered to stimulate neutrophil recovery, although this adds a variable to the experiment.[17]

  • Hydration: Ensure adequate hydration, as this is important for minimizing bladder toxicity, another potential side effect of CY.[15]

Q7: The anti-tumor effect in my model was not as robust as expected, despite confirming Treg depletion. What are other considerations?

A7: While Treg depletion is a key mechanism, CY has other immunological effects.

  • Other Suppressive Cells: CY can sometimes increase the number of myeloid-derived suppressor cells (MDSCs), which could counteract the benefits of Treg depletion.[5]

  • Effector Cell Impact: While low doses spare most effector T cells, some impact is possible. Ensure the CY administration timing does not abrogate the desired effector immune response.

  • Transient Effect: The Treg population will recover. The timing of subsequent treatments (like a vaccine or checkpoint inhibitor) should be optimized to coincide with the window of Treg depletion.[12][13]

Data Summary Tables

Table 1: this compound Dosing Regimens in Preclinical (Murine) Models

Dose (mg/kg)AdministrationKey OutcomeReference
20Intraperitoneal (IP)Selectively suppressed CD4+CD25+ T cells[12]
40IPDepleted intratumoral Tregs via apoptosis[8]
50IPUsed as a "low dose" to deplete Tregs[9]
150IPCured 100% of mice in a mesothelioma model; depleted cycling T cells[10]

Table 2: this compound Dosing Regimens in Human Clinical Trials

| Dose | Administration | Key Outcome | Reference | | :--- | :--- | :--- |[2][4] | | 300 mg/m² | Intravenous (IV), single dose | Decreased Treg numbers in renal cancer patients |[2][4][12] | | 50 mg | Oral, twice daily for 2 weeks | Selective Treg depletion observed after 30 days |[2][4] | | 50 mg | Oral, daily for 3 months | Transient Treg reduction lasting 4-6 weeks |[12] | | >200 mg/day | Not specified | Lost specificity for Treg depletion; impacted all lymphocytes |[2][4] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (Murine Model)

  • Reconstitution: Reconstitute lyophilized this compound powder with sterile saline or sterile water for injection to a desired stock concentration (e.g., 20 mg/mL). Gently swirl to dissolve; do not shake vigorously.

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose (e.g., 40 mg/kg). For a 20 g mouse, a 40 mg/kg dose requires 0.8 mg of CY.

  • Dilution: Dilute the stock solution with sterile PBS to a final volume suitable for injection (typically 100-200 µL for intraperitoneal injection).

  • Administration: Administer the final solution via intraperitoneal (IP) injection using a 27-gauge or smaller needle. Administer CY in the morning to allow for proper hydration during the day.[15]

Protocol 2: Monitoring Treg Depletion by Flow Cytometry

  • Sample Collection: At predetermined time points post-CY treatment, collect peripheral blood or harvest spleens/lymph nodes.

  • Cell Suspension: Prepare single-cell suspensions from tissues. For blood, perform red blood cell lysis.

  • Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes:

    • CD3 (to identify T cells)

    • CD4 (to identify helper T cells)

    • CD25 (a component of the Treg phenotype)

  • Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a commercially available FoxP3 staining buffer set, following the manufacturer's instructions. This step is critical for intracellular staining.[2]

  • Intracellular Staining: Stain the permeabilized cells with an anti-FoxP3 antibody. FoxP3 is the definitive transcription factor for identifying Tregs.

  • Data Acquisition: Acquire samples on a flow cytometer.

  • Gating Strategy: Gate on lymphocytes, then single cells, then CD3+ T cells, then CD4+ T cells. Within the CD4+ population, identify Tregs as the CD25+FoxP3+ population.

Protocol 3: Assessment of Myelosuppression via Complete Blood Count (CBC)

  • Blood Collection: At baseline and various time points post-CY treatment (e.g., days 4, 7, 14), collect a small volume of peripheral blood (20-50 µL) into an EDTA-coated micro-collection tube to prevent clotting.[18]

  • Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer. These instruments provide counts for:

    • White Blood Cells (WBC)

    • Neutrophils (absolute and percentage)

    • Lymphocytes (absolute and percentage)

    • Platelets

    • Red Blood Cells (RBC) and Hemoglobin

  • Data Analysis: Compare the counts from treated groups to the vehicle control group. A significant drop in neutrophils (neutropenia), platelets (thrombocytopenia), or red blood cells (anemia) indicates myelosuppression.[18][19] The lowest point is termed the "nadir," which for many agents occurs around day 7.[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., C57BL/6 mice) CY_Prep Prepare & Administer CY (e.g., 40 mg/kg IP) Animal_Model->CY_Prep Controls Include Vehicle Control Group Animal_Model->Controls Blood_Collection Collect Blood Samples (Baseline, Day 4, 7, 14) CY_Prep->Blood_Collection Tissue_Harvest Harvest Spleen/LNs (Endpoint) CY_Prep->Tissue_Harvest Controls->Blood_Collection Controls->Tissue_Harvest CBC Perform CBC Analysis (Assess Myelosuppression) Blood_Collection->CBC Flow Perform Flow Cytometry (Assess Treg Depletion) Tissue_Harvest->Flow Data_Analysis Analyze Data & Compare Groups CBC->Data_Analysis Flow->Data_Analysis mechanism_of_action cluster_cells Lymphocyte Subsets CY This compound (Prodrug) Active_CY Active Metabolites (e.g., Phosphoramide Mustard) CY->Active_CY Metabolic Activation Treg Regulatory T cell (Treg) - Low ATP - Low Glutathione Active_CY->Treg Teff Effector T cell (Teff) - High ATP - High Glutathione Active_CY->Teff DNA_Damage_Treg High DNA Damage & Apoptosis Treg->DNA_Damage_Treg Reduced Detoxification DNA_Damage_Teff Low DNA Damage & Survival Teff->DNA_Damage_Teff Effective Detoxification troubleshooting_guide Start Problem Observed No_Depletion Suboptimal Treg Depletion? Start->No_Depletion Myelo Significant Myelosuppression? Start->Myelo Dose_Check Verify Dose & Schedule (e.g., 20-50 mg/kg) No_Depletion->Dose_Check Yes Reduce_Dose Reduce Dose to <50 mg/kg Myelo->Reduce_Dose Yes Flow_Check Verify Flow Panel & Gating Strategy Dose_Check->Flow_Check Consider_Metro Consider Metronomic Dosing Flow_Check->Consider_Metro Solution Re-run Experiment Consider_Metro->Solution Use_Metro Switch to Metronomic Schedule Reduce_Dose->Use_Metro Monitor_CBC Monitor CBCs Closely Use_Metro->Monitor_CBC Monitor_CBC->Solution

References

Technical Support Center: Managing Off-Target Effects of Cyclophosphamide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of cyclophosphamide (CP) in preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound administration in animal models.

Issue 1: High incidence of urotoxicity (hemorrhagic cystitis).

Question: We are observing a high incidence of hematuria, bladder edema, and hemorrhage in our rodent models following this compound administration. How can we mitigate this?

Answer: this compound-induced urotoxicity is primarily caused by its metabolite, acrolein, which accumulates in the bladder and causes irritation and damage to the urothelium.[1][2] Here are several strategies to manage this off-target effect:

  • Co-administration of Mesna: Mesna (2-mercaptoethane sulfonate sodium) is a uroprotective agent that neutralizes acrolein in the urinary tract.[1] It is considered a standard approach for preventing CP-induced hemorrhagic cystitis.

  • Hyperhydration: Increasing the fluid intake of the animals can help dilute the concentration of acrolein in the urine and increase its frequency of voiding, thereby reducing the contact time with the bladder lining.[1][3][4]

  • Diuretics: The use of diuretics, such as furosemide, can be employed to increase urine output and facilitate the flushing of toxic metabolites from the bladder.

  • Alternative Protective Agents: Preclinical studies have explored other potential protective agents like N-acetylcysteine (NAC) and resveratrol, which have shown some efficacy in reducing bladder damage.[5][6]

Experimental Protocol: Induction of this compound-Induced Cystitis in Rats

This protocol is designed to induce a model of hemorrhagic cystitis for testing the efficacy of protective agents.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • This compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 150 mg/kg.[7]

  • Protective Agent Administration (Example: Mesna): Administer Mesna intravenously at a dose equivalent to 150% of the this compound dose, given immediately and at 4 and 8 hours after CP administration.[1][4]

  • Monitoring: Observe animals for clinical signs of cystitis, including hematuria and behavioral changes indicative of pain.

  • Endpoint Analysis (48 hours post-CP):

    • Euthanize animals and collect bladder tissue.

    • Macroscopic evaluation of the bladder for edema and hemorrhage.

    • Histopathological analysis of H&E stained bladder sections to assess for urothelial damage, inflammation, and hemorrhage.[1][4][8]

Issue 2: Evidence of cardiotoxicity in experimental animals.

Question: Our study involves high-dose this compound, and we are concerned about potential cardiotoxicity. What are the signs, and how can we manage it?

Answer: High-dose this compound can lead to cardiotoxicity, which is also linked to the metabolite acrolein.[9] The mechanism involves oxidative stress and inflammation within cardiac tissue.[5]

Signs of Cardiotoxicity:

  • Biochemical Markers: Increased serum levels of cardiac troponin T, creatine kinase (CK), and lactate dehydrogenase (LDH).[5]

  • Histopathological Changes: Myocardial cell damage, inflammation, and fibrosis.

  • Functional Changes: Alterations in electrocardiogram (ECG) and echocardiogram (ECHO) parameters.[10]

Management Strategies:

  • N-acetylcysteine (NAC): NAC has shown protective effects against CP-induced cardiotoxicity by reducing oxidative stress.[5][6][11]

  • Dose Fractionation: Administering the total dose of this compound in divided doses over a period may reduce peak concentrations of toxic metabolites.

  • Metronomic Dosing: Utilizing a low-dose, continuous administration schedule (metronomic chemotherapy) has been shown to have reduced toxicity compared to maximum tolerated dose regimens.[12][13][14][15][16]

Experimental Protocol: Assessment of this compound-Induced Cardiotoxicity in Rats

  • Animal Model: Male Wistar rats.

  • This compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 200 mg/kg.[5]

  • Protective Agent Administration (Example: NAC): Administer NAC (200 mg/kg, i.p.) for 5 consecutive days prior to this compound administration.[5]

  • Monitoring:

    • Collect blood samples at baseline and at specified time points after CP injection for biochemical analysis (cardiac troponins, CK, LDH).

    • Perform ECG and echocardiography to assess cardiac function.

  • Endpoint Analysis:

    • Euthanize animals and collect heart tissue.

    • Measure markers of oxidative stress (e.g., malondialdehyde, glutathione) in cardiac tissue homogenates.[5]

    • Conduct histopathological examination of heart sections for signs of damage.

Issue 3: Significant myelosuppression observed in treated animals.

Question: We are observing a significant drop in white blood cell counts and other signs of bone marrow suppression in our mice treated with this compound. How can we model and manage this?

Answer: Myelosuppression is a common dose-limiting toxicity of this compound due to its cytotoxic effect on rapidly dividing hematopoietic progenitor cells.[17]

Management and Modeling:

  • Dose Adjustment: Reducing the dose of this compound or altering the dosing schedule can mitigate the severity of myelosuppression.

  • Supportive Care: In a clinical setting, growth factors like G-CSF are used to stimulate neutrophil recovery. In preclinical studies, the focus is often on modeling the suppression to test potential restorative agents.

  • Prophylactic Treatments: Some studies have explored the use of immunomodulatory agents to reduce the severity of immunosuppression.

Experimental Protocol: this compound-Induced Myelosuppression in Mice

  • Animal Model: C57BL/6 mice.

  • This compound Administration: Administer this compound at a dose of 25-50 mg/kg for 10 consecutive days to establish a model of bone marrow suppression.[18]

  • Monitoring:

    • Monitor body weight and general health of the animals.

    • Collect peripheral blood samples at regular intervals (e.g., day 2, 7, and 14 post-treatment) for complete blood counts (CBC) to assess white blood cells, red blood cells, and platelets.[18]

  • Endpoint Analysis:

    • Euthanize animals at different time points.

    • Collect bone marrow from the femur and tibia for analysis of hematopoietic stem and progenitor cells by flow cytometry (e.g., Sca-1, CD34 markers).[18]

    • Assess the cellularity and architecture of the bone marrow through histopathological examination of sternum or femur sections.

    • Weigh the thymus and spleen as indicators of immune organ atrophy.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's off-target toxicity?

A1: The off-target toxicities of this compound are primarily mediated by its metabolites, particularly acrolein and phosphoramide mustard.[20] this compound itself is a prodrug that is activated by cytochrome P450 enzymes in the liver.[21] Acrolein is highly reactive and is the main culprit behind urotoxicity (hemorrhagic cystitis) and is also implicated in cardiotoxicity.[9] It causes cellular damage through oxidative stress and direct binding to cellular macromolecules.[20]

Q2: How does metronomic dosing of this compound differ from traditional maximum tolerated dose (MTD) regimens in terms of toxicity?

A2: Metronomic chemotherapy involves the frequent administration of low doses of this compound without extended breaks.[12][13] This approach generally results in lower systemic toxicity compared to MTD regimens.[12][13] Preclinical studies have shown that metronomic dosing can reduce the severity of side effects like myelosuppression and intestinal toxicity while still maintaining anti-tumor efficacy, often through anti-angiogenic and immunomodulatory mechanisms.[12][15]

Q3: Are there any known neurotoxic effects of this compound in preclinical models?

A3: Yes, preclinical studies have reported this compound-induced neurotoxicity, which can manifest as cognitive impairment, anxiety, and depression-like behaviors.[22][23] The proposed mechanisms include oxidative stress in the brain, neuroinflammation, and apoptosis of neuronal cells.[22][23] Research is ongoing to identify neuroprotective agents that can be co-administered with this compound to mitigate these effects.[20][22][24]

Q4: Can this compound cause liver or kidney toxicity in preclinical studies?

A4: Yes, this compound can induce both hepatotoxicity and nephrotoxicity, particularly at higher doses and with prolonged administration.[25][26][27][28] Pathological changes observed in preclinical models include inflammation, necrosis, and cellular infiltration in both the liver and kidneys.[25][26][27][28] Regular monitoring of liver and kidney function markers is advisable in long-term preclinical studies.

Q5: What are the recommended handling precautions for this compound in a laboratory setting?

A5: this compound is a hazardous drug and requires careful handling.[29][30][31] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should always be worn.[31][32] All manipulations of the drug, such as weighing and reconstitution, should be performed in a certified chemical fume hood or biological safety cabinet.[29][30] Animal waste from treated animals should be considered hazardous for at least 48-72 hours post-administration and handled with gloves.[29][30][33]

Quantitative Data Summary

Table 1: this compound Dosing and Observed Toxicities in Rodent Models

Animal ModelThis compound Dose and RouteObserved Off-Target EffectReference
Rat (Sprague-Dawley)150 mg/kg, single i.p. injectionHemorrhagic Cystitis[7]
Rat (Wistar)200 mg/kg, single i.p. injectionCardiotoxicity[5]
Mouse (C57BL/6)25-50 mg/kg/day for 10 days, i.p.Myelosuppression[18]
Mouse (Swiss Albino)100, 200, 250 mg/kg, single i.p.Liver and Kidney Toxicity[26][27]
Rat (Lister-hooded)30 mg/kg, 7 i.v. dosesAcute reduction in hippocampal cell survival[34]

Table 2: Efficacy of Protective Agents Against this compound-Induced Urotoxicity in Rats

Protective AgentDosing RegimenEfficacy in Reducing Bladder InjuryReference
Mesna150% of CP dose, i.v. at 0, 4, and 8h post-CPSignificantly lower bladder damage scores compared to CP alone.[1][4]
HyperhydrationConstant i.v. infusion of 5% glucose water (3ml/hour/48h)Significantly lower bladder damage scores compared to CP alone.[1][4]

Visualizations

cyclophosphamide_metabolism_toxicity CP This compound (Prodrug) Liver Liver (CYP450 Enzymes) CP->Liver Metabolic Activation Metabolites Active Metabolites (4-hydroxythis compound, aldophosphamide) Liver->Metabolites Acrolein Acrolein Metabolites->Acrolein PM Phosphoramide Mustard Metabolites->PM Bladder Bladder Acrolein->Bladder Heart Heart Acrolein->Heart BoneMarrow Bone Marrow PM->BoneMarrow Tumor Tumor Cells PM->Tumor Urotoxicity Urotoxicity (Hemorrhagic Cystitis) Bladder->Urotoxicity Cardiotoxicity Cardiotoxicity (Oxidative Stress) Heart->Cardiotoxicity Myelosuppression Myelosuppression BoneMarrow->Myelosuppression Therapeutic Therapeutic Effect (DNA Alkylation) Tumor->Therapeutic

Caption: Metabolic activation of this compound and its downstream therapeutic and toxic effects.

experimental_workflow_cystitis start Start acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize grouping Divide into Control, CP, and CP + Treatment Groups acclimatize->grouping treatment Administer Protective Agent (e.g., Mesna) grouping->treatment cp_injection Inject this compound (150 mg/kg, i.p.) treatment->cp_injection monitoring Monitor for 48 Hours (Clinical Signs, Hematuria) cp_injection->monitoring euthanasia Euthanize and Collect Bladders monitoring->euthanasia analysis Macroscopic and Histopathological Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for evaluating uroprotective agents against CP-induced cystitis.

References

Technical Support Center: Cyclophosphamide Formulations for In vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and troubleshooting cyclophosphamide solutions for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving proper this compound solubility crucial for in vivo experiments? A1: Ensuring complete dissolution of this compound is critical for accurate dosing, maximizing bioavailability, and preventing potential complications at the injection site. Undissolved particles can lead to inconsistent drug delivery, reduced efficacy, and local irritation or inflammation in animal models.

Q2: What are the recommended primary solvents for this compound? A2: this compound is soluble in several common laboratory solvents. Water is a primary choice due to its high solubility and biocompatibility.[1][2][3][4] Organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are also effective for creating stock solutions.[5][6]

Q3: How should I prepare a stock solution of this compound? A3: To prepare a concentrated stock solution, dissolve this compound (hydrate) in an organic solvent such as DMSO.[5][6][7] For example, a stock of up to 100 mg/mL can be achieved in DMSO, potentially requiring sonication to fully dissolve.[8] These stock solutions can then be further diluted into aqueous buffers or isotonic saline for final administration.[5] It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological effects in the animal.[5]

Q4: What are common vehicles for administering this compound to animals? A4: For in vivo studies, especially intravenous (IV) or intraperitoneal (IP) injections, sterile 0.9% sodium chloride (normal saline) is a standard and recommended vehicle.[1][3][9][10] this compound can be dissolved directly in saline or diluted from a stock solution. For oral administration, formulations can be prepared using simple syrup or Ora-Plus.[11]

Q5: How stable are this compound solutions? A5: Aqueous solutions of this compound are prone to degradation and should ideally be prepared fresh.[8] Solutions are generally stable for a few hours at room temperature (up to 25°C).[1][10] For longer storage, refrigeration at 4-5°C is recommended, where solutions can remain stable for several days.[1][9][10][12][13] For instance, a 4 mg/mL solution in 0.9% sodium chloride stored at 5°C showed only a 0.55% loss in potency after one week.[1][10] Long-term storage of stock solutions is best done in DMSO at -20°C.[7]

Solubility & Stability Data Summary

The following tables summarize key quantitative data for preparing this compound solutions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water~40 mg/mL[1][2]Can be increased to 100 mg/mL with heat[1][10]
0.9% Sodium Chloride20 mg/mL[11]Common vehicle for injection
PBS (pH 7.2)~1.6 mg/mL[5]
DMSO5 mg/mL to 100 mg/mL[5][8]Requires sonication for higher concentrations[8]
Ethanol~1 mg/mL to 52 mg/mL[5][6]
Dimethyl Formamide (DMF)~1.4 mg/mL[5]

Table 2: Stability of this compound Solutions

VehicleConcentrationStorage TemperatureStability Profile
Water or 0.9% NaCl20 mg/mL4°CStable for at least 7 days[13]
0.9% NaCl4 mg/mL25°C~3.5% potency loss in 24 hours; ~11.9% loss in 1 week[1][10]
0.9% NaCl4 mg/mL5°C (protected from light)~0.55% potency loss in 1 week; ~1% loss in 4 weeks[1][10]
Simple Syrup or Ora-Plus10 mg/mL4°CStable for at least 56 days[11]

Experimental Protocols & Workflow

Protocol: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

This protocol describes the preparation of a 20 mg/mL this compound solution in sterile saline, a common formulation for IP administration in mouse models.[14][15]

Materials:

  • This compound monohydrate powder

  • Sterile, pyrogen-free 0.9% Sodium Chloride for Injection, USP

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final solution.

  • Calculation: Determine the total volume of this compound solution required for the experiment based on the number of animals and the dosage (e.g., 100-150 mg/kg).[5][15]

  • Weighing: Accurately weigh the required amount of this compound monohydrate powder.

  • Reconstitution: Add the calculated volume of sterile 0.9% sodium chloride to the vial containing the this compound powder to achieve the target concentration of 20 mg/mL.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming may be applied if necessary, but avoid temperatures above 30°C as this can cause hydrolysis.[1][10]

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical for removing any potential microbial contamination or undissolved microparticles.

  • Administration: Use the freshly prepared, sterile-filtered solution for IP injection immediately. Do not store aqueous solutions for more than a few hours at room temperature.[1][10]

This compound Activation and Mechanism

This compound is a prodrug that requires metabolic activation, primarily in the liver, by cytochrome P450 (CYP450) enzymes.[3][5] The active metabolites, phosphoramide mustard and acrolein, are responsible for its therapeutic and toxic effects. Phosphoramide mustard alkylates DNA, leading to cross-linking and inhibition of DNA synthesis, which is cytotoxic to rapidly dividing cells.[6]

G cluster_0 In the Liver cluster_1 In Target Cells (e.g., Tumor Cells) CP This compound (Prodrug) CYP450 Cytochrome P450 Enzymes CP->CYP450 HCP 4-Hydroxythis compound CYP450->HCP Aldo Aldophosphamide HCP->Aldo Tautomerization PM Phosphoramide Mustard (Active Metabolite) Aldo->PM Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein DNA Tumor Cell DNA PM->DNA Alkylation Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Caption: Metabolic activation pathway of this compound.

Troubleshooting Guide

Problem: The compound is not dissolving in aqueous solution.

  • Possible Cause: The concentration exceeds the solubility limit of this compound in the chosen vehicle.

  • Solution:

    • Try gentle warming (not exceeding 30°C) or sonication to aid dissolution.[1][8][10]

    • Increase the volume of the solvent to prepare a more dilute solution that is within the solubility limits.

    • For high concentrations, first dissolve the compound in a minimal amount of a compatible organic co-solvent like DMSO, then slowly add the aqueous vehicle while vortexing.[16]

Problem: The compound precipitates after adding the aqueous vehicle to an organic stock solution.

  • Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of this compound. This is a common issue known as "fall-out".

  • Solution:

    • Increase Co-solvent Percentage: Increase the proportion of the co-solvent in the final formulation. For example, instead of 1% DMSO, try a 5% or 10% DMSO solution. Be mindful of the potential toxicity of the co-solvent in the animal model.[16]

    • Add a Surfactant: Incorporate a biocompatible surfactant like Tween-80 (e.g., 1-5%) or Cremophor® EL into the vehicle.[8][16] Surfactants can help stabilize the compound and prevent precipitation.

    • Use a Complexation Agent: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), which can form inclusion complexes to enhance the solubility of hydrophobic drugs.[8][16]

Decision Workflow for Formulation Development

G start Start: Determine Required Concentration & Route dissolve_aqueous Attempt to Dissolve Directly in Aqueous Vehicle (e.g., 0.9% Saline) start->dissolve_aqueous is_soluble Is it fully dissolved and clear? dissolve_aqueous->is_soluble use_solution Solution Ready for Use (Sterile Filter if IV) is_soluble->use_solution Yes prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) is_soluble->prepare_stock No dilute Dilute Stock into Aqueous Vehicle prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate precipitate->use_solution No add_cosolvent Optimize Formulation: - Increase co-solvent % - Add surfactant (Tween-80) - Use cyclodextrin (HPβCD) precipitate->add_cosolvent Yes check_again Is the solution clear and stable? add_cosolvent->check_again check_again->use_solution Yes fail Re-evaluate Formulation Strategy (Consider nanosuspension or alternative vehicle) check_again->fail No

Caption: Workflow for troubleshooting this compound solubility.

Problem: The animal shows signs of distress or irritation at the injection site.

  • Possible Cause: The formulation vehicle itself may be causing local toxicity, especially if high concentrations of organic solvents (like DMSO) or surfactants are used.[16]

  • Solution:

    • Reduce Co-solvent/Surfactant Concentration: Lower the percentage of the non-aqueous components in your vehicle to the minimum required to maintain solubility.

    • Change Vehicle: Explore alternative, more biocompatible vehicle systems.

    • Confirm pH: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5).

Problem: The final formulation is cloudy or appears as a suspension.

  • Possible Cause: Incomplete dissolution or low solubility of the compound in the chosen vehicle.

  • Solution:

    • If a fine, homogenous suspension is acceptable for your route of administration (e.g., oral gavage or sometimes IP), use sonication or homogenization to ensure uniform particle size and distribution before each administration.[16]

    • If a clear solution is required (especially for IV administration), the formulation must be revised. Return to the decision workflow to explore alternative solubilization strategies.[16]

References

Technical Support Center: Addressing Variability in Cytochrome P450 Activity in Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the inherent variability of cytochrome P450 (CYP) enzyme activity in different mouse strains. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate robust and reproducible experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is there so much variability in CYP activity between different mouse strains?

A1: The variability in CYP activity among mouse strains is primarily due to genetic differences. Inbred mouse strains, such as C57BL/6, BALB/c, and DBA/2, have distinct genetic backgrounds that have been fixed through generations of inbreeding.[1][2] These genetic variations can lead to differences in:

  • CYP Gene Expression: Polymorphisms in regulatory regions of CYP genes can alter transcription rates, leading to varying levels of mRNA and, consequently, protein expression.

  • Enzyme Structure and Function: Genetic variations within the coding regions of CYP genes can result in amino acid substitutions that may alter the enzyme's catalytic activity, substrate specificity, or stability.

  • Regulation of CYP Induction: Strain-dependent differences in the expression and function of nuclear receptors like the Aryl Hydrocarbon Receptor (AHR), Constitutive Andostane Receptor (CAR), and Pregnane X Receptor (PXR) can lead to differential responses to inducing agents.[3]

Q2: How do I choose the most appropriate mouse strain for my drug metabolism studies?

A2: The choice of mouse strain is a critical experimental design parameter. Consider the following:

  • Human CYP Orthologs: Select a strain that expresses a CYP profile that is most relevant to the human CYPs involved in the metabolism of your compound of interest. While there are species differences, some mouse CYPs have functional similarities to human CYPs.[4]

  • Metabolic Profile: If known, choose a strain with a metabolic profile for your compound class that mimics human metabolism as closely as possible.

  • Background Data: Strains like C57BL/6 and BALB/c are extensively characterized, providing a wealth of baseline data on their physiology and genetics.[5]

  • Genetically Engineered Models: For studying the role of specific human CYPs, consider using humanized mouse models where mouse CYP genes are replaced with their human counterparts.[6][7][8]

Q3: What are the key factors, other than strain, that can influence CYP activity in my experiments?

A3: Several factors beyond the mouse strain can significantly impact CYP activity, leading to variability in your results:

  • Sex: Many CYP enzymes exhibit sex-dependent expression and activity.[9][10][11] For example, some CYP3A isoforms are expressed at higher levels in female mice.[11]

  • Age: The expression and activity of CYPs can change throughout the lifespan of a mouse.[9]

  • Health Status: Disease states, inflammation, and stress can alter CYP expression and function.

  • Diet and Environment: Components of the diet and exposure to environmental chemicals can induce or inhibit CYP activity.

  • Gut Microbiome: The composition of the gut microbiota has been shown to influence the activity of hepatic CYPs.[12]

  • Circadian Rhythm: The expression of many CYP genes follows a circadian rhythm, meaning that the time of day of sample collection can impact the results.[10]

Q4: I am seeing inconsistent results in my in vitro CYP assays. What are the common pitfalls?

A4: Inconsistent results in in vitro CYP assays, such as those using liver microsomes, can arise from several sources:

  • Microsome Quality: The quality of the isolated microsomes is paramount. Poor isolation technique can lead to contamination with cytosolic components or degradation of CYP enzymes.

  • Cofactor Concentration: The concentration of NADPH, the primary cofactor for CYP enzymes, can be rate-limiting if not present in excess.

  • Substrate and Inhibitor Concentration: Inaccurate concentrations of substrates or inhibitors can lead to erroneous kinetic calculations. Ensure accurate weighing and dilution.

  • Incubation Conditions: Variations in incubation time, temperature, and shaking speed can all affect enzyme activity.

  • Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO, methanol) can inhibit CYP activity at high concentrations. It is crucial to keep the final solvent concentration low and consistent across all wells.[13]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes.[14]

Troubleshooting Guides

Issue 1: High Variability in CYP Activity Measurements Between Animals of the Same Strain
Potential Cause Troubleshooting Step
Genetic Drift If purchasing mice from different vendors or maintaining a breeding colony for many generations, be aware that genetic drift can lead to substrain differences.[1] Consider obtaining mice from a single, reputable source.
Undiagnosed Health Issues Ensure all animals are healthy and free from infections or inflammation, as these can downregulate CYP expression.
Environmental Factors Standardize housing conditions, including diet, bedding, and light-dark cycles. Avoid exposure to volatile chemicals that could induce or inhibit CYPs.
Age and Sex Differences Ensure that all animals in a study group are of the same sex and a narrow age range.[9][10][11]
Sample Collection and Processing Standardize the time of day for tissue collection to minimize the impact of circadian rhythms.[10] Process tissues consistently and flash-freeze them immediately to preserve enzyme activity.
Issue 2: Low or No Detectable CYP Activity in Liver Microsomes
Potential Cause Troubleshooting Step
Poor Microsome Isolation Review your microsome isolation protocol. Ensure all steps are performed at 4°C to minimize protein degradation. Confirm the presence of the endoplasmic reticulum marker protein, NADPH-cytochrome P450 reductase, in your microsomal fraction via Western blot.
Enzyme Degradation Avoid repeated freeze-thaw cycles of microsomes. Aliquot microsomes into single-use volumes for storage at -80°C.
Inactive Cofactors Prepare fresh NADPH solutions for each experiment, as it is unstable. Ensure the NADPH regenerating system (if used) is functioning correctly.
Incorrect Assay Conditions Optimize substrate concentration. Ensure it is at or near the Km for the enzyme to achieve optimal activity. Verify the pH and ionic strength of the incubation buffer.
Substrate/Inhibitor Issues Confirm the purity and integrity of your substrate and any inhibitors used. Ensure they are fully dissolved in a compatible solvent.

Quantitative Data on CYP Activity in Different Mouse Strains

The following tables summarize representative data on the basal hepatic CYP activities in commonly used mouse strains. It is important to note that absolute values can vary between laboratories due to differences in experimental conditions. These tables are intended for comparative purposes.

Table 1: Basal Hepatic CYP1A2 Activity (pmol/min/mg protein)

Mouse StrainMaleFemaleReference
C57BL/6 ~50-100~40-80[7][15]
BALB/c ~20-50~15-40[7]
DBA/2 ~100-200~80-150[7]

Table 2: Basal Hepatic CYP2A5 (Coumarin 7-hydroxylase) Activity (pmol/min/mg protein)

Mouse StrainMaleFemaleReference
C57BL/6 ~30-50Not specified[7]
BALB/cAn ~30-45Not specified[7]
DBA/2 ~200-250Not specified[7]
DBA-1 ~120-160Not specified[7]

Table 3: Basal Hepatic CYP2D Activity (Bufuralol 1'-hydroxylation) (pmol/min/mg protein)

Mouse StrainMaleFemaleReference
C57BL/6 LowerHigher[15]
NMRI LowerHigher[15]
CBA LowerHigher[15]

Table 4: Basal Hepatic CYP3A Activity (Testosterone 6β-hydroxylation) (pmol/min/mg protein)

Mouse StrainMaleFemaleReference
C57BL/6 ~1000-1500~1200-1800[12]
BALB/c ~800-1200~1000-1500[16][17]

Experimental Protocols

Protocol 1: Mouse Liver Microsome Isolation

This protocol describes the preparation of high-quality liver microsomes for in vitro drug metabolism studies.[10][18][19][20]

Materials:

  • Homogenization Buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA. Keep on ice.

  • Wash Buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl. Keep on ice.

  • Resuspension Buffer: 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.

  • Dounce homogenizer and Teflon pestle

  • Refrigerated centrifuge and ultracentrifuge

  • Pre-chilled centrifuge tubes

Procedure:

  • Euthanize the mouse according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and place it in ice-cold Homogenization Buffer.

  • Mince the liver with scissors and homogenize using a Dounce homogenizer with 5-10 strokes on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in ice-cold Wash Buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the final microsomal pellet in Resuspension Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the microsomes and store them at -80°C until use.

Protocol 2: In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific CYP isoform using mouse liver microsomes.[13][21][22][23]

Materials:

  • Mouse liver microsomes

  • CYP-specific substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A)

  • Test compound (inhibitor)

  • NADPH regenerating system (or NADPH)

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, mouse liver microsomes, and the test compound at various concentrations. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP-specific substrate.

  • Start a parallel reaction by adding the NADPH regenerating system to initiate the metabolic reaction.

  • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Stop the reaction by adding the stopping solution.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the specific metabolite.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, PAHs) AHR_complex AHR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AHR_complex Binds AHR_active Ligand-AHR Complex AHR_complex->AHR_active Conformational Change ARNT_n ARNT AHR_active->ARNT_n Translocation AHR_ARNT AHR-ARNT Heterodimer ARNT_n->AHR_ARNT Dimerizes with Ligand-AHR XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1_gene CYP1A1, CYP1A2, etc. XRE->CYP1A1_gene Induces Transcription mRNA mRNA CYP1A1_gene->mRNA Transcription CYP_protein CYP Protein mRNA->CYP_protein Translation CYP_protein->Ligand Metabolizes

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

CAR/PXR Activation Pathway

CAR_PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., Phenobarbital, Rifampicin) CAR_complex CAR-CCRP-HSP90 (Inactive) Inducer->CAR_complex Activates PXR_complex PXR-HSP90 (Inactive) Inducer->PXR_complex Binds CAR_active Active CAR CAR_complex->CAR_active Dissociation PXR_active Active PXR PXR_complex->PXR_active Dissociation CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Translocation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Translocation PBREM PBREM/XREM CAR_RXR->PBREM Binds to PXR_RXR->PBREM Binds to RXR RXR RXR->CAR_RXR Dimerizes with Active CAR RXR->PXR_RXR Dimerizes with Active PXR CYP2B_3A_genes CYP2B, CYP3A genes PBREM->CYP2B_3A_genes Induces Transcription mRNA mRNA CYP2B_3A_genes->mRNA Transcription CYP_protein CYP Protein mRNA->CYP_protein Translation CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Mouse Liver Microsomes add_reagents Add Microsomes, Buffer, and Test Compound to Plate prep_microsomes->add_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_reagents prep_substrate Prepare CYP-Specific Substrate Solution start_reaction Initiate Reaction with Substrate and NADPH prep_substrate->start_reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate stop_reaction Stop Reaction with Acetonitrile incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition analyze->calculate plot Plot Data and Determine IC50 calculate->plot

References

Technical Support Center: Mitigating Cyclophosphamide-Induced Immunosuppression in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclophosphamide (CP) in combination therapies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: We are not observing the expected depletion of regulatory T cells (Tregs) after low-dose this compound administration in our mouse model. What could be the issue?

A1: Inconsistent Treg depletion is a common challenge. Several factors can contribute to this:

  • Dosing and Schedule: The effect of this compound on Tregs is highly dependent on the dose and schedule.[1][2] "Metronomic" or low-dose regimens are generally more effective at selectively targeting Tregs than high-dose regimens.[3][4] A single low-dose injection may only have a transient effect, with Treg populations recovering or even expanding afterward.[5] Consider optimizing the dosing schedule; for example, a daily low-dose regimen may be more effective than a single injection.[5]

  • Timing of Analysis: The kinetics of Treg depletion and recovery can vary. It is crucial to perform analyses at multiple time points after CP administration to capture the window of maximal depletion.

  • Mouse Strain and Tumor Model: The immune response to CP can differ between mouse strains and tumor models. The specific tumor microenvironment can influence the composition and resilience of the Treg population.

  • Method of Analysis: Ensure your flow cytometry panel is optimized for Treg identification (e.g., CD4, CD25, Foxp3).[2][6] Intracellular staining for Foxp3 is critical for accurate Treg enumeration.[7]

Q2: We are observing excessive toxicity and myelosuppression in our in vivo studies, even with low-dose this compound. How can we mitigate this?

A2: While low-dose CP is generally less toxic than high-dose regimens, myelosuppression can still occur.[8] Here are some strategies to manage it:

  • Dose Adjustment: The optimal immunomodulatory dose with minimal toxicity can vary. Consider performing a dose-response study to identify the most effective and well-tolerated dose for your specific model.

  • Supportive Care: Ensure animals have adequate hydration.[9] In clinical settings, mesna is used to prevent hemorrhagic cystitis, a known side effect of CP.[9]

  • Combination with Myeloprotective Agents: Certain agents can help alleviate myelosuppression. Probiotic strains like Lactobacillus rhamnosus have been shown to promote the recovery of myelopoiesis after CP treatment in mice.[9]

  • Monitor Hematological Parameters: Regularly monitor white blood cell counts, particularly neutrophils and lymphocytes, to track the extent of myelosuppression and adjust the treatment plan accordingly.[8][10]

Q3: Our combination therapy of this compound and an immune checkpoint inhibitor is not showing a synergistic antitumor effect. What are the potential reasons?

A3: The synergy between CP and immune checkpoint inhibitors (ICIs) depends on several factors:

  • Timing of Administration: The timing of CP and ICI administration is critical. Administering CP before the ICI is often more effective, as it can deplete Tregs and create a more favorable tumor microenvironment for the ICI to act upon.[11]

  • Tumor Microenvironment: The baseline immune landscape of your tumor model is important. Tumors with low immunogenicity or a highly immunosuppressive microenvironment may be less responsive to this combination.

  • CP-Induced Changes: While low-dose CP can be immunostimulatory, it can also have complex effects. For instance, it might increase the expression of PD-L1 on tumor cells, which could counteract the effect of an anti-PD-1/PD-L1 antibody if not timed correctly.[12]

  • Off-Target Effects: Be aware of the broader immunological effects of your specific combination. For example, some combinations might inadvertently enhance the activity of other immunosuppressive cell types.

Frequently Asked Questions (FAQs)

What is the primary mechanism by which low-dose this compound mitigates immunosuppression and enhances antitumor immunity?

Low-dose, or "metronomic," this compound has several immunomodulatory effects that can enhance antitumor immunity.[4][13] The primary mechanism is the selective depletion of CD4+CD25+Foxp3+ regulatory T cells (Tregs).[1][3] Tregs are a subset of T cells that suppress the activity of effector T cells, which are responsible for killing cancer cells. By reducing the number of Tregs in the tumor microenvironment, low-dose CP can tip the balance in favor of an effective antitumor immune response.[2] Additionally, low-dose CP can promote the immunogenic cell death (ICD) of tumor cells, which releases danger signals that activate the immune system.[4] It can also stimulate the production of type I interferons, which further boosts the antitumor immune response.[4][14]

What are the most promising combination strategies with this compound to mitigate its immunosuppressive effects?

Several combination strategies have shown promise in preclinical and clinical studies:

  • Immune Checkpoint Inhibitors (ICIs): Combining low-dose CP with ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, has demonstrated synergistic antitumor effects.[11][12] CP depletes Tregs, while ICIs release the "brakes" on effector T cells, leading to a more robust antitumor response.[11]

  • Cancer Vaccines: Low-dose CP can enhance the efficacy of cancer vaccines by depleting Tregs and creating a more favorable environment for vaccine-induced T cells to function.[5] This has been shown with dendritic cell (DC) vaccines and peptide vaccines.[15][16]

  • Cytokine Therapy: Combining CP with immunostimulatory cytokines like IL-2 has been explored, although the results can be complex, with some studies showing synergistic effects while others report potential for increased tumor growth.[17]

How does the gut microbiota influence the immunomodulatory effects of this compound?

Recent studies have highlighted the crucial role of the gut microbiota in mediating the anticancer immune effects of this compound.[10] CP can alter the composition of the gut microbiota, leading to the translocation of certain bacterial species into secondary lymphoid organs. This process can stimulate the generation of specific T helper cell subsets (Th1 and Th17) that contribute to the antitumor immune response. In germ-free mice or mice treated with antibiotics, the antitumor efficacy of CP is reduced.[10]

Data Presentation

Preclinical Studies of this compound Combination Therapies
Combination AgentCancer ModelThis compound Dose/ScheduleKey FindingsReference
Anti-PD-1 AntibodyTC-1 Lung Carcinoma50 mg/kg single doseSynergistic tumor regression; increased tumor-infiltrating CD8+ T cells; prolonged Treg suppression.[11]
Dendritic Cell VaccineMesothelioma0.13 mg/ml in drinking waterSignificantly improved survival compared to monotherapy; reduced Treg levels.[16]
HPV VaccineTC-1 Tumor Model50 mg/kg single or daily doseSynergistic antitumor effect; reduced Treg frequency; increased E7-specific CD8+ T cell infiltration.[5]
Anti-4-1BB AntibodyB16-F10 Melanoma150 mg/kg single doseSynergistic antitumor response; rapid recovery from CP-induced lymphopenia.[18]
BleomycinB16-F10 Melanoma50 mg/kg every 3 daysAbrogated bleomycin-induced Treg expansion and enhanced antitumor effect.[19]
Clinical Trials of this compound Combination Therapies
Combination AgentCancer TypeThis compound Dose/ScheduleKey OutcomesReference
Anti-PD-1 (Toripalimab)Metastatic HER-2+ Breast CancerLow-doseSuperior clinical efficacy.[12]
Anti-PD-1Recurrent Ovarian CancerLow-doseWell-tolerated; 95% of patients experienced clinical benefit; 25% had long-term responses.[12]
Dendritic Cell VaccineHepatocellular Carcinoma250 mg/m² IVProlonged progression-free survival compared to chemoembolization with CP alone.[20]
Oncolytic AdenovirusAdvanced Solid Tumors50 mg/day oral; 1000 mg single IV dose; or bothGood safety profile; metronomic CP decreased Tregs; increased cytotoxic T cells and Th1 immunity.[13]
Interferon-betaMultiple Sclerosis800 mg/m² monthlyDecreased gadolinium-enhancing lesions and slowed clinical activity.[21]
Epirubicin and Taxanes +/- CarboplatinEarly-Stage Triple-Negative Breast Cancer600 mg/m²Adjuvant carboplatin improved disease-free and overall survival.[22]

Experimental Protocols

Flow Cytometry Analysis of Regulatory T Cells in Mouse Splenocytes

This protocol outlines the steps for isolating and staining mouse splenocytes to analyze Treg populations (CD4+CD25+Foxp3+) after this compound treatment.

Materials:

  • Spleen from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 1% FBS and 0.09% sodium azide)

  • Fixable Viability Dye

  • Anti-mouse antibodies: CD4-PerCP-Cy5.5, CD25-PE, Foxp3-Alexa Fluor 647

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from euthanized mice and place them in RPMI-1640 medium on ice.

    • Mechanically dissociate the spleens through a 70 µm cell strainer using the plunger of a syringe.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

    • Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge again.

    • Resuspend the splenocytes in FACS buffer and perform a cell count.

  • Staining:

    • Aliquot approximately 1x10^6 cells per tube.

    • Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Perform surface staining by adding anti-mouse CD4 and CD25 antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.[7]

    • Perform intracellular staining by adding the anti-mouse Foxp3 antibody and incubate for 30-45 minutes at room temperature in the dark.[7]

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells, then on CD4+ lymphocytes.

    • Within the CD4+ population, identify the Treg population as CD25+Foxp3+.[6]

ELISA for Cytokine Quantification in Mouse Serum

This protocol provides a general procedure for a sandwich ELISA to measure the concentration of cytokines such as IFN-γ, IL-10, and TGF-β in mouse serum.

Materials:

  • Mouse serum samples from treated and control mice

  • ELISA kit for the specific cytokine of interest (e.g., Mouse IFN-γ ELISA kit)

  • Coating buffer

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the cytokine standard in assay diluent.

    • Add 100 µL of standards and serum samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Development and Reading:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve. For TGF-β, sample activation may be required prior to the assay.[23][24]

In Vivo Murine Melanoma Model (B16-F10)

This protocol describes the establishment of a subcutaneous B16-F10 melanoma model in C57BL/6 mice to evaluate the efficacy of this compound in combination with immunotherapy.

Materials:

  • B16-F10 melanoma cell line

  • C57BL/6 mice (6-8 weeks old)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Immunotherapeutic agent (e.g., anti-PD-1 antibody)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture B16-F10 cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL.

    • Maintain cells on ice until injection.[25]

  • Tumor Inoculation:

    • Inject 100 µL of the cell suspension (1x10^5 cells) subcutaneously into the right flank of each C57BL/6 mouse.[19][25]

  • Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, CP alone, immunotherapy alone, CP + immunotherapy).

    • Administer this compound at the desired dose and schedule (e.g., a single intraperitoneal injection of 50 mg/kg).[19]

    • Administer the immunotherapeutic agent according to its established protocol (e.g., intraperitoneal injections of anti-PD-1 antibody).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the mice for any signs of toxicity.

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant morbidity.

    • At the endpoint, tumors, spleens, and blood can be collected for further analysis (e.g., flow cytometry, ELISA, immunohistochemistry).

Mandatory Visualization

This compound-Induced Immunogenic Cell Death (ICD)

ICD_Pathway cluster_tumor_cell Tumor Cell cluster_damps DAMPs Release cluster_immune_response Immune Response CP This compound (Metabolites) DNA_Damage DNA Alkylation & Cross-linking CP->DNA_Damage ER_Stress Endoplasmic Reticulum Stress DNA_Damage->ER_Stress Induces HMGB1 HMGB1 Release DNA_Damage->HMGB1 Passive Release from Nucleus Calreticulin Calreticulin (CRT) Exposure ER_Stress->Calreticulin Translocation ATP ATP Secretion ER_Stress->ATP Release via Autophagy DC Dendritic Cell (DC) Calreticulin->DC "Eat-me" Signal (Phagocytosis) ATP->DC "Find-me" Signal (Recruitment) HMGB1->DC Maturation Signal (via TLR4) T_Cell Effector T Cell DC->T_Cell Antigen Presentation & Activation Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis Induces

Caption: this compound-induced Immunogenic Cell Death (ICD) signaling pathway.

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start tumor_inoculation Tumor Cell Inoculation (e.g., B16-F10 in C57BL/6 mice) start->tumor_inoculation tumor_growth Allow Tumors to Establish (e.g., 50-100 mm³) tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control randomization->group1 Control group2 Group 2: This compound randomization->group2 Treatment group3 Group 3: Combination Agent randomization->group3 Treatment group4 Group 4: CP + Combo Agent randomization->group4 Treatment monitoring Monitor Tumor Growth, Body Weight, and Toxicity group1->monitoring group2->monitoring group3->monitoring group4->monitoring flow Flow Cytometry (Spleen, Tumor) - Tregs, CD8+ T cells monitoring->flow At Endpoint elisa ELISA (Serum) - Cytokines (IFN-γ, IL-10) monitoring->elisa At Endpoint ihc Immunohistochemistry (Tumor) - Immune Cell Infiltration monitoring->ihc At Endpoint data_analysis Data Analysis and Interpretation flow->data_analysis elisa->data_analysis ihc->data_analysis

Caption: General experimental workflow for preclinical evaluation.

Dual Role of this compound in Cancer Therapy

dual_role cluster_high_dose High-Dose (Cytotoxic) cluster_low_dose Low-Dose (Immunomodulatory) CP This compound dna_damage DNA Damage in Rapidly Dividing Cells CP->dna_damage High Dose treg_depletion Selective Treg Depletion CP->treg_depletion Low Dose icd Immunogenic Cell Death (ICD) CP->icd Low Dose ifn Type I IFN Production CP->ifn Low Dose apoptosis Tumor Cell Apoptosis dna_damage->apoptosis immunosuppression Lymphocyte Depletion (Immunosuppression) dna_damage->immunosuppression immune_activation Enhanced Antitumor Immunity treg_depletion->immune_activation icd->immune_activation ifn->immune_activation

Caption: The dose-dependent dual roles of this compound in cancer therapy.

References

Validation & Comparative

A Comparative Analysis of Cyclophosphamide and Ifosfamide Efficacy in Sarcoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Cornerstone Alkylating Agents in Sarcoma Treatment.

Cyclophosphamide and its analogue, ifosfamide, are both integral components of chemotherapeutic regimens for various sarcomas. While structurally similar, their efficacy and toxicity profiles can differ, prompting ongoing research to determine the optimal agent for specific sarcoma subtypes. This guide provides a comprehensive comparison of their performance in preclinical and clinical sarcoma models, supported by experimental data and detailed methodologies.

At a Glance: Efficacy in Clinical Sarcoma Trials

The following table summarizes the key efficacy data from comparative clinical trials of this compound and ifosfamide in different sarcoma histologies.

Sarcoma TypeTrial/StudyTreatment ArmsKey Efficacy Endpoints & ResultsCitation(s)
Adult Soft-Tissue Sarcoma EORTC Phase IIThis compound (1.5 g/m²)Overall Response Rate (ORR): 7.5% (in 67 patients)[1][2][3][4][5]
Ifosfamide (5 g/m²)Overall Response Rate (ORR): 18% (in 68 patients)[1][2][3][4][5]
Chemotherapy-Naïve SubgroupThis compound: 13-15% ORR; Ifosfamide: 24-25% ORR[1][2]
Ewing Sarcoma (Standard-Risk) Euro-EWING99-R1Vincristine, Dactinomycin, this compound (VAC)3-Year Event-Free Survival (EFS): 78.2%[6][7]
Vincristine, Dactinomycin, Ifosfamide (VAI)3-Year Event-Free Survival (EFS): 75.4%[6][7]
Rhabdomyosarcoma (Unresectable) CWS-81 vs. CWS-86Vincristine, Actinomycin D, this compound, Adriamycin (VACA)Good Response Rate (>2/3 tumor regression): 55%[8]
Vincristine, Actinomycin D, Ifosfamide, Adriamycin (VAIA)Good Response Rate (>2/3 tumor regression): 71%[8]

Mechanism of Action: A Shared Pathway of DNA Alkylation

Both this compound and ifosfamide are prodrugs, requiring metabolic activation in the liver by cytochrome P450 enzymes. This activation generates their cytotoxic metabolites, which exert their anticancer effects primarily through DNA alkylation. The resulting DNA damage, if not repaired, triggers cell cycle arrest and apoptosis, leading to tumor cell death.

G cluster_0 Hepatic Activation cluster_1 Cellular Action This compound This compound CYP450 CYP450 This compound->CYP450 Ifosfamide Ifosfamide Ifosfamide->CYP450 Active Metabolites Active Metabolites CYP450->Active Metabolites DNA_Alkylation DNA Alkylation (Cross-linking) Active Metabolites->DNA_Alkylation Active Metabolites->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 1: Simplified signaling pathway of oxazaphosphorine activation and action.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy studies. Below are summaries of the methodologies employed in key clinical trials and a representative preclinical model.

Clinical Trial Protocol: EORTC Randomized Phase II Study in Adult Soft-Tissue Sarcomas
  • Objective: To compare the efficacy and toxicity of ifosfamide versus this compound in adult patients with advanced soft-tissue sarcomas.[1]

  • Patient Population: 171 patients with histologically proven, advanced or metastatic soft-tissue sarcoma. Key exclusion criteria included prior treatment with classical alkylating agents.[1]

  • Treatment Regimen:

    • This compound Arm: 1.5 g/m² administered as a 24-hour intravenous infusion every 3 weeks.[1]

    • Ifosfamide Arm: 5 g/m² administered as a 24-hour intravenous infusion every 3 weeks.[1]

    • Uroprotection: All patients received mesna (400 mg/m²) as an intravenous bolus every 4 hours for a total of nine doses, starting with the chemotherapy infusion to prevent hemorrhagic cystitis.[1]

  • Response Evaluation: Tumor response was assessed after every two cycles of chemotherapy using standard imaging techniques.

Representative Preclinical Sarcoma Xenograft Protocol

While a single preclinical study directly comparing this compound and ifosfamide with a detailed published protocol was not identified, the following represents a standard methodology for evaluating these agents in a sarcoma xenograft model.

  • Cell Lines: Human sarcoma cell lines (e.g., HT-1080 for fibrosarcoma, A-673 for Ewing sarcoma, or RD for rhabdomyosarcoma) are cultured under standard sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of 1-5 x 10⁶ sarcoma cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

  • Drug Administration:

    • Mice are randomized into treatment and control groups.

    • This compound and ifosfamide are typically administered intraperitoneally or intravenously at doses determined by prior dose-ranging studies. Treatment can be given on various schedules (e.g., once weekly, or in cycles mimicking clinical administration).

  • Endpoint Measurement: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight (as a measure of toxicity), survival, and analysis of tumor tissue post-treatment.

G Cell_Culture Sarcoma Cell Line Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound vs. Ifosfamide vs. Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Cycles Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Fig. 2: Typical experimental workflow for a preclinical sarcoma xenograft study.

Concluding Remarks

The available data suggests that ifosfamide may offer a higher response rate as a single agent in adult soft-tissue sarcomas compared to this compound.[1][2] In the context of combination chemotherapy for standard-risk Ewing sarcoma, this compound has been shown to be a viable substitute for ifosfamide, offering a similar survival outcome with a different toxicity profile.[6][7] For unresectable rhabdomyosarcoma, initial findings indicated a trend towards a better response with an ifosfamide-containing regimen over a this compound-based one.[8]

The choice between these two agents is complex and depends on the specific sarcoma histology, the patient's prior treatment history, and the desired balance between efficacy and potential toxicities. Further preclinical studies with detailed, standardized protocols are warranted to better dissect the nuances of their activity in various sarcoma subtypes and to guide the development of more effective therapeutic strategies.

References

Synergistic Efficacy of Cyclophosphamide and PD-1 Blockade in Preclinical Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of conventional chemotherapy with immune checkpoint inhibitors is a rapidly evolving paradigm in oncology. This guide provides a comparative analysis of the synergistic anti-tumor effects of cyclophosphamide (CTX), a widely used alkylating agent, and programmed cell death protein 1 (PD-1) blockade, a cornerstone of modern immunotherapy. Experimental data from preclinical studies are presented to validate this synergy, offering insights for researchers and drug development professionals.

Performance Comparison: Combination Therapy Outperforms Monotherapies

The synergistic activity of this compound and anti-PD-1 therapy has been demonstrated in multiple murine tumor models.[1][2] In a key study utilizing a TC-1 mouse model of human papillomavirus (HPV)-associated cancer, the combination of a peptide vaccine with low-dose this compound (referred to as CPM in the study) and an anti-PD-1 antibody (CT-011) resulted in complete tumor regression in 50% of treated animals and significantly prolonged survival compared to all other treatment groups.[3][4] This highlights the potentiation of anti-tumor immunity by combining these therapeutic modalities.

Tumor Growth Inhibition and Survival

Treatment with the triple combination of vaccine, this compound, and anti-PD-1 resulted in the most significant tumor growth inhibition and the highest survival rates.[3] Data from in vivo studies consistently show that while monotherapies may offer a modest delay in tumor progression, the combination therapy leads to a more robust and sustained anti-tumor response.[1][5]

Table 1: Comparative Efficacy of this compound and Anti-PD-1 Combination Therapy on Tumor Growth and Survival

Treatment GroupMean Tumor Volume (mm³) on Day 21Percent Survival on Day 60Reference
Untreated Control~12000%[3]
Vaccine Alone~8000%[3]
Vaccine + Anti-PD-1 (CT-011)~60020%[3]
Vaccine + this compound (CPM)~40040%[3]
Vaccine + Anti-PD-1 + this compound~100 (complete regression in 50%) 60% [3]

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Modulation of the Tumor Microenvironment

The synergistic effect of this compound and PD-1 blockade is largely attributed to their complementary mechanisms of action within the tumor microenvironment. This compound has been shown to selectively deplete regulatory T cells (Tregs), an immunosuppressive cell population that hinders effective anti-tumor immune responses.[1][3] This depletion alleviates a major barrier to T cell-mediated tumor destruction.

Simultaneously, PD-1 blockade invigorates exhausted anti-tumor T cells by disrupting the inhibitory interaction between PD-1 on T cells and its ligand, PD-L1, often expressed on tumor cells.[3] The combination of these actions leads to a more favorable tumor microenvironment, characterized by an increased infiltration of cytotoxic CD8+ T cells and a higher ratio of effector T cells to regulatory T cells.[3]

Table 2: Immunomodulatory Effects of Combination Therapy on Tumor-Infiltrating Lymphocytes

Treatment GroupTumor-Infiltrating CD8+ T cells (cells per 10^6 tumor cells)Tumor-Infiltrating CD4+FoxP3- T cells (cells per 10^6 tumor cells)Tumor-Infiltrating CD4+FoxP3+ Tregs (cells per 10^6 tumor cells)CD8+/Treg RatioReference
Vaccine Alone~15,000~5,000~3,000~5[3]
Vaccine + Anti-PD-1~18,000~6,000~2,800~6.4[3]
Vaccine + this compound~20,000~10,000~1,500~13.3[3]
Vaccine + Anti-PD-1 + this compound~35,000 ~12,000 ~1,200 ~29.2 [3]

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Enhancement of Antigen-Specific T Cell Responses

The combination of this compound and anti-PD-1 not only increases the quantity of tumor-infiltrating lymphocytes but also enhances their quality. Studies have shown a significant increase in the production of interferon-gamma (IFN-γ), a key effector cytokine, by splenocytes from mice treated with the combination therapy, indicating a more potent antigen-specific T cell response.[3]

Table 3: Antigen-Specific IFN-γ Production by Splenocytes

Treatment GroupNumber of IFN-γ Spot-Forming Units (SFU) per 10^6 splenocytesReference
Vaccine Alone~150[3]
Vaccine + Anti-PD-1~200[3]
Vaccine + this compound~250[3]
Vaccine + Anti-PD-1 + this compound~450 [3]

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols employed in the referenced studies.

In Vivo Murine Tumor Model
  • Cell Line: TC-1 cells, a lung epithelial cell line derived from primary tumors of C57BL/6 mice co-transformed with HPV-16 E6 and E7 oncogenes and c-Ha-ras, were used.[3]

  • Animal Model: Female C57BL/6 mice, aged 6-8 weeks, were utilized for the study.[3]

  • Tumor Implantation: Mice were subcutaneously injected in the right flank with 5 x 10^4 TC-1 cells suspended in PBS.[3]

  • Treatment Regimen:

    • Treatment was initiated when tumors reached a palpable size.

    • This compound (CPM) was administered as a single intraperitoneal (i.p.) injection.[3]

    • Anti-PD-1 antibody (clone RMP1-14 or equivalent) was administered i.p. on specified days post-tumor implantation.[3]

    • A peptide vaccine (e.g., HPV16 E749-57 peptide) was co-administered with the checkpoint inhibitor.[3]

  • Monitoring: Tumor growth was monitored by caliper measurements every 3-4 days, and tumor volume was calculated using the formula: (Length x Width^2)/2. Animal survival was also monitored.[3]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: Excised tumors were mechanically minced and enzymatically digested to obtain a single-cell suspension.[3]

  • Cell Staining:

    • Cells were first stained with antibodies against surface markers such as CD8 and CD4.[3]

    • For intracellular staining of FoxP3 (a marker for Tregs), cells were fixed and permeabilized using a commercially available kit.[3]

    • Subsequently, cells were stained with an anti-FoxP3 antibody.[3]

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data were processed using appropriate software to quantify the populations of CD8+, CD4+FoxP3-, and CD4+FoxP3+ (Treg) cells within the tumor.[3]

Interferon-Gamma (IFN-γ) ELISpot Assay
  • Cell Preparation: Splenocytes were isolated from treated and control mice.[3]

  • Assay Principle: The ELISpot assay was used to quantify the number of antigen-specific IFN-γ-secreting cells.[3]

  • Procedure:

    • ELISpot plates were coated with a capture antibody specific for mouse IFN-γ.[3]

    • Splenocytes were added to the wells and stimulated with the relevant antigen (e.g., HPV16 E7 peptide).[3]

    • After an incubation period, cells were washed away, and a biotinylated detection antibody for IFN-γ was added.[3]

    • A streptavidin-enzyme conjugate was then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.[3]

  • Analysis: The resulting spots, each representing a single IFN-γ-producing cell, were counted using an automated ELISpot reader.[3]

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms and experimental design, the following diagrams are provided.

Synergy_Pathway cluster_chemo This compound Action cluster_immuno PD-1 Blockade Action cluster_effect Synergistic Anti-Tumor Effect CTX This compound Treg Regulatory T cells (Tregs) CTX->Treg Depletes T_cell Effector T cell Treg->T_cell Suppresses PD1_Blockade Anti-PD-1 Antibody PD1 PD-1 on T cell PD1_Blockade->PD1 Blocks PDL1 PD-L1 on Tumor Cell PD1->PDL1 Inhibitory Signal PD1->T_cell Inhibits Tumor_Cell Tumor Cell T_cell->Tumor_Cell Kills

Caption: Mechanism of synergistic anti-tumor immunity.

Experimental_Workflow cluster_setup In Vivo Model Setup cluster_analysis Immunological Analysis start Tumor Cell Implantation treatment Treatment Initiation (this compound, Anti-PD-1, Vaccine) start->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor size / Time) monitoring->endpoint Data Collection isolation Isolate Tumors & Spleens endpoint->isolation flow Flow Cytometry (Treg, CD8+ T cells) isolation->flow elispot IFN-γ ELISpot (Antigen-specific T cells) isolation->elispot

Caption: In vivo experimental workflow.

References

A Head-to-Head Comparison: Metronomic vs. Maximum Tolerated Dose Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the alkylating agent cyclophosphamide has long been a cornerstone of treatment. Traditionally administered at the maximum tolerated dose (MTD) to achieve the greatest possible cytotoxic effect against tumor cells, a paradigm shift has emerged with the concept of metronomic chemotherapy. This approach utilizes lower, more frequent doses of this compound, aiming to shift the therapeutic target from the tumor cell itself to the tumor's microenvironment. This guide provides a detailed, data-driven comparison of these two distinct dosing strategies for researchers, scientists, and drug development professionals.

Executive Summary

Metronomic and maximum tolerated dose (MTD) this compound regimens exhibit fundamentally different mechanisms of action, leading to distinct efficacy and toxicity profiles. MTD this compound primarily relies on its cytotoxic effects, inducing DNA damage and apoptosis in rapidly dividing tumor cells. In contrast, metronomic this compound exerts its anti-tumor effects through more nuanced mechanisms, including the inhibition of angiogenesis and modulation of the immune system. Preclinical data, summarized below, consistently demonstrate that while MTD can induce rapid tumor regression, it is often associated with significant toxicity. Metronomic dosing, on the other hand, can lead to sustained tumor control with a markedly improved safety profile.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from preclinical studies comparing the efficacy and biological effects of metronomic versus MTD this compound.

Table 1: Comparative Efficacy in Preclinical Tumor Models

ParameterMetronomic this compoundMaximum Tolerated Dose (MTD) this compoundTumor ModelReference
Tumor Growth Inhibition Significant growth delay; near complete regression in some models.[1][2]Initial tumor regression followed by regrowth.Human lymphoma (Granta) xenograft in NOD-SCID mice[1]
Tumor Growth Inhibition Superior inhibition of primary tumor growth compared to MTD.Less effective at inhibiting primary tumor growth.Murine triple-negative breast cancer (EMT6)[3]
Complete Tumor Regression 5 out of 6 mice showed complete tumor regression.2 out of 6 mice showed complete tumor regression.Murine breast cancer (SP1-AC2M2)[3]
Survival Longer survival rates observed.Shorter survival rates compared to metronomic schedules.Immunocompetent orthotopic GL261 mouse model[4]

Table 2: Effects on the Tumor Microenvironment

ParameterMetronomic this compoundMaximum Tolerated Dose (MTD) this compoundAssayTumor ModelReference
Microvessel Density (MVD) Significant decrease.Less pronounced or transient decrease.Immunohistochemistry (CD31)Human breast cancer (231/LM2-4) xenograft[5][6]
Circulating Endothelial Progenitors (CEPs) Significant suppression.Transient or no significant effect.Flow CytometryHuman lymphoma (Granta) xenograft in NOD-SCID mice[1]
Regulatory T cells (Tregs) in Peripheral Blood Selective and significant depletion.[7][8][9]Less selective depletion, often accompanied by depletion of other immune cells.Flow CytometryEnd-stage cancer patients[8]
Tumor-Infiltrating Lymphocytes (TILs) Increased infiltration of CD4+ and CD8+ T cells.[3]Variable effects, can lead to lymphodepletion.Flow CytometryMurine breast cancer (EMT6-CDDP)[3]

Mechanisms of Action

The divergent therapeutic outcomes of metronomic and MTD this compound stem from their distinct biological mechanisms.

Metronomic this compound: A Multi-pronged Attack on the Tumor Microenvironment

Metronomic dosing of this compound primarily targets the endothelial cells of the tumor vasculature and modulates the host immune response.

  • Anti-Angiogenesis: Low, continuous levels of this compound are thought to inhibit the proliferation and survival of tumor endothelial cells, leading to a reduction in blood supply to the tumor.[10] A key mediator of this effect is the upregulation of the endogenous angiogenesis inhibitor, Thrombospondin-1 (TSP-1) .[4][11][12] Low-dose this compound induces TSP-1 expression in endothelial cells, which in turn inhibits endothelial cell migration and promotes apoptosis.[11][12]

  • Immunomodulation: Metronomic this compound has been shown to selectively deplete regulatory T cells (Tregs), a population of immunosuppressive cells that hinder anti-tumor immune responses.[7][8][9][13] This depletion is attributed to the reduced intracellular ATP levels in Tregs, making them more susceptible to the effects of low-dose this compound.[7] By reducing Treg numbers, metronomic this compound can restore the function of cytotoxic T lymphocytes and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response.[8]

Metronomic_Cyclophosphamide_Mechanism cluster_0 Metronomic this compound cluster_1 Tumor Microenvironment cluster_2 Anti-Tumor Effects Metronomic CPA Metronomic CPA Endothelial Cells Endothelial Cells Metronomic CPA->Endothelial Cells Tregs Tregs Metronomic CPA->Tregs Depletion Effector T cells / NK cells Effector T cells / NK cells Metronomic CPA->Effector T cells / NK cells Restoration of function Inhibition of Angiogenesis Inhibition of Angiogenesis Endothelial Cells->Inhibition of Angiogenesis Upregulates TSP-1 Tregs->Effector T cells / NK cells Inhibition Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Effector T cells / NK cells->Enhanced Anti-Tumor Immunity

Maximum Tolerated Dose (MTD) this compound: Direct Cytotoxicity

The MTD approach relies on the classical cytotoxic mechanism of alkylating agents. This compound is a prodrug that is metabolized in the liver to its active form, phosphoramide mustard. This active metabolite forms covalent cross-links with DNA, primarily at the N7 position of guanine. This DNA damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[10][14][15] The p53 tumor suppressor protein plays a crucial role in this process by sensing DNA damage and initiating the apoptotic cascade.[14]

MTD_Cyclophosphamide_Mechanism cluster_0 MTD this compound cluster_1 Tumor Cell cluster_2 Cellular Outcome MTD CPA MTD CPA DNA DNA MTD CPA->DNA DNA Cross-linking p53 p53 DNA->p53 Damage Sensing Caspase Cascade Caspase Cascade p53->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

1. Tumor Growth Inhibition Study in a Xenograft Model

Tumor_Growth_Workflow Cell_Culture Tumor Cell Culture (e.g., 231/LM2-4 breast cancer) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish (e.g., to 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Metronomic CPA (e.g., 20 mg/kg/day, oral) - MTD CPA (e.g., 150 mg/kg, i.p., q.o.d. x3, 21-day cycle) - Control (Vehicle) Randomization->Treatment Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment->Measurement Endpoint Monitor until Endpoint (e.g., tumor volume >1000 mm³ or signs of toxicity) Measurement->Endpoint Analysis Data Analysis: Tumor growth curves, survival analysis Endpoint->Analysis

  • Cell Lines and Animal Models: Human tumor cell lines (e.g., 231/LM2-4 breast cancer, MeWo melanoma) are cultured under standard conditions.[5][6] Six- to eight-week-old female immunocompromised mice (e.g., nude or SCID) are used for xenograft studies.[5][6]

  • Tumor Implantation: A suspension of 2 x 10^6 tumor cells in 100 µL of PBS is injected subcutaneously into the flank of each mouse.

  • Treatment Regimens:

    • Metronomic this compound: Administered daily via drinking water at a concentration calculated to deliver approximately 20 mg/kg/day.[5][6]

    • Maximum Tolerated Dose (MTD) this compound: Administered intraperitoneally at 150 mg/kg every other day for three doses, followed by a 21-day rest period.

    • Control Group: Receives the vehicle (e.g., sterile saline) following the same schedule as the MTD group.

  • Tumor Measurement: Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (width)^2 x length / 2.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., >1000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).

2. Microvessel Density (MVD) Quantification by Immunohistochemistry

MVD_Workflow Tissue_Harvest Harvest and Fix Tumors (e.g., 10% neutral buffered formalin) Embedding Paraffin Embedding and Sectioning (e.g., 5 µm) Tissue_Harvest->Embedding Staining Immunohistochemical Staining for CD31 Embedding->Staining Imaging Digitize Slides (Whole-slide imaging) Staining->Imaging Quantification Quantify Microvessels (e.g., count vessels in 5-10 random fields at 200x) Imaging->Quantification Analysis Statistical Analysis of MVD between groups Quantification->Analysis

  • Tissue Preparation: Tumors are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on positively charged slides.[16][17][18]

  • Immunohistochemistry:

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.[18]

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).[16]

    • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.

    • Primary Antibody: Slides are incubated with a primary antibody against CD31 (a marker for endothelial cells) at an optimized dilution overnight at 4°C.[16]

    • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a DAB chromogen solution.[17]

    • Counterstaining: Slides are counterstained with hematoxylin.[18]

  • Quantification: Stained slides are digitized, and microvessel density is quantified by counting the number of CD31-positive vessels in 5-10 random high-power fields (e.g., 200x magnification) per tumor section. Data are expressed as the average number of vessels per field.[19]

3. Flow Cytometry Analysis of Regulatory T cells (Tregs)

Flow_Cytometry_Workflow Sample_Prep Prepare Single-Cell Suspensions (from spleen or peripheral blood) Surface_Stain Surface Staining: Anti-CD4 and Anti-CD25 antibodies Sample_Prep->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining: Anti-FoxP3 antibody Fix_Perm->Intracellular_Stain Acquisition Data Acquisition on a Flow Cytometer Intracellular_Stain->Acquisition Analysis Data Analysis: Gating on CD4+CD25+FoxP3+ cells Acquisition->Analysis

  • Sample Preparation: Single-cell suspensions are prepared from spleens or peripheral blood. Red blood cells are lysed using an ACK lysis buffer.

  • Staining:

    • Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers CD4 and CD25 for 30 minutes at 4°C.[20]

    • Fixation and Permeabilization: Cells are fixed and permeabilized using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.[20]

    • Intracellular Staining: Cells are stained with a fluorescently-conjugated antibody against the intracellular transcription factor FoxP3 for 30 minutes at 4°C.[20]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Tregs are identified and quantified as the percentage of CD4+CD25+FoxP3+ cells within the lymphocyte gate.[21][22]

Conclusion

The choice between metronomic and MTD this compound depends on the specific therapeutic goal. MTD this compound remains a valuable tool for inducing rapid tumor debulking through its potent cytotoxic effects. However, the future of this compound therapy, particularly in combination with targeted agents and immunotherapies, may lie in the more nuanced, anti-angiogenic, and immunomodulatory approach of metronomic dosing. The ability of metronomic this compound to create a more favorable tumor microenvironment for other therapies to act upon, coupled with its significantly lower toxicity, makes it a highly attractive strategy for long-term cancer management and the prevention of recurrence. Further clinical investigation is warranted to fully elucidate the optimal scheduling and combination partners for metronomic this compound in various cancer types.

References

Cross-Resistance Profile of Cyclophosphamide-Resistant Cells to Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of cancer cells resistant to the alkylating agent cyclophosphamide against other commonly used alkylating agents. The information presented herein is supported by experimental data from published studies and includes detailed methodologies for key experiments.

Comparative Analysis of Drug Resistance

The development of resistance to chemotherapy is a significant challenge in cancer treatment. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is crucial for designing effective sequential and combination therapies. This guide focuses on cell lines with acquired resistance to this compound, a widely used nitrogen mustard prodrug, and their sensitivity to other alkylating agents, including melphalan, cisplatin, busulfan, and temozolomide.

Quantitative data on the half-maximal inhibitory concentration (IC50) is essential for comparing the efficacy of different cytotoxic agents. The following table summarizes the available experimental data on the cross-resistance of this compound-resistant cells. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines and experimental conditions.

Cell LineParental/ResistantThis compound (or analog) IC50 (µM)Melphalan IC50 (µM)Cisplatin IC50 (µM)Busulfan IC50 (µM)Temozolomide IC50 (µM)Fold Resistance (to this compound analog)Reference
KBM-7/B5 Human Myeloid Leukemia Parental~1.5 (4-HC)Not ReportedNot ReportedNot ReportedNot Reported1(Foley et al., 1995)
B5-1803 (Resistant) ~30 (4-HC) Cross-resistant (PM) Not ReportedNot ReportedNot Reported~20 (Foley et al., 1995)
SCC-25 Human Squamous Carcinoma Parental1.2 (4-HC)0.80.2Not ReportedNot Reported1 (to Cisplatin)(Teicher, Cucchi, et al., 1986)[1]
SCC-25/CP (Cisplatin-Resistant) 6.0 (4-HC) 4.0 2.4 Not ReportedNot Reported12 (to Cisplatin) (Teicher, Cucchi, et al., 1986)[1]

4-HC (4-hydroperoxythis compound) is a pre-activated form of this compound used for in vitro studies. PM (phosphorodiamidic mustard) is an active metabolite of this compound.

Mechanisms of this compound Resistance and Cross-Resistance

The primary mechanisms of acquired resistance to this compound involve enhanced drug detoxification and increased DNA repair capacity.[2] These mechanisms can also contribute to cross-resistance to other alkylating agents.

Key Signaling Pathways in this compound Resistance

The resistance to this compound is multifactorial, with two major pathways playing a central role:

  • Aldehyde Dehydrogenase (ALDH) Mediated Detoxification: this compound is a prodrug that requires activation by cytochrome P450 enzymes in the liver. One of its active metabolites, aldophosphamide, is a substrate for the enzyme aldehyde dehydrogenase (ALDH). Increased expression and activity of ALDH, particularly the ALDH1A1 isoform, can detoxify aldophosphamide by converting it to the inactive carboxyphosphamide, thereby preventing the formation of the ultimate cytotoxic metabolite, phosphoramide mustard.[3] This is a key mechanism of resistance.[3]

  • Glutathione (GSH) Conjugation: Glutathione, a cellular antioxidant, can directly conjugate with and detoxify the active metabolites of this compound.[4][5] This reaction is often catalyzed by glutathione S-transferases (GSTs).[5] Elevated intracellular levels of GSH and increased GST activity are strongly associated with this compound resistance.[5][6]

  • Enhanced DNA Repair: Alkylating agents, including this compound, exert their cytotoxic effects by forming adducts with DNA, leading to interstrand cross-links and ultimately apoptosis.[7] Upregulation of DNA repair pathways, such as nucleotide excision repair and homologous recombination, can enhance the cell's ability to remove these adducts and survive the drug-induced damage.[2]

The following diagram illustrates the key pathways involved in this compound metabolism, detoxification, and mechanism of action.

Cyclophosphamide_Pathway cluster_activation Activation cluster_detoxification Detoxification & Resistance cluster_cytotoxicity Cytotoxicity This compound This compound 4-Hydroxythis compound 4-Hydroxythis compound This compound->4-Hydroxythis compound CYP450 Aldophosphamide Aldophosphamide 4-Hydroxythis compound->Aldophosphamide Tautomerization Carboxyphosphamide (Inactive) Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide (Inactive) Increased in Resistance Phosphoramide_Mustard Phosphoramide Mustard (Active) Aldophosphamide->Phosphoramide_Mustard Spontaneous GSH Conjugate (Inactive) GSH Conjugate (Inactive) ALDH ALDH GSH_GST GSH / GST Phosphoramide_Mustard->GSH Conjugate (Inactive) Increased in Resistance DNA_Crosslinks DNA Cross-links Phosphoramide_Mustard->DNA_Crosslinks Apoptosis Apoptosis DNA_Crosslinks->Apoptosis

Figure 1. This compound activation, detoxification, and mechanism of action.

Experimental Protocols

The following are detailed methodologies for establishing this compound-resistant cell lines and assessing their cross-resistance to other alkylating agents.

Establishment of this compound-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 4-hydroperoxythis compound (4-HC) or mafosfamide (active in vitro forms of this compound)

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Plate parental cells at a predetermined optimal density in 96-well plates.

    • The following day, treat the cells with a serial dilution of 4-HC or mafosfamide for 48-72 hours.

    • Assess cell viability using an MTT or similar assay (see protocol below).

    • Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.

  • Initiate resistance induction:

    • Culture the parental cells in a flask with a starting concentration of 4-HC or mafosfamide equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).

    • Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to that of untreated parental cells.

  • Escalate the drug concentration:

    • Once the cells have adapted to the initial concentration, passage them and increase the drug concentration by a factor of 1.5 to 2.

    • Repeat the process of adaptation and dose escalation. This process can take several months.

  • Monitor resistance:

    • Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population. A significant increase in the IC50 (typically 5-10 fold or higher) indicates the development of resistance.

  • Establish a stable resistant cell line:

    • Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of the drug (e.g., the IC50 concentration of the parental line) to ensure the stability of the resistant phenotype.

    • Cryopreserve aliquots of the resistant cell line at various stages of resistance development.

Assessment of Cross-Resistance using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Parental and this compound-resistant cell lines

  • Alkylating agents for testing (melphalan, cisplatin, busulfan, temozolomide)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from exponential phase cultures and determine the cell concentration.

    • Seed the parental and resistant cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of each alkylating agent in complete medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations to the appropriate wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a no-drug control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value for each drug in both the parental and resistant cell lines.

    • The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

The following diagram outlines the experimental workflow for assessing cross-resistance.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Parental_Cells Parental Cell Line Seeding Seed cells in 96-well plates Parental_Cells->Seeding Resistant_Cells This compound-Resistant Cell Line Resistant_Cells->Seeding Treatment Treat cells with drugs for 48-72h Seeding->Treatment Drug_Dilutions Prepare serial dilutions of alkylating agents Drug_Dilutions->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 2-4h MTT_Addition->Incubation Solubilization Add solubilization buffer Incubation->Solubilization Absorbance Measure absorbance at 570nm Solubilization->Absorbance IC50_Calculation Calculate IC50 values Absorbance->IC50_Calculation Fold_Resistance Determine Fold Resistance IC50_Calculation->Fold_Resistance

Figure 2. Experimental workflow for determining cross-resistance.

Conclusion

The available data, though limited, suggests that this compound-resistant cancer cells can exhibit a degree of cross-resistance to other alkylating agents. This is likely due to the upregulation of common resistance mechanisms, such as enhanced detoxification pathways involving ALDH and glutathione, as well as increased DNA repair capacity. The extent of cross-resistance can vary depending on the specific cell type and the predominant resistance mechanism. For drug development professionals, these findings underscore the importance of understanding the molecular basis of resistance to guide the development of novel therapies that can overcome or bypass these mechanisms. For researchers and scientists, further studies using a broader panel of this compound-resistant cell lines are needed to fully elucidate the patterns and predictability of cross-resistance among different classes of alkylating agents.

References

Cyclophosphamide's Double-Edged Sword: A Comparative Analysis of its Immunomodulatory Effects Across Diverse Tumor Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory properties of conventional chemotherapeutics like cyclophosphamide (CTX) is paramount in the era of immuno-oncology. While historically recognized for its cytotoxic effects, the dose-dependent immunomodulatory capacity of CTX presents a compelling avenue for enhancing anti-tumor immunity. This guide provides a comparative analysis of these effects across various tumor types, supported by experimental data and detailed methodologies.

This compound, a long-standing alkylating agent, exerts a dual effect on the immune system.[1][2] At high doses, it is broadly immunosuppressive, depleting lymphocyte populations.[1] Conversely, low-dose "metronomic" this compound scheduling can selectively eliminate immunosuppressive cells within the tumor microenvironment (TME), foster a pro-inflammatory milieu, and ultimately augment anti-tumor immune responses.[2][3][4][5] This guide dissects these immunomodulatory actions in breast cancer, colorectal cancer, glioma, lymphoma, and melanoma.

Key Immunomodulatory Mechanisms of this compound

This compound's immunomodulatory prowess stems from several key mechanisms:

  • Selective Depletion of Regulatory T cells (Tregs): Low-dose CTX preferentially targets and depletes Tregs (CD4+FoxP3+), which are critical mediators of immune suppression in the TME.[4][6][7] This shifts the balance towards a more robust anti-tumor effector T cell response.

  • Induction of Immunogenic Cell Death (ICD): CTX can induce ICD in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs).[4] This process enhances the antigen-presenting capabilities of dendritic cells (DCs), leading to improved priming and activation of tumor-specific T cells.

  • Modulation of Cytokine Profile: The drug can alter the cytokine landscape, often promoting a Th1-polarizing environment characterized by increased levels of interferon-gamma (IFN-γ) and interleukin-12 (IL-12), while reducing immunosuppressive cytokines like IL-10 and transforming growth factor-beta (TGF-β).[4][8] It is also capable of inducing the release of type I interferons.[4]

  • Effects on Myeloid-Derived Suppressor Cells (MDSCs): The impact on MDSCs is more complex, with some studies indicating a reduction while others report an increase, suggesting a context-dependent effect.[9]

  • Enhancement of Antigen Presentation: By upregulating the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, CTX can make them more visible to cytotoxic T lymphocytes (CTLs).[4]

  • Upregulation of PD-L1: An interesting dual effect is the potential upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which could enhance the efficacy of immune checkpoint inhibitors when used in combination.[4]

Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of this compound on key immune parameters across different tumor types, based on findings from various preclinical and clinical studies.

Tumor Type Dosage Effect on Tregs (CD4+FoxP3+) Key Findings Reference
Breast Cancer Metronomic (50 mg daily)>40% reduction in circulating Tregs.Transient Treg reduction with a sustained increase in tumor-reactive T cells.[3]
Colorectal Cancer Low-doseSignificant reduction in intratumoral Tregs.Expansion of tumor-specific T cells producing IFNγ and granzyme B.[10][11]
Glioma Metronomic (6-day repeating schedule)Inverse correlation between Treg marker Foxp3 and CTL/NK cell effectors.Sustained upregulation of tumor-associated CD8+ CTLs and NK cells.[12]
Lymphoma High-doseNot primarily focused on Treg depletion.Stressed lymphoma cells secrete cytokines that attract macrophages for phagocytosis.[13]
Melanoma Low-doseDecrease in Tregs.Enhanced production of inflammatory mediators and accumulation of MDSCs in one model.[9]
Tumor Type Dosage Effect on Effector T Cells (CD8+) Key Findings Reference
Breast Cancer MetronomicIncreased expansion of CD8+ T cells.Correlated with stable disease and enhanced overall survival.[3]
Colorectal Cancer Low-doseMarked expansion of peripheral CD8+ T cells.Increased intracellular expression of perforin and granzyme B.[10]
Glioma MetronomicSustained upregulation of tumor-infiltrating CD8+ CTLs.Critical for tumor regression.[12]
Lymphoma High-doseEnables activity of tumor-sensitized CTLs by eliminating suppressor cells.Indirect effect through macrophage activation.[14]
Melanoma Low-doseDecreased frequencies of CD8+ T cells in tumors in one study.The ratio of CD8+ T-cells/Tregs in peripheral blood increased in another model.[9][15]
Tumor Type Dosage Effect on Cytokines Key Findings Reference
Breast Cancer Doxorubicin + this compoundIncreased IL-6.Suggests a pro-inflammatory response.[5]
Colorectal Cancer Low-doseIncreased IFN-γ production by tumor-specific T cells.Shift towards a Th1 response.[10]
Glioma Medium-dose, intermittentInduction of type-I interferon signaling.Activation of interferon-stimulated genes in tumor and immune cells.[8]
Lymphoma High-doseSecretion of cytokines by stressed tumor cells.Summons macrophages to the tumor site.[13]
Melanoma Low-doseEnhanced production of chronic inflammatory mediators.Associated with increased MDSC accumulation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experimental protocols.

Flow Cytometry for Regulatory T Cell Analysis
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or create single-cell suspensions from tumor tissue using enzymatic digestion and mechanical dissociation.

  • Surface Staining:

    • Resuspend cells in FACS buffer.

    • Incubate with antibodies against surface markers such as CD3, CD4, and CD25.

  • Fixation and Permeabilization: Use a commercial FoxP3 staining buffer set for fixation and permeabilization of the cells.

  • Intracellular Staining: Incubate the permeabilized cells with an anti-FoxP3 antibody.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on CD3+ and CD4+ cells, then identify the CD25+FoxP3+ population as Tregs.[1][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add diluted plasma/serum samples and a serial dilution of the recombinant cytokine standard to the wells and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition and Color Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.[17][18][19][20]

Immunohistochemistry (IHC) for PD-L1 Staining
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific protein binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against PD-L1.

  • Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) followed by a chromogen (e.g., DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Scoring: Evaluate PD-L1 expression on tumor cells and/or immune cells based on staining intensity and percentage of positive cells.[21][22][23]

Visualizing the Pathways and Processes

To better illustrate the complex interactions and workflows, the following diagrams are provided in DOT language for Graphviz.

Cyclophosphamide_Immunomodulation cluster_CTX This compound (Low-Dose) cluster_TME Tumor Microenvironment CTX This compound Tumor Tumor Cells CTX->Tumor Induces ICD Treg Regulatory T cells (Tregs) CTX->Treg Depletion DC Dendritic Cells Tumor->DC Antigen Presentation CTL Cytotoxic T Lymphocytes (CTLs) Treg->CTL Suppression DC->CTL Activation CTL->Tumor Tumor Cell Killing

Caption: this compound's immunomodulatory signaling pathway.

Experimental_Workflow cluster_analysis Immunological Analysis start Tumor-bearing Animal Model or Patient Cohort treatment This compound Treatment (Low-Dose) start->treatment sampling Collect Blood and Tumor Samples treatment->sampling flow Flow Cytometry (Treg, CD8+ T cells) sampling->flow elisa ELISA (Cytokines) sampling->elisa ihc IHC (PD-L1) sampling->ihc data Data Analysis and Comparison flow->data elisa->data ihc->data

Caption: A typical experimental workflow for assessing immunomodulation.

CTX_Duality cluster_high High Dose cluster_low Low Dose (Metronomic) CTX This compound cytotoxic Cytotoxic Effect (Lymphodepletion) CTX->cytotoxic Dose-dependent immunomodulatory Immunomodulatory Effect (Treg depletion, ICD induction) CTX->immunomodulatory Dose-dependent

Caption: The dose-dependent dual effects of this compound.

Conclusion

The immunomodulatory effects of this compound are multifaceted and vary depending on the tumor type and the specific TME. While low-dose metronomic scheduling generally promotes an anti-tumor immune response through mechanisms like Treg depletion and ICD induction, the magnitude and nature of these effects are not uniform across all cancers. For instance, in breast and colorectal cancer, the impact on enhancing effector T cell function appears more pronounced than in some models of melanoma where an increase in MDSCs has been observed. The data from glioma studies highlight the importance of the dosing schedule in achieving a sustained anti-tumor immune response. In lymphoma, high-dose this compound can uniquely leverage the immune system by inducing a "starry sky" pattern of macrophage infiltration.

This comparative analysis underscores the necessity for a tumor-specific approach when considering this compound as an immunomodulatory agent. Further research is warranted to optimize dosing and combination strategies to fully harness its potential in concert with modern immunotherapies, ultimately improving patient outcomes. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers dedicated to advancing this critical area of immuno-oncology.

References

Validating Biomarkers of Response to Cyclophosphamide Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying reliable biomarkers to predict patient response to cyclophosphamide is crucial for optimizing treatment strategies and improving clinical outcomes. This guide provides a comparative analysis of prominent biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and selection of the most promising candidates.

This compound, a widely used alkylating agent in chemotherapy, undergoes a complex metabolic activation process, and its efficacy can be influenced by a variety of genetic and molecular factors. Consequently, patient response to this compound is highly variable. The validation of predictive biomarkers is essential for personalizing therapy, maximizing efficacy, and minimizing toxicity. This guide explores the evidence behind key pharmacogenomic, gene expression, and circulating biomarkers.

Comparative Analysis of this compound Response Biomarkers

The following tables summarize quantitative data on the performance of various biomarkers in predicting response to this compound-based therapies.

Table 1: Pharmacogenomic Biomarkers

BiomarkerGene PolymorphismPatient PopulationKey FindingsReference
GSTP1 Ile105ValBreast CancerPatients with the GSTP1 105Val allele (Ile/Val and Val/Val genotypes) had better disease-free survival after this compound-based chemotherapy (HR = 0.77, 95% CI: 0.45-0.91; P < 0.001). This allele is associated with increased sensitivity to this compound.[1][2][1][2]
GSTP1 Ile105ValAutoimmune DiseasesIndividuals carrying the Ile105Val SNP in at least one copy had a significantly higher response rate to this compound treatment.[3][4][3][4]
GSTM1 & GSTT1 Null GenotypesIdiopathic Nephrotic Syndrome (Steroid-Sensitive)A combination of GSTP1 Val105 polymorphism and null genotypes of GSTT1 and GSTM1 was associated with a better response to intravenous this compound (p = 0.026).[5][5]
ALDH1 Gene ExpressionVarious CancersOverexpression of ALDH1 is sufficient to induce this compound resistance in vitro. Elevated ALDH1 levels are associated with resistance to chemotherapy regimens that include this compound.[6][7][8][6][7][8]

Table 2: Gene Expression Signatures

BiomarkerDescriptionPatient PopulationPredictive PerformanceReference
74-Gene Model Multigene signature identified through transcriptional profiling.Breast Cancer (Neoadjuvant Therapy)Predictive Accuracy: 78% Positive Predictive Value (for pCR): 100% Negative Predictive Value: 73% Sensitivity: 43% Specificity: 100%[9][10]
NR61 Signature 61-gene pair signature based on relative expression ordering.ER-Negative Breast Cancer (Neoadjuvant Therapy)Identified patients with extreme resistance. In a validation set, it correctly classified 95.7% of pCR samples as responders and identified 21.1% of residual disease samples as extremely resistant.[11][11]
253-Gene Profile Differentially expressed genes between sensitive and resistant tumors.Breast CancerPathways upregulated in sensitive tumors included cell cycle and survival pathways. Resistant tumors showed increased expression of genes related to transcription and signal transduction.[12][12]

Table 3: Circulating Biomarkers

BiomarkerDescriptionPatient PopulationKey FindingsReference
Circulating Tumor DNA (ctDNA) Measurable residual disease (MRD) assessment after first-line therapy.Large B-Cell LymphomaMRD positivity was strongly associated with inferior outcomes. 3-year Progression-Free Survival: 17% in MRD-positive vs. 85% in MRD-negative patients (HR, 9.8). 3-year Overall Survival: 43% in MRD-positive vs. 92% in MRD-negative patients (HR, 7.7).[13][13]
ctDNA Kinetics Early changes in ctDNA levels after treatment initiation.Various CancersMathematical models suggest that frequent, early ctDNA sampling can predict treatment response within the first days or weeks of therapy. For cytotoxic therapies, the height of the initial ctDNA peak was a strong predictor.[14][15][16][17][18][14][15][16][17][18]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms underlying this compound response and resistance, the following diagrams illustrate key pathways and experimental procedures.

This compound Metabolic Activation and Detoxification

This compound is a prodrug that requires hepatic metabolism for its cytotoxic activity. Genetic variations in the enzymes involved in this pathway can significantly impact drug efficacy and toxicity.

G cluster_0 Liver cluster_1 Tumor Cell CP This compound (Prodrug) HCP 4-Hydroxythis compound CP->HCP CYP2B6, CYP2C19, CYP3A4/5 DCCP Dechloroethylthis compound (Inactive) CP->DCCP CYP3A4/5 AP Aldophosphamide HCP->AP Tautomerization PM Phosphoramide Mustard (Active Metabolite) AP->PM Acrolein Acrolein (Urotoxic) AP->Acrolein CCP Carboxythis compound (Inactive) AP->CCP ALDH1A1, ALDH3A1 PM_cell Phosphoramide Mustard PM->PM_cell Cellular Uptake CAA Chloroacetaldehyde (Neurotoxic) DCCP->CAA DNA DNA DNA_damage DNA Cross-links & Adducts PM_cell->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: this compound Metabolism
DNA Damage Response to this compound

The cytotoxic effect of this compound is primarily mediated by the formation of DNA cross-links by its active metabolite, phosphoramide mustard. This damage triggers the DNA damage response (DDR) pathway, ultimately leading to apoptosis in cancer cells.

G cluster_0 DNA Damage and Recognition cluster_1 Signal Transduction cluster_2 Cellular Outcomes PM Phosphoramide Mustard DNA_adducts DNA Interstrand Cross-links PM->DNA_adducts ATM ATM Kinase DNA_adducts->ATM activates p53 p53 ATM->p53 phosphorylates & activates p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest causes

Caption: DNA Damage Response
TGF-β Signaling Pathway in this compound Resistance

The Transforming Growth Factor-β (TGF-β) signaling pathway has been implicated in mediating resistance to this compound, in part by modulating the tumor microenvironment and promoting an immunosuppressive state.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cellular Response TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD2/3/4 Complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression translocates to nucleus & regulates Resistance Drug Resistance Gene_expression->Resistance Immune_suppression Immune Suppression Gene_expression->Immune_suppression

Caption: TGF-β Resistance Pathway
Experimental Workflow for Biomarker Validation

A typical workflow for validating predictive biomarkers for this compound response involves several key stages, from patient sample collection to data analysis and model building.

G cluster_0 Patient Cohort cluster_1 Biomarker Analysis cluster_2 Data Integration & Modeling Patient Patient Enrollment & Consent Sample Tumor Biopsy/ Blood Collection Patient->Sample Genomic Genomic Analysis (Genotyping, Sequencing) Sample->Genomic Transcriptomic Transcriptomic Analysis (Microarray, RNA-Seq) Sample->Transcriptomic Proteomic Proteomic Analysis (Mass Spectrometry) Sample->Proteomic Data Data Integration & Quality Control Genomic->Data Transcriptomic->Data Proteomic->Data Model Predictive Model Development Data->Model Validation Independent Validation Model->Validation

Caption: Biomarker Validation Workflow

Experimental Protocols

Detailed methodologies are critical for the replication and validation of biomarker studies. Below are summaries of common experimental protocols used in the cited research.

Genotyping of GST and ALDH Polymorphisms

Objective: To identify single nucleotide polymorphisms (SNPs) in genes encoding for Glutathione S-Transferases (GSTs) and Aldehyde Dehydrogenases (ALDHs).

Methodology:

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or tumor tissue using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification: Specific regions of the GSTP1, GSTM1, GSTT1, and ALDH1A1 genes containing the polymorphisms of interest are amplified using polymerase chain reaction (PCR). Primer sequences are designed to flank the target SNP.

  • Genotyping Analysis:

    • Restriction Fragment Length Polymorphism (RFLP): The amplified PCR product is digested with a specific restriction enzyme that recognizes and cuts at one of the polymorphic sites. The resulting fragments are separated by gel electrophoresis to determine the genotype.

    • TaqMan SNP Genotyping Assays: Allele-specific fluorescently labeled probes are used in a real-time PCR reaction. The resulting fluorescence signature indicates the genotype.

    • Direct Sequencing: The PCR product is purified and sequenced using Sanger sequencing to directly identify the nucleotide at the polymorphic site.

  • Data Analysis: Genotype frequencies are determined and correlated with clinical outcomes (e.g., response rate, survival) using statistical tests such as the chi-squared test or logistic regression.

Gene Expression Profiling using Microarrays

Objective: To identify a gene expression signature that predicts response to this compound.

Methodology:

  • RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor biopsies using a suitable kit (e.g., RNeasy Mini Kit). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes (e.g., Affymetrix Human Genome U133A Array).

  • Scanning and Image Analysis: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Normalization and Analysis: The raw data is normalized to remove technical variations. Statistical analysis (e.g., t-test, ANOVA) is performed to identify genes that are differentially expressed between responder and non-responder groups.

  • Predictive Model Building: Machine learning algorithms (e.g., support vector machines, k-nearest neighbors) are used to build a predictive model based on the identified gene expression signature. The model's performance is then evaluated in an independent validation cohort.[9][10]

Analysis of Circulating Tumor DNA (ctDNA)

Objective: To monitor treatment response and detect minimal residual disease by quantifying ctDNA in plasma.

Methodology:

  • Plasma Collection and cfDNA Extraction: Whole blood is collected in specialized tubes (e.g., EDTA or Streck tubes) and centrifuged to separate the plasma. Cell-free DNA (cfDNA) is then extracted from the plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).

  • Library Preparation and Sequencing:

    • Targeted Sequencing: A panel of genes known to be frequently mutated in the specific cancer type is targeted for sequencing. This is often done using hybrid capture-based next-generation sequencing (NGS).

    • Whole-Exome or Whole-Genome Sequencing: In a research setting, the entire exome or genome of the cfDNA may be sequenced to identify a broader range of mutations.

  • Bioinformatic Analysis: The sequencing data is analyzed to identify tumor-specific mutations and calculate the variant allele frequency (VAF) of each mutation. The overall ctDNA level can be inferred from the VAFs of the identified mutations.

  • Longitudinal Monitoring: Plasma samples are collected at multiple time points (e.g., baseline, during treatment, and post-treatment) to track changes in ctDNA levels. A significant decrease in ctDNA levels is indicative of a positive response to therapy, while a rise may signal disease progression or the development of resistance.[13]

Conclusion

The validation of predictive biomarkers for this compound therapy is a multifaceted process that encompasses pharmacogenomic, transcriptomic, and circulating biomarker approaches. While polymorphisms in metabolic enzymes like GSTP1 and ALDH1 show promise, gene expression signatures and the dynamic monitoring of ctDNA offer a more comprehensive view of the tumor's response to treatment. The integration of these biomarkers into clinical practice will require further large-scale validation studies with standardized methodologies. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute robust validation studies, ultimately paving the way for more personalized and effective use of this compound in cancer therapy.

References

A Comparative Guide to Ifosfamide and Cyclophosphamide in Preclinical Pediatric Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two widely used alkylating agents, ifosfamide and cyclophosphamide, in the context of pediatric malignancies. The information presented is based on available experimental data from in vitro and in vivo models, with a focus on providing a clear comparison of their cytotoxic and antitumor activities.

At a Glance: Key Differences and Similarities

FeatureIfosfamideThis compound
Drug Class Oxazaphosphorine Alkylating AgentOxazaphosphorine Alkylating Agent
Mechanism of Action DNA cross-linking leading to apoptosisDNA cross-linking leading to apoptosis
Activation Prodrug requiring metabolic activation by CYP450 enzymes (primarily CYP3A4 and CYP2B6)Prodrug requiring metabolic activation by CYP450 enzymes (primarily CYP2B6, with contributions from others)
Active Metabolite Isophosphoramide mustardPhosphoramide mustard
Key Toxic Metabolites Acrolein, Chloroacetaldehyde (CAA)Acrolein, Chloroacetaldehyde (minor)
Primary Toxicities Myelosuppression, Urotoxicity (hemorrhagic cystitis), Nephrotoxicity, NeurotoxicityMyelosuppression, Urotoxicity (hemorrhagic cystitis)
Clinical Use in Pediatrics Sarcomas (Ewing, rhabdomyosarcoma), lymphomas, germ cell tumorsLymphomas, leukemias, neuroblastoma, sarcomas

Quantitative Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies directly comparing the activity of ifosfamide and this compound in pediatric cancer models. It is important to note that direct comparative preclinical data, particularly in pediatric sarcoma models, is limited in the publicly available literature.

In Vitro Cytotoxicity
Cancer TypeCell Line(s)Drug/Metabolite ComparedOutcomeCitation
NeuroblastomaIMR-5, Kelly, SK-N-SH, GI-CA-N, CHP-100, CHP-134This compound vs. Ifosfamide (parent drugs, requiring metabolic activation)This compound appeared more cytotoxic on a molar basis than ifosfamide.[1]
Acute LeukemiaMOLT-4 (lymphoblastic), ML-1 (myeloblastic)4-hydroperoxythis compound vs. 4-hydroperoxyifosfamide (pre-activated metabolites)4-hydroperoxyifosfamide was less cytotoxic than 4-hydroperoxythis compound.[2][3]
In Vivo Antitumor Activity
Model TypeTumor Type(s)Treatment RegimenKey FindingsCitation
Human Tumor Xenografts in nude miceVarious adult and pediatric solid tumors (including sarcomas)Ifosfamide: 130 mg/kg/day, days 1-3 & 15-17; this compound: 200 mg/kg/day, days 1 & 15Ifosfamide induced tumor regression/remission in 13/30 xenografts (43%), while this compound did so in 10/30 xenografts (33%).[4]

Mechanism of Action and Metabolic Activation

Both ifosfamide and this compound are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to exert their cytotoxic effects. Their primary mechanism of action involves the alkylation of DNA, which leads to the formation of DNA cross-links, inhibition of DNA synthesis and replication, and ultimately, induction of apoptosis.

Metabolic Activation Pathways

The metabolic pathways of ifosfamide and this compound share similarities but also have key differences that influence their efficacy and toxicity profiles.

Metabolic_Activation cluster_CP This compound (CP) Activation cluster_IFO Ifosfamide (IFO) Activation CP This compound CP_4OH 4-Hydroxy-CP CP->CP_4OH CYP2B6, CYP3A4, etc. CAA_CP Chloroacetaldehyde (Neurotoxic - Minor Pathway) CP->CAA_CP N-dechloroethylation (CYP3A4) Aldo Aldophosphamide CP_4OH->Aldo Tautomerization PM Phosphoramide Mustard (Active Alkylating Agent) Aldo->PM Acrolein_CP Acrolein (Urotoxic) Aldo->Acrolein_CP Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH IFO Ifosfamide IFO_4OH 4-Hydroxy-IFO IFO->IFO_4OH CYP3A4, CYP2B6 CAA_IFO Chloroacetaldehyde (Nephro/Neurotoxic - Major Pathway) IFO->CAA_IFO N-dechloroethylation Aldo_IFO Aldoifosfamide IFO_4OH->Aldo_IFO Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldo_IFO->IPM Acrolein_IFO Acrolein (Urotoxic) Aldo_IFO->Acrolein_IFO Carboxy_IFO Carboxyifosfamide (Inactive) Aldo_IFO->Carboxy_IFO ALDH

Caption: Metabolic activation pathways of this compound and ifosfamide.

A key distinction lies in the N-dechloroethylation pathway. For ifosfamide, this is a major metabolic route, leading to the formation of significant amounts of chloroacetaldehyde (CAA), a metabolite associated with nephrotoxicity and neurotoxicity. In contrast, this is a minor pathway for this compound.

DNA Damage and Apoptosis Signaling

The active metabolites of both drugs, phosphoramide mustard and isophosphoramide mustard, are bifunctional alkylating agents that form covalent bonds with DNA, primarily at the N7 position of guanine. This leads to the formation of intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

DNA_Damage_Pathway Active_Metabolite Phosphoramide Mustard Isophosphoramide Mustard DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Cross-links (Intra- and Inter-strand) DNA->DNA_Damage Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) DNA_Damage->Damage_Sensor Recognition p53 p53 Activation Damage_Sensor->p53 Apoptosis Apoptosis p53->Apoptosis Induction

Caption: Simplified signaling pathway from DNA alkylation to apoptosis.

Experimental Protocols

Detailed experimental protocols for direct preclinical comparisons are not extensively reported. However, based on the methodologies described in the cited literature, the following outlines the general approaches used.

In Vitro Cytotoxicity Assay (Neuroblastoma Model)
  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-SH, SK-N-LO, IMR-5).

  • Drug Preparation: this compound and ifosfamide are inactive in vitro and require metabolic activation. This is achieved by co-incubating the drugs with rat liver microsomes and an NADPH-generating system.

  • Experimental Procedure:

    • Neuroblastoma cells are seeded in microplates.

    • A mixture containing the prodrug (this compound or ifosfamide), liver microsomes, and an NADPH-generating system is added to the cells.

    • Cells are incubated for a defined period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT assay or by cell counting.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit cell growth by 50%.

In Vivo Antitumor Efficacy (Xenograft Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human pediatric tumor cells (e.g., from sarcoma or neuroblastoma cell lines) are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Ifosfamide or this compound is administered, typically via intraperitoneal injection, at predetermined doses and schedules.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated versus control groups.

    • Tumor Regression: The number of tumors that shrink below their initial volume.

    • Survival: The time to a predetermined endpoint (e.g., tumor volume reaching a specific size) or overall survival.

Summary and Discussion

The available preclinical data suggests nuances in the comparative efficacy of ifosfamide and this compound that may be dependent on the specific cancer type and the experimental model used.

  • In vitro studies in neuroblastoma and leukemia cell lines suggest that this compound or its activated metabolite may be more potent on a molar basis than ifosfamide. [1][2][3] This could imply a greater intrinsic cytotoxicity of the phosphoramide mustard compared to the isophosphoramide mustard.

  • In vivo studies in a broader range of human tumor xenografts (not exclusively pediatric) have indicated that ifosfamide may have a higher response rate than this compound. [4][5] This discrepancy between in vitro and in vivo findings could be attributed to differences in pharmacokinetics, with ifosfamide's metabolic profile potentially leading to a more favorable therapeutic window in certain tumor types.

  • Lack of Cross-Resistance: There is evidence suggesting a lack of complete cross-resistance between the two agents, which is clinically significant for second-line therapy.[5]

  • Toxicity: The more significant production of chloroacetaldehyde during ifosfamide metabolism is a critical factor contributing to its distinct and often more severe nephrotoxic and neurotoxic profile compared to this compound.

References

Efficacy of Novel Cyclophosphamide Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the evolving landscape of cyclophosphamide analogs, this guide offers a comparative assessment of their efficacy against the parent compound. It provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and mechanistic insights to inform preclinical and clinical research.

This compound, a cornerstone of cancer chemotherapy for decades, is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its broad-spectrum activity, however, is often accompanied by significant toxicities. This has spurred the development of novel analogs designed to offer an improved therapeutic window, either through enhanced efficacy, reduced toxicity, or more favorable pharmacokinetic profiles. This guide synthesizes available preclinical data to provide a comparative overview of these next-generation compounds.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxicity of this compound and its analogs is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. While direct head-to-head comparisons across a wide range of novel analogs in a standardized panel of cell lines are limited in the published literature, data from various studies provide valuable insights.

One of the most well-studied analogs, mafosfamide , is a pre-activated derivative of this compound that does not require hepatic metabolism. This characteristic makes it particularly suitable for in vitro studies and regional therapies. Comparative studies have shown that mafosfamide and the activated form of this compound (4-hydroxythis compound) exhibit potent cytotoxic activity. For instance, in a human tumor clonogenic assay against 107 tumor samples, 4-hydroperoxy-cyclophosphamide (a stabilized form of activated this compound) was found to be the most consistently cytotoxic, with a median molar ID50 of 5.7 x 10-5 M, followed by mafosfamide (ASTA Z 7557).[1]

Another analog, ifosfamide , is also a prodrug that requires metabolic activation. While structurally similar to this compound, its metabolic pathway and toxicity profile differ. The National Cancer Institute (NCI) has evaluated both this compound and ifosfamide in their extensive NCI-60 human tumor cell line screen. The data from this screen, which includes GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, provides a broad comparative overview of their activity across nine different tumor types.[2]

More recent research has focused on developing novel analogs with unique structural modifications. For example, 4,6-diphenyl this compound has been synthesized and evaluated for its anti-tumor activities.

The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and some of its notable analogs.

Table 1: NCI-60 Data for this compound and Ifosfamide [2]

CompoundMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)
This compound210>250>250
Ifosfamide320>440>475

Table 2: In Vitro Cytotoxicity of Mafosfamide and Activated this compound [1]

CompoundAssayNumber of TumorsMedian Molar ID50 (M)
4-Hydroperoxy-CPAHTCA1075.7 x 10-5
Mafosfamide (ASTA Z 7557)HTCA107Not explicitly stated, but ranked second in potency
S-9 activated-CPAHTCA107Ranked third in potency
Phosphoramide MustardHTCA107Ranked fourth in potency

In Vivo Efficacy

For instance, an extensive study evaluated approximately 80 cyclic and acyclic analogs of this compound in vivo against murine L1210 leukemia. This research identified 4-peroxythis compound as a particularly active analog, showing efficacy not only against L1210 leukemia but also against Lewis lung carcinoma and C3H mammary tumors.[3]

Another study focused on the synthesis and anticancer screening of racemic cis- and trans-4-phenylthis compound. In mice with L1210 lymphoid leukemia, trans-4-phenylthis compound demonstrated therapeutic activity, whereas the cis-isomer did not.

It is important to note that the in vivo efficacy of these analogs can be influenced by a variety of factors, including their pharmacokinetic properties, metabolism, and the specific tumor model used.

Experimental Protocols

Standardized and detailed experimental protocols are essential for the accurate and reproducible evaluation of drug efficacy. Below are representative protocols for key in vitro and in vivo assays used in the assessment of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of this compound analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J

Caption: A typical workflow for determining the in vitro cytotoxicity of this compound analogs using the MTT assay.

In Vivo Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in vivo efficacy studies.

Workflow for In Vivo Efficacy Study

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Efficacy Evaluation cluster_3 Toxicity Assessment A Implant human tumor cells subcutaneously in immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or analogs C->D E Measure tumor volume regularly D->E F Monitor body weight and overall health D->F G Determine tumor growth inhibition (TGI) E->G F->G H Collect blood and tissues for analysis G->H I Evaluate for signs of toxicity H->I

Caption: A generalized workflow for assessing the in vivo efficacy and toxicity of this compound analogs in a xenograft mouse model.

Signaling Pathways and Mechanism of Action

This compound and its analogs exert their cytotoxic effects primarily through the alkylation of DNA, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

The parent compound, this compound, is metabolically activated in the liver by cytochrome P450 enzymes to form 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then transported into cells and non-enzymatically decomposes into two key molecules: phosphoramide mustard and acrolein. Phosphoramide mustard is the primary alkylating agent responsible for the formation of DNA cross-links, leading to the inhibition of DNA replication and transcription. Acrolein, a highly reactive aldehyde, is largely responsible for the urotoxic side effects, such as hemorrhagic cystitis.

The DNA damage induced by phosphoramide mustard activates complex cellular signaling pathways, including the p53 tumor suppressor pathway and the endoplasmic reticulum (ER) stress response. Activation of these pathways can ultimately lead to the induction of apoptosis through the activation of caspases.

Novel analogs of this compound may have differential effects on these signaling pathways. For example, analogs that are pre-activated, such as mafosfamide, bypass the need for hepatic metabolism and can exert their effects more directly. Understanding how different structural modifications of the this compound molecule influence its interaction with cellular targets and signaling pathways is a key area of ongoing research.

This compound-Induced Apoptosis Signaling Pathway

G cluster_0 Drug Action cluster_1 Cellular Damage cluster_2 Signaling Cascade cluster_3 Apoptosis Execution CP This compound (or Analog) PM Phosphoramide Mustard CP->PM Metabolic Activation DNA DNA PM->DNA Alkylation Damage DNA Cross-linking & Damage DNA->Damage p53 p53 Activation Damage->p53 ER ER Stress Damage->ER Caspases Caspase Activation p53->Caspases ER->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram illustrating the key signaling events leading to apoptosis following treatment with this compound or its analogs.

References

Comparative Analysis of Cyclophosphamide and Temozolomide in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The current standard of care for newly diagnosed GBM includes maximal surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1] Despite this aggressive regimen, prognosis remains poor, driving the investigation of alternative and combinatorial therapeutic strategies. Cyclophosphamide (CPA), another alkylating agent with a long history in cancer therapy, has also been explored in glioblastoma, particularly in metronomic dosing schedules designed to enhance anti-tumor immune responses.[2][3] This guide provides a comparative overview of this compound and temozolomide, focusing on their mechanisms of action, preclinical efficacy in glioblastoma models, and resistance pathways, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Alkylating Agents

Both this compound and temozolomide are prodrugs that require conversion to their active forms to exert their cytotoxic effects. However, their activation pathways and primary DNA targets differ significantly.

Temozolomide (TMZ) is an imidazotetrazine derivative that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] MTIC then acts as a DNA methylating agent, adding methyl groups to purine bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6][7] The primary cytotoxic lesion responsible for its anti-tumor activity is the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis.[7]

This compound (CPA) is a nitrogen mustard prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes, primarily in the liver.[8] This process converts CPA into 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then diffuse into cells and decompose into two key compounds: phosphoramide mustard and acrolein.[9] Phosphoramide mustard is the active cytotoxic metabolite that functions as an alkylating agent. It forms irreversible DNA crosslinks, both within and between DNA strands, primarily at the N7 position of guanine.[8][9] These crosslinks physically obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[8]

Mechanism_of_Action cluster_CPA This compound (CPA) Pathway cluster_TMZ Temozolomide (TMZ) Pathway CPA This compound (Prodrug) Liver Hepatic CYP450 Enzymes CPA->Liver Active_CPA 4-Hydroxythis compound / Aldophosphamide Liver->Active_CPA Phosphoramide Phosphoramide Mustard (Active Cytotoxic Agent) Active_CPA->Phosphoramide Acrolein Acrolein (Toxic Metabolite) Active_CPA->Acrolein DNA_CPA DNA Phosphoramide->DNA_CPA Alkylation Crosslinks DNA Crosslinks (at N7-Guanine) DNA_CPA->Crosslinks Apoptosis_CPA Apoptosis Crosslinks->Apoptosis_CPA TMZ Temozolomide (Prodrug) Hydrolysis Spontaneous Hydrolysis (Physiological pH) TMZ->Hydrolysis MTIC MTIC (Active Metabolite) Hydrolysis->MTIC DNA_TMZ DNA MTIC->DNA_TMZ Methylation Methylation DNA Methylation (O6-Guanine, N7-Guanine, N3-Adenine) DNA_TMZ->Methylation Apoptosis_TMZ Apoptosis Methylation->Apoptosis_TMZ

Caption: Comparative mechanisms of action for this compound (CPA) and Temozolomide (TMZ).

Preclinical Efficacy in Glioblastoma Models

Direct comparative studies of CPA and TMZ in glioblastoma models are often performed in the context of metronomic chemotherapy—a strategy involving the administration of low, frequent doses of cytotoxic drugs to target tumor angiogenesis and modulate the immune system.[2][10]

Quantitative Data Summary

The following table summarizes survival data from a key preclinical study comparing metronomic CPA and TMZ in an immunocompetent orthotopic GL261 mouse model of glioblastoma.

Treatment GroupDosage & ScheduleMedian Survival (Days)Increase in Median Survival vs. ControlReference
Control (Untreated)-19.4 ± 2.4-[2]
This compound140 mg/kg, every 6 days38.6 ± 21.0 (combined CPA/TMZ group)99%[2]
Temozolomide140 mg/kg, every 6 days44.9 ± 29.0131%[2]

Note: The study reported a combined survival for all treated animals (n=30) and a specific survival for the most effective TMZ group (n=12). Both metronomic CPA and TMZ significantly increased survival compared to the control group.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocol is based on the study by Ferrer-Font et al. (2017), which evaluated metronomic CPA and TMZ in a murine glioblastoma model.[2]

1. Animal Model and Tumor Implantation:

  • Animal Strain: C57BL/6 mice (immunocompetent).

  • Cell Line: GL261 murine glioma cells.

  • Implantation: Stereotactic intracranial injection of 105 GL261 cells into the right striatum of the mice. Tumor growth is monitored longitudinally.

2. Treatment Regimen (Metronomic Schedule):

  • Treatment Initiation: Therapy begins once tumors are established, typically confirmed by magnetic resonance imaging (MRI).

  • This compound (CPA) Group: Administration of CPA at a dose of 140 mg/kg.

  • Temozolomide (TMZ) Group: Administration of TMZ at a dose of 140 mg/kg.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Schedule: Drugs are administered every 6 days.

3. Monitoring and Endpoints:

  • Tumor Monitoring: In vivo tumor evolution is monitored using 7T MRI (T2-weighted and diffusion-weighted imaging) and Magnetic Resonance Spectroscopic Imaging (MRSI).

  • Primary Endpoint: Overall survival, defined as the time from tumor implantation to the point where mice show signs of neurological symptoms or significant weight loss, necessitating euthanasia.

  • Immunological Analysis: Post-mortem analysis of tumor tissue and immune organs to evaluate immune cell infiltration (e.g., CD8+ T-cells) and other markers of immune response.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A1 GL261 Glioma Cell Culture A2 Orthotopic Implantation in C57BL/6 Mice A1->A2 B1 Tumor Establishment (Confirmed by MRI) A2->B1 B2 Randomization into Groups (Control, CPA, TMZ) B1->B2 B3 Metronomic Dosing (140 mg/kg, every 6 days) B2->B3 C1 Longitudinal MRI/MRSI Tumor Volume Tracking B3->C1 During Treatment C2 Survival Monitoring (Primary Endpoint) B3->C2 During Treatment C3 Post-Mortem Analysis (Immunohistochemistry) C2->C3 TMZ_Resistance cluster_resistance Resistance Pathways TMZ Temozolomide (TMZ) MTIC Active MTIC TMZ->MTIC Methylation DNA DNA MTIC->DNA Methylation O6MeG O6-Methylguanine (Cytotoxic Lesion) DNA->O6MeG OtherLesions N7-MeG, N3-MeA (Other Lesions) DNA->OtherLesions Apoptosis Apoptosis O6MeG->Apoptosis Triggers MGMT MGMT Enzyme (Direct Repair) MGMT->O6MeG Removes Methyl Group MMR Mismatch Repair (MMR) Deficiency MMR->Apoptosis Blocks Signal BER Base Excision Repair (BER) Upregulation BER->OtherLesions Repairs Lesions

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Cyclophosphamide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of cyclophosphamide are critical for protecting researchers, healthcare professionals, and the environment from exposure to this potent cytotoxic agent. this compound and its monohydrate are classified as hazardous waste by the U.S. Environmental Protection Agency (EPA), carrying the waste code U058.[1][2] Proper disposal is not merely a recommendation but a regulatory mandate to prevent contamination and potential harm.

This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring safety and compliance in a laboratory or clinical setting.

Waste Categorization: Trace vs. Bulk

The cornerstone of proper this compound disposal lies in the correct categorization of waste, which is divided into two main types: trace and bulk chemotherapy waste.

Trace Chemotherapy Waste consists of materials that contain less than 3% of the original drug by weight.[3] This category includes "RCRA empty" containers, which are defined as having had all contents removed through normal means like aspiration or pouring.[4] Examples of trace waste include:

  • Empty vials and syringes

  • Used gloves, gowns, and other personal protective equipment (PPE)

  • Contaminated wipes and pads[3]

Bulk Chemotherapy Waste includes materials that are visibly contaminated or contain more than 3% of the original drug quantity.[3] This category is considered hazardous and requires more stringent disposal protocols.[3] Examples of bulk waste include:

  • Partially full vials, IV bags, and syringes[3]

  • Materials used to clean up a this compound spill[3]

Disposal Procedures for this compound Waste

All this compound waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[5] It is crucial to prevent the release of this chemical into the environment.[5]

Collection and Storage:

  • Trace Waste: Dispose of in designated yellow chemotherapy waste containers.[3][6] These containers are typically intended for incineration.[3] Sharps contaminated with trace amounts of this compound should be placed in a designated chemotherapy sharps container.[7]

  • Bulk Waste: Must be disposed of in black RCRA-rated hazardous waste containers.[3][6][7] These containers must be clearly labeled as hazardous pharmaceutical waste.[3]

  • All waste containers should be properly labeled, sealed, and stored in a designated, secure location.[5]

Disposal Method:

The primary and most recommended method for the final disposal of both trace and bulk this compound waste is incineration at a licensed facility.[8][9] High-temperature incineration ensures the complete destruction of the cytotoxic compounds.[9]

Chemical Degradation: An Alternative Approach

While incineration is the standard, research has explored chemical degradation methods as an alternative for decontaminating this compound waste, particularly for spills or liquid waste.[10] These methods aim to break down the hazardous compound into non-mutagenic residues.

A study published in PubMed investigated the efficacy of three chemical degradation methods on this compound. The efficiency of degradation was monitored by high-pressure liquid chromatography (HPLC), and the mutagenicity of the resulting residues was assessed using the Ames test.[10]

Degradation MethodTime for Complete DegradationMutagenicity of Residues
Sodium Hypochlorite (NaOCl, 5.25%) 1 hourNot specified, but proved most efficient system for degradation of the three alkylating agents.[10]
Fenton Reagent (FeCl₂, H₂O₂) 1 hourMutagenic in the presence of 5% dextrose.[10]
Hydrogen Peroxide (H₂O₂, ≤30%) 1 hourNot specified directly for this compound alone, but direct-acting mutagens remained after H₂O₂ treatment of Ifosfamide in the presence of 5% dextrose.[10]

Experimental Protocol for Chemical Degradation of this compound:

The following is a generalized methodology based on the cited research for the chemical degradation of this compound solutions:

  • Preparation of Degradation Agents: Prepare solutions of 5.25% sodium hypochlorite, Fenton's reagent (0.3 g FeCl₂·2H₂O in 10 ml of 30% H₂O₂), and up to 30% hydrogen peroxide.[10]

  • Inactivation: Add the chosen degradation agent to the this compound solution (in either 0.9% NaCl or 5% dextrose) in a volume/volume ratio. Allow the reaction to proceed for at least one hour.[10]

  • Verification of Degradation:

    • HPLC Analysis: Monitor the disappearance of the this compound peak using high-pressure liquid chromatography to confirm complete degradation.[10]

    • Mutagenicity Testing (Ames Test): Test the degradation residues for mutagenicity using Salmonella typhimurium tester strains (e.g., TA 97a, TA 98, TA 100, and TA 102) with and without a metabolic activation system (S9 mix).[10] This step is crucial to ensure that the degradation byproducts are not harmful.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Waste This compound Waste Generated Categorize Categorize Waste Waste->Categorize Trace Trace Waste (<3% by weight) Categorize->Trace <3% Bulk Bulk Waste (>3% by weight) Categorize->Bulk >3% TraceContainer Place in Yellow Trace Chemotherapy Container Trace->TraceContainer BulkContainer Place in Black RCRA-Rated Hazardous Waste Container Bulk->BulkContainer Spill Spill or Liquid Waste? TraceContainer->Spill BulkContainer->Spill SolidWaste Solid Waste Spill->SolidWaste No LiquidWaste Liquid Waste Spill->LiquidWaste Yes Incinerate1 Incineration SolidWaste->Incinerate1 ChemDegrade Consider Chemical Degradation (e.g., Sodium Hypochlorite) LiquidWaste->ChemDegrade Incinerate2 Incineration Verify Verify Degradation and Non-Mutagenicity ChemDegrade->Verify DisposeResidue Dispose of Residue as Hazardous Waste Verify->DisposeResidue DisposeResidue->Incinerate2

References

Essential Safety and Logistical Information for Handling Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Cyclophosphamide, a cytotoxic agent. Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment. This compound is classified as a hazardous drug, with potential carcinogenic, mutagenic, and teratogenic effects.[1][2][3] There are no established safe exposure levels for cytotoxic drugs, making strict adherence to safety protocols paramount.[1][4] Primary routes of exposure include inhalation, dermal absorption, and accidental injection.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is a critical line of defense against this compound exposure. The following table summarizes the required PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Handling/Preparation (weighing, solution prep) Double chemotherapy-tested gloves, disposable gown, full-face shield, NIOSH-approved respirator.[4]
Administration to Animals Double chemotherapy-tested gloves, disposable back-closure gown or protective suit, hair covering, overshoes.[4]
Cage Manipulations/Handling of Treated Animals Double chemotherapy-tested gloves, disposable gown, N95 respirator (if outside a ventilated cabinet).[1]
Spill Cleanup (Minor) Gown, goggles, two pairs of chemotherapy-tested gloves.[2]
Spill Cleanup (Major/Powder) Gown, goggles, two pairs of chemotherapy-tested gloves, NIOSH-approved respirator.[2]
Waste Disposal Double chemotherapy-tested gloves, disposable gown.[4]

Glove Selection: Double-gloving is consistently recommended for handling this compound.[1][2][4] Gloves should be powder-free and tested for use with chemotherapy drugs.[5] It is advisable to change gloves every 30-60 minutes or immediately if they are torn or contaminated.[5][6]

Gowns: Gowns should be disposable, lint-free, and made of a low-permeability fabric. They should have a solid front and long sleeves with tight-fitting cuffs.[4]

Respiratory Protection: A NIOSH-approved respirator is required for procedures that may generate aerosols or when handling the powder form of this compound.[4][7] Surgical masks do not provide adequate protection.[5]

Eye and Face Protection: A full-face shield or safety goggles should be worn when there is a risk of splashing.[4][7]

Operational Plans: Step-by-Step Guidance

Preparation of this compound:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet (BSC).[4]

  • Donning PPE: Follow the proper sequence for donning PPE before entering the designated handling area.

  • Surface Preparation: The work surface within the hood or BSC should be covered with a disposable, absorbent pad.[2]

  • Handling: When handling the powder form, extreme care should be taken to avoid aerosolization.

  • Labeling: All containers of this compound solutions must be clearly labeled with the chemical name and hazard warnings.

Administration to Animals:

  • Containment: All administrations and subsequent animal handling for at least three days post-administration must be performed in a certified BSC.[4]

  • Restraint: Animals should be properly restrained to prevent accidental injection.[4]

  • Sharps Disposal: Needles and syringes should be disposed of in a designated sharps container immediately after use.[1] Do not recap needles.[1]

Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and secondary exposure.

Waste Segregation:

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) should be considered hazardous waste and disposed of accordingly.[4][8]

  • Dry Waste: Double-bag dry waste, such as contaminated wipes and absorbent pads, in clearly labeled, sealed transparent bags.[4]

  • Sharps: All sharps must be placed in an approved, puncture-resistant sharps container.[1]

  • Animal Waste: Bedding and waste from animals treated with this compound should be handled as hazardous for a minimum of 48-72 hours post-administration and disposed of as regulated medical waste for incineration.[1][4]

Decontamination:

  • Work Surfaces: Decontaminate all surfaces and equipment with a detergent solution followed by a thorough rinse with water.[4]

  • Spills:

    • Minor Spills (<5 mL): Clean immediately using a spill kit, wearing appropriate PPE. Absorb the spill with pads, clean the area with detergent, and then rinse with water.[2][5]

    • Major Spills/Powder Spills: Evacuate and restrict access to the area for at least 30 minutes.[2] Cleanup should only be performed by trained personnel wearing a full set of PPE, including a respirator.[2]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respirator Don4->Don5 Don6 Face Shield/Goggles Don5->Don6 Enter Enter Handling Area Don6->Enter Doff1 Outer Gloves Doff2 Face Shield/Goggles Doff1->Doff2 Doff3 Gown Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Shoe Covers Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Exit Exit Handling Area Doff6->Exit Start Start Start->Don1 End End Exit->End

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.